molecular formula C29H45N5O B15572417 ADS1017

ADS1017

カタログ番号: B15572417
分子量: 479.7 g/mol
InChIキー: FETNGKPEELWQKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ADS1017 is a useful research compound. Its molecular formula is C29H45N5O and its molecular weight is 479.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H45N5O

分子量

479.7 g/mol

IUPAC名

1-benzyl-1-[4-[4-(7-phenoxyheptyl)piperazin-1-yl]butyl]guanidine

InChI

InChI=1S/C29H45N5O/c30-29(31)34(26-27-14-6-4-7-15-27)20-12-11-19-33-23-21-32(22-24-33)18-10-2-1-3-13-25-35-28-16-8-5-9-17-28/h4-9,14-17H,1-3,10-13,18-26H2,(H3,30,31)

InChIキー

FETNGKPEELWQKP-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

ADS1017: A Non-Imidazole Histamine H3 Receptor Antagonist for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Drug Development Professionals

This whitepaper provides an in-depth analysis of ADS1017, a novel, non-imidazole guanidine (B92328) derivative that has demonstrated significant potential as a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist. Preclinical data indicate promising analgesic activity, particularly in models of neuropathic pain, alongside a satisfactory safety profile, positioning this compound as a compelling candidate for further development in the management of challenging pain states. This document outlines the pharmacological properties, experimental validation, and mechanistic pathways associated with this compound.

Core Pharmacological Data

The pharmacodynamic and pharmacokinetic properties of this compound have been characterized through a series of in vitro and in vivo studies. The compound exhibits high affinity and selectivity for the human histamine H3 receptor, with additional activity at other receptors that may contribute to its overall pharmacological profile.

In Vitro Receptor Binding and Functional Activity

This compound has been shown to be a highly potent and selective H3R antagonist.[1][2][3][4] Its binding affinities and functional activities at various receptors are summarized below.

ReceptorParameterValueSpecies
Histamine H3 (H3R)pKi6.8Human
Histamine H4 (H4R)pKi5.5Human
Histamine H1 (H1R)pKi5.31 ± 0.05Human
Histamine H2 (H2R)pKi< 4.5Human
Muscarinic M2 (M2R)pKi7.4Human
Muscarinic M4 (M4R)pKi7.2Human

Table 1: In Vitro Receptor Affinity Profile of this compound.

In Vivo Efficacy

This compound has demonstrated a broad spectrum of analgesic activity in established preclinical models of nociceptive and neuropathic pain.[4][5]

Pain ModelSpeciesEffect
Capsaicin-induced painMiceAnalgesic and anti-allodynic efficacy
Oxaliplatin-induced painMiceAnalgesic and anti-allodynic efficacy

Table 2: Summary of In Vivo Analgesic Activity of this compound.

Experimental Protocols

The following section details the methodologies employed in the key experiments to characterize this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for histamine and muscarinic receptors.

Methodology:

  • Membrane Preparation: Cell membranes were prepared from HEK293T cells stably expressing the human recombinant histamine H1, H2, H3, and H4 receptors, as well as muscarinic M1, M2, and M4 receptors.

  • Radioligand: Specific radioligands for each receptor were used (e.g., [3H]-Nα-methylhistamine for H3R).

  • Incubation: Membranes were incubated with the radioligand and varying concentrations of this compound in a suitable buffer.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Pain Models

Objective: To evaluate the analgesic and anti-allodynic effects of this compound in rodent models of pain.

Methodology for Capsaicin-Induced Pain:

  • Animal Model: Male Swiss mice were used.

  • Drug Administration: this compound was administered, typically via intraperitoneal (i.p.) injection, at various doses prior to the pain-inducing stimulus.

  • Nociceptive Stimulus: Capsaicin was injected into the plantar surface of the hind paw.

  • Behavioral Assessment: Nociceptive behaviors, such as licking and biting of the injected paw, were observed and quantified over a set period.

Methodology for Oxaliplatin-Induced Neuropathic Pain:

  • Animal Model: Male Swiss mice were used.

  • Induction of Neuropathy: Oxaliplatin was administered to induce a state of chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.

  • Drug Administration: this compound was administered i.p. at various doses.

  • Behavioral Assessment: Mechanical allodynia was assessed using von Frey filaments, and thermal hyperalgesia was measured using a plantar test apparatus.

Mechanistic and Developmental Visualization

The following diagrams illustrate the signaling pathway of the histamine H3 receptor, a typical experimental workflow for evaluating H3R antagonists like this compound, and the logical progression of this compound's preclinical development.

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R_pre H3R (Autoreceptor) Histamine->H3R_pre Binds H3R_post H3R (Heteroreceptor) Histamine->H3R_post Binds G_protein_pre Gi/o Protein H3R_pre->G_protein_pre Activates AC_pre Adenylyl Cyclase G_protein_pre->AC_pre Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein_pre->Ca_channel Inhibits cAMP_pre cAMP AC_pre->cAMP_pre Decreases PKA_pre PKA cAMP_pre->PKA_pre Inhibits Histamine_release Histamine Release Ca_channel->Histamine_release Inhibits G_protein_post Gi/o Protein H3R_post->G_protein_post Activates AC_post Adenylyl Cyclase G_protein_post->AC_post Inhibits Ca_channel_post Voltage-gated Ca2+ Channel G_protein_post->Ca_channel_post Inhibits cAMP_post cAMP AC_post->cAMP_post Decreases Neurotransmitter_release Other Neurotransmitter Release (e.g., ACh, NE) Ca_channel_post->Neurotransmitter_release Inhibits This compound This compound (Antagonist) This compound->H3R_pre Blocks This compound->H3R_post Blocks

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_preclinical Preclinical Development synthesis Compound Synthesis (this compound) binding_assay Radioligand Binding Assays (H3R, H4R, M2R, M4R, etc.) synthesis->binding_assay functional_assay Functional Assays (e.g., GTPγS) binding_assay->functional_assay selectivity Selectivity Profiling functional_assay->selectivity lead_optimization Lead Optimization selectivity->lead_optimization pk_studies Pharmacokinetic Studies (ADME) pain_models Efficacy in Pain Models (Capsaicin, Oxaliplatin) pk_studies->pain_models safety_tox Safety & Toxicology (Off-target effects) pain_models->safety_tox candidate_selection Candidate Selection (this compound) lead_optimization->candidate_selection candidate_selection->pk_studies

Caption: Experimental Workflow for H3R Antagonist Evaluation.

ADS1017_Development_Logic start Identification of Guanidine Derivatives Library screen Screening for H3R and H4R Affinity start->screen select Selection of this compound as Lead (High H3R Potency & Selectivity) screen->select invivo In Vivo Efficacy Assessment (Pain Models) select->invivo admet ADMETox Profiling invivo->admet conclusion Promising Candidate for Neuropathic Pain Treatment admet->conclusion

Caption: Logical Flow of this compound Preclinical Development.

Conclusion

This compound is a novel, non-imidazole H3R antagonist with a compelling preclinical profile. Its high affinity for the H3 receptor, coupled with demonstrated efficacy in animal models of neuropathic pain, underscores its therapeutic potential. The compound's satisfactory safety and ADMETox parameters further support its advancement as a clinical candidate. Future research should focus on comprehensive IND-enabling studies and the design of robust clinical trials to evaluate the safety and efficacy of this compound in patient populations with unmet needs in pain management. The multi-target engagement of this compound, particularly its interaction with muscarinic receptors, warrants further investigation to fully elucidate its mechanism of action and potential for both therapeutic benefits and off-target effects.

References

Guanidine Derivatives in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the role and application of guanidine (B92328) derivatives in neuroscience research. Guanidine-containing compounds represent a versatile class of molecules that interact with a variety of targets within the central nervous system, leading to a broad spectrum of neurophysiological effects. This document outlines their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their study, and visualizes the complex signaling pathways and experimental workflows involved in their investigation.

Core Concepts and Mechanisms of Action

Guanidine derivatives are characterized by a central carbon atom bonded to three nitrogen atoms. This functional group can be protonated to form a highly stable guanidinium (B1211019) cation, enabling it to interact with various biological targets. In neuroscience, these compounds are primarily investigated for their roles as modulators of neurotransmitter receptors and enzymes, exhibiting neuroprotective, cognitive-enhancing, and therapeutic potential for a range of neurological and psychiatric disorders.

Key mechanisms of action include:

  • Adrenergic Receptor Modulation: Many guanidine derivatives, such as guanfacine (B1203898) and idazoxan, target α-adrenergic receptors. Guanfacine is a selective agonist for the α2A-adrenergic receptor subtype, which is highly expressed in the prefrontal cortex and plays a crucial role in regulating attention and executive functions.[1][2] Idazoxan, in contrast, acts as an α2-adrenergic receptor antagonist.[3]

  • NMDA Receptor Antagonism: The endogenous guanidino compound, agmatine (B1664431), is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] This action is crucial for its neuroprotective effects by preventing excitotoxicity, a common pathway in many neurodegenerative diseases.[5]

  • Nitric Oxide Synthase (NOS) Inhibition: Agmatine also competitively inhibits multiple isoforms of nitric oxide synthase (nNOS, iNOS, and eNOS), thereby regulating the production of nitric oxide (NO), a key signaling molecule in the brain.[6]

  • Imidazoline (B1206853) Receptor Binding: Several guanidine derivatives, including rilmenidine (B1679337) and idazoxan, bind to imidazoline receptors, which are implicated in blood pressure regulation and neuroprotection.[7][8]

Quantitative Data on Guanidine Derivatives

The following tables summarize the binding affinities and functional potencies of key guanidine derivatives at their respective targets, providing a basis for comparative analysis.

Table 1: Adrenergic and Imidazoline Receptor Binding Affinities

CompoundReceptor SubtypeSpecies/SystemConstantValueReference(s)
Guanfacine α2A-AdrenergicHuman-High Affinity[9]
α2-Adrenergic-Selectivityα2A > α2B > α2C[9]
Idazoxan α2A-AdrenergicHumanpKi8.01[10]
α2B-AdrenergicHumanpKi7.43[10]
α2C-AdrenergicHumanpKi7.7[10]
I1-ImidazolineHumanpKi5.90[10]
I2-ImidazolineHumanpKi7.22[10]
Rilmenidine I1-ImidazolineHuman BrainSelectivity> α2-Adrenergic[2][11]
Cirazoline α1A-Adrenergic-Agonist-[12]
α1B-Adrenergic-Partial Agonist-[13]
α1D-Adrenergic-Partial Agonist-[13]
α2-Adrenergic-Nonselective Antagonist-[13]

Table 2: NMDA Receptor and NOS Modulation by Agmatine

TargetSubtype/IsoformSpecies/SystemConstantValueReference(s)
NMDA Receptor ε1/ζ1, ε2/ζ1, ε3/ζ1, ε4/ζ1Xenopus laevis oocytesIC50~300 µM (at -70mV)[9]
Nitric Oxide Synthase nNOS (NOS I)BrainKi~660 µM[6]
iNOS (NOS II)MacrophagesKi~220 µM[6]
eNOS (NOS III)Endothelial cellsKi~7.5 mM[6]

Signaling Pathways of Guanidine Derivatives

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by guanfacine and agmatine.

guanfacine_pathway guanfacine Guanfacine a2a_receptor α2A-Adrenergic Receptor guanfacine->a2a_receptor binds & activates gi_protein Gi Protein a2a_receptor->gi_protein activates ac Adenylyl Cyclase gi_protein->ac inhibits camp cAMP gi_protein->camp reduces ac->camp produces hcn HCN Channel (Open) kcnq KCNQ Channel (Open) pka PKA camp->pka activates hcn_closed HCN Channel (Closed) camp->hcn_closed leads to closure kcnq_closed KCNQ Channel (Closed) camp->kcnq_closed leads to closure pka->hcn opens pka->kcnq opens strengthened_signal Strengthened Synaptic Signal hcn_closed->strengthened_signal kcnq_closed->strengthened_signal improved_wm Improved Working Memory strengthened_signal->improved_wm

Caption: Guanfacine signaling in prefrontal cortex neurons.

agmatine_neuroprotection cluster_targets Molecular Targets cluster_effects Cellular Effects agmatine Agmatine nmda NMDA Receptor agmatine->nmda inhibits nos Nitric Oxide Synthase (nNOS, iNOS) agmatine->nos inhibits a2ar α2-Adrenergic Receptor agmatine->a2ar activates pi3k PI3K/Akt Pathway agmatine->pi3k activates hmgb1 HMGB1/RAGE/TLR4/ MyD88/NF-κB Pathway agmatine->hmgb1 suppresses excitotoxicity Reduced Excitotoxicity nmda->excitotoxicity no_production Reduced NO Production nos->no_production nrf2 Nrf2 Activation a2ar->nrf2 pi3k->nrf2 inflammation Reduced Inflammation hmgb1->inflammation neuroprotection Neuroprotection excitotoxicity->neuroprotection no_production->neuroprotection oxidative_stress Reduced Oxidative Stress nrf2->oxidative_stress inflammation->neuroprotection oxidative_stress->neuroprotection

Caption: Multifaceted neuroprotective mechanisms of agmatine.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of guanidine derivatives.

Radioligand Binding Assay for α2A-Adrenergic Receptor Affinity

This protocol outlines the determination of the binding affinity (Ki) of a test guanidine derivative for the α2A-adrenergic receptor.

Materials:

  • Cell membranes expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]-RX821002 (a selective α2-adrenergic antagonist).

  • Test guanidine derivative.

  • Non-specific binding control: 10 µM Yohimbine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of Assay Buffer.

    • Non-specific Binding: 50 µL of 10 µM Yohimbine.

    • Competition: 50 µL of the test guanidine derivative at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add 150 µL of the membrane suspension to each well.

  • Add 50 µL of [3H]-RX821002 (at a final concentration close to its Kd, e.g., 0.5 nM) to all wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer.

  • Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology in Prefrontal Cortex Neurons

This protocol describes the procedure for recording the electrophysiological effects of a guanidine derivative on pyramidal neurons in the prefrontal cortex.

Materials:

  • Acute brain slices containing the prefrontal cortex from a rodent model.

  • Artificial cerebrospinal fluid (aCSF) continuously bubbled with 95% O2 / 5% CO2.

  • Internal solution for the patch pipette (e.g., K-gluconate based).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator and microscope with DIC optics.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Slice Preparation: Prepare 300 µm thick coronal slices of the prefrontal cortex in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 30-32°C.

  • Pipette Pulling: Pull patch pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Cell Identification: Visualize pyramidal neurons in layer V of the prefrontal cortex using DIC optics.

  • Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle positive pressure. Upon contact with the cell membrane, release the pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.

  • Recording: Record baseline neuronal activity (e.g., membrane potential, firing rate, synaptic currents) in current-clamp or voltage-clamp mode.

  • Drug Application: Bath-apply the guanidine derivative at a known concentration and record the changes in neuronal activity.

  • Data Analysis: Analyze the recorded data to determine the effects of the compound on neuronal excitability, synaptic transmission, and ion channel function.

Morris Water Maze for Assessing Neuroprotective Effects

This behavioral assay is used to evaluate the effects of a guanidine derivative on spatial learning and memory in a model of neurodegeneration.

Materials:

  • Circular water tank (1.5-2 m diameter) filled with opaque water.

  • Submerged escape platform.

  • Video tracking system and software.

  • Animal model of a neurological disorder (e.g., induced by a neurotoxin) and control animals.

  • Test guanidine derivative.

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Pre-training (Cued Trials): For 1-2 days, train the animals to find a visible platform to ensure they are not visually or motor-impaired.

  • Acquisition Phase (Hidden Platform): For 5-7 consecutive days, conduct 4 trials per day.

    • Place the hidden platform in a fixed location in one quadrant of the tank.

    • For each trial, release the animal into the water from one of four randomized starting positions, facing the wall of the tank.

    • Allow the animal to swim and find the platform for a maximum of 60-90 seconds. If it fails to find the platform, guide it to the location.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Drug Administration: Administer the guanidine derivative or vehicle to the animals at a specified time before each day's trials, according to the experimental design.

  • Data Analysis: Analyze the escape latency, path length, and time in the target quadrant to assess learning and memory performance. Compare the performance of the treated group with the vehicle-treated and control groups.

Nitric Oxide Synthase (NOS) Activity Assay

This colorimetric assay measures the activity of NOS in tissue homogenates by quantifying the amount of nitric oxide produced.

Materials:

  • Tissue homogenate (e.g., from brain tissue).

  • Assay buffer.

  • NOS substrate (L-arginine).

  • NADPH.

  • Nitrate (B79036) reductase.

  • Griess Reagents 1 and 2.

  • 96-well microplate and plate reader.

Procedure:

  • Sample Preparation: Homogenize the brain tissue in assay buffer and centrifuge to obtain the supernatant containing the NOS enzyme.

  • Reaction Setup: In a 96-well plate, add the tissue supernatant, assay buffer, NADPH, and L-arginine.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the production of nitric oxide.

  • Nitrate to Nitrite (B80452) Conversion: Add nitrate reductase to convert the nitrate produced into nitrite.

  • Colorimetric Reaction: Add Griess Reagent 1 and then Griess Reagent 2 to the wells. A colored product will form in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the concentration of nitrite from a standard curve and calculate the NOS activity, expressed as units of enzyme per milligram of protein.

Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical evaluation of novel guanidine derivatives in neuroscience research.

experimental_workflow start Compound Synthesis & Library Generation binding_assay Radioligand Binding Assays (Target Identification & Affinity) start->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ imaging) binding_assay->functional_assay cell_viability Cell-based Assays (Neuroprotection, Toxicity) functional_assay->cell_viability electrophysiology Electrophysiology (Brain Slices) cell_viability->electrophysiology neurochemistry Neurochemical Analysis (e.g., Neurotransmitter Release) electrophysiology->neurochemistry behavioral Behavioral Testing (e.g., Morris Water Maze, Fear Conditioning) neurochemistry->behavioral pk_pd Pharmacokinetics & Pharmacodynamics behavioral->pk_pd toxicology Toxicology & Safety Pharmacology pk_pd->toxicology lead_optimization Lead Optimization toxicology->lead_optimization lead_optimization->binding_assay Iterative Refinement clinical_trials Preclinical Candidate for Clinical Trials lead_optimization->clinical_trials

References

The Role of the Histamine H3 Receptor in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a debilitating chronic condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. The histaminergic system, particularly the histamine (B1213489) H3 receptor, has emerged as a promising target for the development of novel analgesics. H3 receptors are predominantly expressed in the central nervous system, where they act as presynaptic autoreceptors and heteroreceptors, modulating the release of histamine and other key neurotransmitters involved in pain processing. This technical guide provides a comprehensive overview of the current understanding of the H3 receptor's role in neuropathic pain, detailing its signaling pathways, the preclinical evidence for H3 receptor antagonists/inverse agonists as analgesics, and the experimental protocols used to evaluate their efficacy.

The Histamine H3 Receptor: A Key Modulator of Nociception

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that couples to the inhibitory Gαi/o subunit.[1] Its activation leads to a cascade of intracellular events that ultimately regulate neuronal excitability and neurotransmitter release.

Signaling Pathways

Activation of the H3 receptor initiates two primary signaling cascades:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA).[2]

  • Modulation of Ion Channels: The Gβγ subunit, dissociated from Gαi/o upon receptor activation, can directly interact with and modulate the activity of ion channels. This includes the inhibition of N-type voltage-gated calcium channels (CaV2.2), which reduces calcium influx and consequently neurotransmitter release, and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[2]

Blockade of the H3 receptor by antagonists or inverse agonists prevents these inhibitory effects, leading to an increase in neurotransmitter release.

Autoreceptor and Heteroreceptor Function

As an autoreceptor , the H3 receptor is located on presynaptic histaminergic neurons and functions to inhibit the synthesis and release of histamine.[3] As a heteroreceptor , it is found on the presynaptic terminals of a variety of non-histaminergic neurons, where it inhibits the release of other neurotransmitters crucial for pain transmission, including:

  • Norepinephrine[4][5]

  • Serotonin[3]

  • Acetylcholine[3]

  • Dopamine[3]

  • Calcitonin gene-related peptide (CGRP)[1]

  • Substance P[1]

This widespread modulatory role places the H3 receptor at a critical juncture in the central and peripheral pain pathways.

Diagram of H3 Receptor Signaling

H3_Signaling cluster_presynaptic Presynaptic Terminal cluster_effects Downstream Effects cluster_antagonist Pharmacological Intervention H3R H3 Receptor (Gi/o-coupled) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits (βγ) K_channel GIRK K+ Channel G_protein->K_channel Activates (βγ) cAMP cAMP AC->cAMP Converts ATP to Decrease_cAMP Decreased cAMP PKA PKA cAMP->PKA Activates Vesicle Synaptic Vesicle (e.g., Histamine, NE) Ca_channel->Vesicle Triggers Fusion Decrease_Ca Decreased Ca2+ Influx K_channel->K_channel K+ Efflux (Hyperpolarization) Increase_K Increased K+ Efflux Release Neurotransmitter Release Vesicle->Release Inhibit_Release Inhibition of Neurotransmitter Release Histamine Histamine Histamine->H3R Agonist Binding Antagonist H3 Antagonist/ Inverse Agonist Antagonist->H3R Blocks

Caption: Signaling pathway of the histamine H3 receptor.

H3 Receptor Antagonists/Inverse Agonists in Neuropathic Pain Models

A growing body of preclinical evidence demonstrates the analgesic efficacy of H3 receptor antagonists and inverse agonists in various animal models of neuropathic pain. These compounds have been shown to reverse the key symptoms of neuropathic pain, namely mechanical allodynia and thermal hyperalgesia.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key studies investigating the effects of H3 receptor antagonists/inverse agonists in rodent models of neuropathic pain.

Table 1: Efficacy of H3 Receptor Antagonists in the Chronic Constriction Injury (CCI) Model

CompoundSpeciesDose (mg/kg)Route% Reversal of Mechanical Allodynia (Paw Withdrawal Threshold)Reference
GSK189254 Rat0.3, 3, 10p.o.Significant reversal at 3 and 10 mg/kg[6]
GSK334429 Rat1, 3, 10p.o.Significant reversal at all doses[6]
S 38093 Rat1, 3, 10i.p.Significant antihyperalgesic effect with chronic administration[7]
E-162 Mouse1, 5, 10, 20i.p.Dose-dependent attenuation of mechanical allodynia[8]
E-98 Mouse1, 5, 10, 20i.p.Dose- and time-dependent attenuation of nociceptive responses[9]

Table 2: Efficacy of H3 Receptor Antagonists in Other Neuropathic Pain Models

CompoundModelSpeciesDose (mg/kg)RouteEfficacy Measure% Reversal / EffectReference
GSK189254 VZV-inducedRat3p.o.Paw Withdrawal ThresholdSignificant reversal[6]
S 38093 Diabetic (STZ)Rat1, 3, 10i.p.Paw Pressure TestSignificant antihyperalgesic effect[7]
S 38093 Oxaliplatin-inducedRat1, 3, 10i.p.Cold Tail ImmersionSignificant antiallodynic effect[7]
GSK189254 Spared Nerve Injury (SNI)Mouse6p.o.Mechanical & Thermal AllodyniaReversal of allodynia[3]
Proposed Mechanisms of Analgesic Action

The analgesic effects of H3 receptor antagonists are thought to be multifactorial:

  • Enhanced Neurotransmitter Release: By blocking the inhibitory H3 autoreceptors and heteroreceptors, these compounds increase the synaptic levels of histamine and norepinephrine (B1679862) in key pain-processing areas of the central nervous system.[3]

  • Modulation of Glial Cell Activation: Recent studies suggest that H3 receptor antagonists can also exert their analgesic effects by modulating the activity of microglia and astrocytes. For instance, the H3 antagonist E-98 has been shown to reduce microglia activation and increase astroglia activation in the spinal cord of neuropathic mice, which is correlated with a decrease in the pro-inflammatory cytokine IL-6.[9][10]

Diagram of the Proposed Mechanism of Action of H3 Antagonists

H3_Antagonist_MoA cluster_cns Central Nervous System cluster_presynaptic Presynaptic Neuron cluster_glial Glial Cells H3R H3 Receptor Increased_Release Increased Neurotransmitter Release (Histamine, NE) H3R->Increased_Release Leads to H3_Antagonist H3 Antagonist H3_Antagonist->H3R Blocks Microglia Microglia H3_Antagonist->Microglia Reduces Activation Astrocyte Astrocyte H3_Antagonist->Astrocyte Increases Activation Analgesia Analgesia Increased_Release->Analgesia Reduced_Inflammation Reduced Neuroinflammation Microglia->Reduced_Inflammation Reduced_Inflammation->Analgesia

Caption: Proposed mechanisms of analgesic action for H3 receptor antagonists.

Key Experimental Protocols

The following sections detail the standard protocols for the most common animal model of neuropathic pain and the behavioral tests used to assess pain-like behaviors.

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used and reproducible model of peripheral neuropathic pain.[11][12][13][14]

Objective: To induce a partial sciatic nerve injury that results in behavioral signs of neuropathic pain, including mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Wound clips or sutures for skin closure

Procedure:

  • Anesthetize the rat and shave the lateral surface of the thigh.

  • Make a small skin incision on the lateral side of the thigh and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the sciatic trifurcation, loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Close the muscle layer with sutures and the skin incision with wound clips.

  • Allow the animals to recover for at least 7 days before behavioral testing.

Assessment of Mechanical Allodynia: The Von Frey Test

The von Frey test is used to measure the paw withdrawal threshold to a mechanical stimulus.[10][15][16][17]

Objective: To quantify the sensitivity to a non-noxious mechanical stimulus.

Materials:

  • A set of calibrated von Frey filaments

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low bending force.

  • Apply the filament with enough force to cause it to bend, and hold for 3-5 seconds.

  • A positive response is recorded if the rat sharply withdraws its paw.

  • The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is no response, the next filament with a higher force is used. If there is a response, a filament with a lower force is used.

  • The 50% paw withdrawal threshold is calculated using a specific formula based on the pattern of responses.

Assessment of Thermal Hyperalgesia: The Hargreaves Test

The Hargreaves test measures the latency of paw withdrawal to a thermal stimulus.[18][19][20][21][22]

Objective: To quantify the sensitivity to a noxious heat stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Place the rats in individual Plexiglas enclosures on the glass platform of the apparatus and allow them to acclimate for at least 15-20 minutes.

  • Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw to be tested.

  • Activate the heat source. A timer will start simultaneously.

  • The timer stops automatically when the rat withdraws its paw. The time to withdrawal is recorded as the paw withdrawal latency.

  • A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

  • Several measurements are taken for each paw, with a sufficient interval between them, and the average latency is calculated.

Diagram of Experimental Workflow

Experimental_Workflow Start Start CCI_Surgery Chronic Constriction Injury (CCI) Surgery on Rats Start->CCI_Surgery Recovery Recovery Period (7-14 days) CCI_Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (Von Frey & Hargreaves) Recovery->Baseline_Testing Drug_Administration Administer H3 Antagonist or Vehicle Baseline_Testing->Drug_Administration Post_Drug_Testing Post-Drug Behavioral Testing (Time-course) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis (Paw Withdrawal Thresholds/Latencies) Post_Drug_Testing->Data_Analysis Conclusion Conclusion on Analgesic Efficacy Data_Analysis->Conclusion

Caption: A typical experimental workflow for evaluating H3 antagonists.

Future Directions and Conclusion

The histamine H3 receptor represents a compelling target for the development of novel treatments for neuropathic pain. The consistent analgesic efficacy of H3 receptor antagonists/inverse agonists in a variety of preclinical models is encouraging. Future research should focus on:

  • Elucidating the precise downstream signaling pathways involved in the analgesic effects of H3 receptor blockade.

  • Investigating the interplay between the histaminergic system and other neurotransmitter systems in the modulation of neuropathic pain.

  • Exploring the therapeutic potential of compounds with dual activity at H3 and other relevant receptors (e.g., H4 receptors).

  • Translating the promising preclinical findings into clinical trials to evaluate the safety and efficacy of H3 receptor antagonists in patients with neuropathic pain.

References

The Multifaceted Role of ADS1017 in the Central Nervous System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of ADS1017, a novel guanidine (B92328) derivative, and its complex interactions within the central nervous system (CNS). Primarily characterized as a potent histamine (B1213489) H3 receptor (H3R) antagonist, this compound also exhibits significant affinity for sigma-1 (σ1), sigma-2 (σ2), and kappa-opioid receptors (κOR). This multi-target profile suggests a broad therapeutic potential, particularly in the management of nociceptive and neuropathic pain. This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's pharmacology, mechanism of action, and preclinical efficacy, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular pathways.

Pharmacological Profile of this compound

This compound has been identified as a highly potent and selective antagonist for the histamine H3 receptor.[1] In addition to its primary target, in vitro studies have revealed its broader pharmacological footprint, demonstrating a potent affinity for both sigma-1 and sigma-2 receptors and a moderate affinity for the kappa-opioid receptor.[2] Conversely, it shows no significant affinity for delta (δ) or mu (μ) opioid receptors.[2] Pharmacokinetic studies have confirmed that this compound can cross the blood-brain barrier, enabling it to exert its effects directly within the central nervous system.[2]

Quantitative Ligand Binding Data

The following table summarizes the known binding affinities of this compound for its principal molecular targets. This data is crucial for understanding its potency and potential for off-target effects.

Target ReceptorBinding Affinity (Ki)Reference
Histamine H3 Receptor (H3R)-log Ki = 6.80[3]
Sigma-1 Receptor (σ1R)Data not explicitly found in searches
Sigma-2 Receptor (σ2R)Data not explicitly found in searches
Kappa-Opioid Receptor (κOR)Moderate affinity (qualitative)[2]
Delta-Opioid Receptor (δOR)No affinity[2]
Mu-Opioid Receptor (μOR)No affinity[2]

Further analysis of the primary literature is required to obtain specific Ki values for σ1, σ2, and κOR.

Mechanism of Action in the Central Nervous System

The CNS effects of this compound are a composite of its interactions with multiple receptor systems.

Histamine H3 Receptor Antagonism

As an H3R antagonist, this compound blocks the inhibitory presynaptic autoreceptors on histaminergic neurons. This disinhibition leads to an increased release of histamine in the brain. Histamine, a key neurotransmitter, is involved in regulating the sleep-wake cycle, attention, and cognitive functions. Furthermore, H3Rs are also present as heteroreceptors on non-histaminergic neurons, where they modulate the release of other crucial neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. By blocking these heteroreceptors, this compound can indirectly increase the synaptic availability of these neurotransmitters, contributing to its analgesic and potentially other CNS effects.

H3R_Antagonism This compound This compound H3R Histamine H3 Receptor (presynaptic) This compound->H3R Antagonism Histamine_Neuron Histaminergic Neuron H3R->Histamine_Neuron Inhibition Other_Neuron Non-Histaminergic Neuron H3R->Other_Neuron Inhibition Histamine Histamine Histamine_Neuron->Histamine Release Neurotransmitters Other Neurotransmitters (ACh, NE, DA, 5-HT) Other_Neuron->Neurotransmitters Release

Mechanism of this compound as an H3R Antagonist.
Sigma Receptor Modulation

This compound's high affinity for σ1 and σ2 receptors suggests a significant contribution of this interaction to its overall pharmacological profile. Sigma-1 receptors are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface that modulate calcium signaling and are implicated in neuronal plasticity and neuroprotection.[4] Sigma-2 receptors are involved in cell proliferation and signaling pathways related to cell survival and death. The antagonism of both sigma-1 and histamine H3 receptors has been shown to be involved in the analgesic activity of this compound.[2]

Sigma_Receptor_Modulation cluster_cell Neuron This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binding Ca_Signaling Ca2+ Signaling Sigma1R->Ca_Signaling Modulation Neuronal_Plasticity Neuronal Plasticity Sigma1R->Neuronal_Plasticity Modulation

This compound Interaction with Sigma-1 Receptors.
Kappa-Opioid Receptor Interaction

The moderate affinity of this compound for κORs may also contribute to its analgesic effects. Activation of κORs is known to produce analgesia, although it can also be associated with dysphoria and sedation.[5] The precise nature of this compound's interaction (agonist, antagonist, or biased agonist) at the κOR and its functional consequences in the CNS require further investigation.

Kappa_Opioid_Receptor_Signaling This compound This compound KOR Kappa-Opioid Receptor This compound->KOR Binding G_protein Gi/o Protein KOR->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Reduced Production Analgesia Analgesia cAMP->Analgesia Leads to

Potential Signaling Pathway of this compound at the Kappa-Opioid Receptor.

Preclinical Efficacy in Pain Models

This compound has demonstrated a broad spectrum of analgesic activity in various preclinical models of pain, including those for acute, inflammatory, and neuropathic pain.[2]

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are outlined below.

Objective: To determine the binding affinity of this compound for histamine H3, sigma, and opioid receptors.

Protocol (General):

  • Membrane Preparation: Membranes are prepared from cells expressing the receptor of interest or from specific brain regions (e.g., rat brain cortex for H3R).[6]

  • Radioligand Competition Assay: A fixed concentration of a specific radioligand (e.g., [3H]-N-α-methylhistamine for H3R) is incubated with the prepared membranes in the presence of varying concentrations of this compound.[6]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 30 minutes) to reach equilibrium.[6]

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and this compound prep->incubate filter Filtration to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

1. Formalin Test (Mice):

Objective: To assess the analgesic effect of this compound on both acute and inflammatory pain.

Protocol:

  • Animal Model: Male mice are used.

  • Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.

  • Formalin Injection: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.[7]

  • Observation: The time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain).[7][8]

  • Data Analysis: The duration of licking in the this compound-treated groups is compared to that of a vehicle-treated control group.

2. Hot Plate Test:

Objective: To evaluate the central analgesic activity of this compound.

Protocol:

  • Animal Model: Mice or rats are used.

  • Drug Administration: this compound is administered prior to the test.

  • Procedure: The animal is placed on a heated plate maintained at a constant temperature (e.g., 55°C).[9] The latency to a nociceptive response (e.g., paw licking or jumping) is recorded.[9]

  • Cut-off Time: A cut-off time is set to prevent tissue damage.

  • Data Analysis: The reaction time of treated animals is compared to that of control animals.

3. Spinal Nerve Ligation (SNL) Model (Rats):

Objective: To determine the efficacy of this compound in a model of neuropathic pain.

Protocol:

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated.[2][10]

  • Post-operative Recovery: Animals are allowed to recover from surgery.

  • Drug Administration: this compound is administered to the animals with established neuropathic pain.

  • Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined.[2]

  • Data Analysis: The withdrawal thresholds in the treated groups are compared to those in the vehicle-treated group.

Conclusion

This compound is a promising multi-target compound with significant potential for the treatment of pain and possibly other CNS disorders. Its primary action as a potent histamine H3 receptor antagonist, coupled with its activity at sigma and kappa-opioid receptors, provides a unique and complex mechanism of action. Further research is warranted to fully elucidate the contribution of each of these targets to its overall pharmacological profile and to explore its full therapeutic potential in various CNS pathologies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field.

References

Exploring the Pharmacophore of ADS1017: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Structural and Physicochemical Requirements for Histamine (B1213489) H3 Receptor Antagonism

This technical guide provides a comprehensive overview of the pharmacophore of ADS1017, a potent and selective antagonist of the histamine H3 receptor (H3R). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel H3R-targeting therapeutics. This document synthesizes key findings on the structure-activity relationships (SAR), binding mode, and essential molecular features of this compound and its analogs, offering a foundational understanding for future drug discovery efforts.

Introduction to this compound and the Histamine H3 Receptor

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Its role in various neurological and psychiatric disorders has made it a prime target for therapeutic intervention. This compound has emerged as a significant tool compound for studying the pharmacology of the H3R due to its high affinity and selectivity.[1][2][3] Understanding the specific molecular interactions that govern its binding is crucial for the development of next-generation H3R antagonists with improved pharmacological profiles.

The Pharmacophore of this compound

The pharmacophore of this compound can be defined by a set of key structural and physicochemical features that are essential for its high-affinity binding to the histamine H3 receptor. These features have been elucidated through a combination of structure-activity relationship studies, molecular docking, and site-directed mutagenesis.

The core pharmacophoric elements of this compound include:

  • A Benzylguanidine Moiety: This group is a universal recognition element for specific H3R ligands and is critical for the compound's affinity.[4]

  • A Hydrophobic Region: The benzyl (B1604629) fragment of the benzylguanidine group occupies a distinct hydrophobic pocket within the H3R binding site.

  • A Flexible Alkyl Linker: A seven-methylene linker provides the necessary conformational flexibility for the molecule to adopt an optimal binding pose.[5][6][7][8][9]

  • A Phenoxyalkyl Substituent: This part of the molecule also contributes to the overall binding affinity.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the binding affinities of this compound and a key analog, ADS10227, for the human histamine H3 receptor. This data highlights the importance of the flexible seven-methylene linker for high-affinity binding, as its replacement with a more rigid cyclohexyl-containing moiety in ADS10227 leads to a significant decrease in affinity.

Compound IDModification-log Ki (hH3R)Reference
This compound Flexible seven-methylene linker6.80[4]
ADS10227 Replacement of the flexible linker with a semirigid 1,4-cyclohexylene group5.23[4]

Binding Mode and Key Interactions

Molecular docking studies have provided valuable insights into the binding orientation of this compound within the H3R active site. The benzyl fragment of the molecule is situated in a hydrophobic pocket formed by the amino acid residues F193 , L199 , W371 , and M378 .[4]

Experimental Protocols

The characterization of this compound and its analogs involves a range of experimental techniques. Below are generalized protocols for the key assays used to determine the pharmacophore and binding affinities.

Radioligand Binding Assay for Histamine H3 Receptor

This assay is used to determine the binding affinity of a test compound for the H3R by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human histamine H3 receptor.

  • Radioligand (e.g., [3H]Nα-methylhistamine).

  • Test compounds (e.g., this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Molecular Docking

Molecular docking simulations are employed to predict the binding mode of a ligand to its target receptor.

Software:

  • Molecular modeling software (e.g., AutoDock, GOLD, Glide).

  • A 3D model of the histamine H3 receptor.

Procedure:

  • Prepare the 3D structure of the H3R, including adding hydrogen atoms and assigning partial charges.

  • Prepare the 3D structure of the ligand (e.g., this compound), minimizing its energy.

  • Define the binding site on the receptor based on known ligand-binding pockets or active site residues.

  • Perform the docking simulation, allowing the ligand to flexibly explore different conformations and orientations within the binding site.

  • Score the resulting docking poses based on a scoring function that estimates the binding affinity.

  • Analyze the top-ranked docking poses to identify key interactions between the ligand and the receptor.

Visualizations

Histamine H3 Receptor Signaling Pathway

As an antagonist, this compound blocks the constitutive activity of the H3R and the effects of agonists like histamine. The following diagram illustrates the canonical Gαi/o-coupled signaling pathway of the H3R, which is inhibited by this compound.

H3R_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonizes Histamine Histamine Histamine->H3R Activates G_protein Gαi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Neurotransmitter Release G_protein->Neurotransmitter_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Neurotransmitter_Release Modulates

Caption: Signaling pathway of the histamine H3 receptor antagonized by this compound.

Pharmacophore Identification Workflow

The following diagram outlines the logical workflow for identifying the pharmacophore of a compound like this compound.

Pharmacophore_Workflow cluster_0 Data Collection & Analysis cluster_1 Model Generation & Validation SAR_Data Synthesize Analogs & Collect SAR Data Pharmacophore_Hypothesis Generate Pharmacophore Hypothesis SAR_Data->Pharmacophore_Hypothesis Binding_Assay Perform Radioligand Binding Assays Binding_Assay->Pharmacophore_Hypothesis Molecular_Docking Conduct Molecular Docking Studies Molecular_Docking->Pharmacophore_Hypothesis Validate_Model Validate Model with Known Actives/Inactives Pharmacophore_Hypothesis->Validate_Model Refine_Model Refine Pharmacophore Model Validate_Model->Refine_Model Refine_Model->Pharmacophore_Hypothesis Iterate

Caption: Logical workflow for pharmacophore model development.

Conclusion

The pharmacophore of this compound is characterized by a key benzylguanidine moiety, a hydrophobic benzyl group that interacts with a specific pocket in the H3R, and a flexible linker of optimal length. Understanding these features is paramount for the rational design of novel H3R antagonists. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their quest for new and improved therapeutics targeting the histamine H3 receptor. Further exploration of the structure-activity relationships of this compound analogs will undoubtedly lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties.

References

Foundational Research on Guanidine-Based Receptor Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium (B1211019) group, a key structural motif in the amino acid arginine, is a privileged scaffold in medicinal chemistry due to its ability to form strong interactions with biological targets.[1] This technical guide delves into the foundational research on guanidine-based ligands, offering a comprehensive overview of their interaction with various receptor systems, including adrenergic, neuropeptide Y, and imidazoline (B1206853) receptors, as well as amiloride-sensitive sodium channels. This document provides quantitative binding and functional data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers and professionals in the field of drug discovery and development.

Quantitative Data on Guanidine-Based Ligand-Receptor Interactions

The affinity and functional potency of guanidine-based ligands are crucial for understanding their therapeutic potential. The following tables summarize key quantitative data for a selection of these compounds across different receptor families.

α2-Adrenergic Receptor Ligands

Guanidine-containing compounds, such as clonidine (B47849) and guanfacine, are well-known ligands for α2-adrenergic receptors, often exhibiting agonist or antagonist activity.[2][3] These receptors are G-protein coupled receptors (GPCRs) involved in the regulation of neurotransmitter release and cardiovascular function.[4][5]

CompoundReceptor SubtypeAssay TypeParameterValueReference
Clonidineα2A-AdrenergicRadioligand BindingpKi7.7[3]
α2A-AdrenergicGTPγS AssaypEC507.5[3]
α2A-AdrenergicGTPγS AssayEmax (%)60[3]
Guanfacineα2A-AdrenergicRadioligand BindingpKi7.2[3]
α2A-AdrenergicGTPγS AssaypEC507.1[3]
α2A-AdrenergicGTPγS AssayEmax (%)35[3]
Guanabenz (B1672423)α2A-AdrenergicRadioligand BindingpKi7.0[3]
α2A-AdrenergicGTPγS AssaypEC507.2[3]
α2A-AdrenergicGTPγS AssayEmax (%)26[3]
Compound 8b (a 2-amino-1,4-dihydroquinazoline derivative)α2-Adrenoceptor (human brain)Radioligand BindingKi (nM)150[6]
Compound 18c (a 2-amino-4,5-dihydro-1,3-benzodiazepine derivative)α2-Adrenoceptor (human brain)Radioligand BindingKi (nM)80[6]
Neuropeptide Y (NPY) Receptor Ligands

Argininamide-based compounds, such as BIBP3226, are potent and selective antagonists for the Neuropeptide Y Y1 receptor, a GPCR implicated in appetite, anxiety, and vasoconstriction.[7][8][9][10][11]

CompoundReceptor SubtypeAssay TypeParameterValueReference
BIBP3226NPY Y1Radioligand BindingKi (nM)7[11]
NPY Y1Functional Assay (Ca2+ mobilization)pKb7.5[12]
NPY Y1Functional Assay (cAMP inhibition)pKb8.2[12]
UR-MK114NPY Y1Radioligand BindingKi (nM)0.8[9]
UR-MK299NPY Y1Radioligand BindingKd (nM)0.044[7]
N,N-disubstituted ω-guanidinoalkanoic acid amides (various)NPY Y1Functional Assay (Ca2+ assay)pKB6.3 - 6.6[13][14]
Imidazoline Receptor Ligands

Imidazoline receptors are a class of receptors that recognize ligands with an imidazoline or related guanidine (B92328) structure. They are categorized into at least three subtypes (I1, I2, and I3), with the I1 receptor being implicated in the central regulation of blood pressure.[4][8][13][15][16][17][18][19]

CompoundReceptor SubtypeAssay TypeParameterValue (nM)Reference
LNP 509I1Radioligand BindingKi538[15]
S23515I1Radioligand BindingKi6.40[15]
S23757I1Radioligand BindingKi5.30[15]
LNP 911I1Radioligand BindingKi0.2[15]
MoxonidineI1Radioligand BindingKi~3[4][16]
RilmenidineI1Radioligand BindingKi~2.5[4][16]
ClonidineI1Radioligand BindingKi~4[4][16]
2-(2'-methoxyphenyl)-imidazoline (17)I1Radioligand BindingpKi8.53[8]
2-(3'-fluoro-4'-tolyl)-imidazoline (31)I2Radioligand BindingpKi8.53[8]
Amiloride-Sensitive Sodium Channel (ENaC) Blockers

Amiloride (B1667095) and its derivatives, which contain a guanidinium moiety, are inhibitors of the epithelial sodium channel (ENaC). ENaC plays a crucial role in sodium reabsorption in epithelial tissues.[1][20][21][22][23][24][25]

CompoundChannel Subunit CompositionParameterValue (µM)Reference
Amilorideαβγ ENaCKi0.1[20][21]
δβγ ENaCIC502.6[20][21]
δβγ ENaCKi2.6 (26-fold > αβγ)[20][21]
δαβγ ENaCKi at -120 mV920[20][21]
δαβγ ENaCKi at +80 mV13.7[20][21]
ENaCIC500.1 - 0.5[1]
Benzamilδβγ ENaCIC5030-fold higher than for αβγ[20]
UNC-8dIC50 at -100mV47 (divalent-containing)[21]
UNC-8dIC50 at -100mV119 (divalent-free)[21]
PhenamilENaC at -60mVIC50~0.01[22]
EIPAUNC-8dIC50 at -60mV3.06[26]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section provides protocols for key experiments cited in the study of guanidine-based ligands.

Synthesis of Guanidine Derivatives

The synthesis of guanidine-containing compounds can be achieved through various methods, often involving the reaction of an amine with a guanylating agent.

General Procedure for the Synthesis of N-Acylguanidines:

A common route involves a multi-component carbonylation/amination sequence.

  • Carbonylative Coupling: An aryl iodide or bromide is subjected to a Pd(0)-catalyzed carbonylative coupling reaction with cyanamide. This forms an N-cyanobenzamide intermediate.

  • Amination: The N-cyanobenzamide intermediate is then treated with a primary or secondary amine to yield the final N-acylguanidine.

Synthesis of Clonidine (a representative cyclic guanidine):

The synthesis of clonidine typically involves the following key steps:

  • Formation of 2,6-dichloro-N-formylaniline: 2,6-dichloroaniline (B118687) is reacted with formic acid under reflux.

  • Formation of 2-(2,6-dichlorophenylimino)imidazolidine hydrochloride (Clonidine HCl): The intermediate from the previous step is reacted with thionyl chloride and sulfuryl chloride, followed by reaction with ethylenediamine. The resulting product is then treated with a solution of hydrogen chloride in ethanol (B145695) to yield clonidine hydrochloride.[27][28]

  • Formation of Clonidine Free Base: The hydrochloride salt is dissolved in water and the pH is adjusted to 11 with a base like sodium hydroxide (B78521) to precipitate the free base.[27]

Synthesis of Argininamide-Type NPY Y1 Receptor Antagonists (e.g., BIBP3226 analogues):

These syntheses often start from a protected arginine or ornithine derivative.

  • Starting Material: A suitable protected amino acid, such as (R)-ornithine, is used as the starting material.

  • Amide Coupling: The carboxylic acid of the protected amino acid is coupled with an appropriate amine (e.g., (4-hydroxyphenyl)methylamine for BIBP3226).

  • Guanidinylation: The side-chain amino group of the ornithine derivative is then converted to a guanidine. This can be achieved by reacting with a guanylating agent such as N,N′-Di-Boc-S-methylisothiourea.

  • N-Acylation: The α-amino group is acylated, for example, with diphenylacetic acid in the case of BIBP3226.

  • Deprotection: Finally, any protecting groups are removed to yield the final argininamide (B1665762) antagonist.[10][23]

Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity (Kd or Ki) of a ligand for a receptor.

Protocol for a Competition Binding Assay:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • To each well, add the membrane preparation (typically 5-50 µg of protein).

    • Add a fixed concentration of a radiolabeled ligand (e.g., [³H]-clonidine for α2-adrenergic receptors) that has a high affinity for the receptor.

    • Add varying concentrations of the unlabeled test compound (the "competitor").

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C filters). This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and measure the radioactivity retained on them using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a percentage of the control (total specific binding) against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value (the equilibrium dissociation constant of the competitor) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

[³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.[29]

Protocol for [³⁵S]GTPγS Binding Assay:

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest as described for the radioligand binding assay.

  • Assay Buffer: The assay buffer typically contains HEPES, MgCl₂, NaCl, and GDP. The optimal concentration of GDP needs to be determined empirically to minimize basal binding while maximizing agonist-stimulated binding.

  • Assay Setup (in a 96-well plate):

    • To each well, add the assay buffer containing GDP.

    • Add the membrane preparation.

    • Add varying concentrations of the test agonist.

    • Include control wells for basal binding (no agonist) and non-specific binding (in the presence of a high concentration of unlabeled GTPγS).

  • Incubation and Reaction Initiation:

    • Pre-incubate the plate at room temperature or 30°C for a short period (e.g., 15-30 minutes).

    • Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to all wells.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 30-60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter mat, as described for the radioligand binding assay.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific [³⁵S]GTPγS binding at each agonist concentration by subtracting the non-specific binding.

    • Plot the specific binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response). These parameters provide measures of the agonist's potency and efficacy, respectively. For antagonists, their potency (often expressed as pA2 or KB) can be determined by their ability to shift the agonist dose-response curve to the right.[29]

Signaling Pathways and Mechanisms of Action

Understanding the downstream signaling cascades and mechanisms of action is critical for developing targeted therapeutics. This section provides visual representations of these pathways for the receptor systems discussed.

α2-Adrenergic Receptor Signaling Pathway

α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi/o).[4][5] Upon agonist binding, the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This in turn reduces the activity of protein kinase A (PKA).

G Ligand Guanidine-based Agonist Alpha2AR α2-Adrenergic Receptor Ligand->Alpha2AR G_protein Gi/o Protein (αβγ) Alpha2AR->G_protein Activates G_alpha_GTP Giα-GTP (Active) G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_GDP Giα-GDP AC Adenylyl Cyclase G_alpha_GTP->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Cellular Response PKA->CellularResponse Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway.

Neuropeptide Y (NPY) Y1 Receptor Signaling Pathway

Similar to α2-adrenergic receptors, NPY Y1 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[25] They can also couple to Gq proteins, activating the phospholipase C (PLC) pathway.

G Ligand NPY or Guanidine-based Antagonist NPY_Y1R NPY Y1 Receptor Ligand->NPY_Y1R G_protein_i Gi/o Protein NPY_Y1R->G_protein_i Activates G_protein_q Gq Protein NPY_Y1R->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C (PLC) G_protein_q->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC

Caption: Neuropeptide Y Y1 Receptor Signaling Pathways.

I1-Imidazoline Receptor Signaling Pathway

The signaling pathway for the I1-imidazoline receptor is distinct from classical GPCRs. Evidence suggests it is not coupled to the adenylyl cyclase or inositol (B14025) phospholipid hydrolysis pathways but may involve the activation of phosphatidylcholine-selective phospholipase C (PC-PLC) and phospholipase A2 (PLA2).[3][17][18][30][31][32]

G Ligand Imidazoline/Guanidine Agonist I1_Receptor I1-Imidazoline Receptor Ligand->I1_Receptor PC_PLC Phosphatidylcholine- selective PLC (PC-PLC) I1_Receptor->PC_PLC Activates PLA2 Phospholipase A2 (PLA2) I1_Receptor->PLA2 Activates NHE_inhibition Inhibition of Na+/H+ Exchanger I1_Receptor->NHE_inhibition Leads to PC Phosphatidylcholine PC_PLC->PC Hydrolyzes MembranePhospholipids Membrane Phospholipids PLA2->MembranePhospholipids Hydrolyzes DAG Diacylglycerol (DAG) PC->DAG Phosphocholine Phosphocholine PC->Phosphocholine ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Eicosanoids Eicosanoids (e.g., Prostaglandins) ArachidonicAcid->Eicosanoids

Caption: I1-Imidazoline Receptor Signaling Pathway.

Amiloride-Sensitive Sodium Channel (ENaC) Mechanism of Action

The amiloride-sensitive epithelial sodium channel (ENaC) is a heterotrimeric ion channel composed of α, β, and γ subunits (or δ, β, and γ).[25] It facilitates the influx of sodium ions across the apical membrane of epithelial cells. Its activity is regulated by various factors, including hormones and proteolytic cleavage. Guanidine-based compounds like amiloride act as channel blockers.[5][14][18][33]

G cluster_membrane Apical Membrane ENaC_closed Extracellular α β γ Intracellular ENaC_open Extracellular α β γ Intracellular ENaC_blocked Extracellular α β γ Intracellular Na_ion_in Na+ Proteases Proteases (e.g., Furin, Plasmin) Proteases->ENaC_closed:f0 Cleavage of extracellular loops (Activation) Na_ion_out Na+ Na_ion_out->ENaC_open:f0 Influx Amiloride Amiloride Amiloride->ENaC_open:f0 Blocks Pore

Caption: Mechanism of ENaC and Amiloride Inhibition.

References

The Discovery and Synthesis of Novel H3R Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H3 receptor (H3R) has emerged as a compelling therapeutic target for a range of neurological and metabolic disorders. Its role as a presynaptic autoreceptor and heteroreceptor, modulating the release of histamine and other key neurotransmitters, positions it as a critical node in central nervous system (CNS) function. This technical guide provides an in-depth overview of the discovery and synthesis of novel H3R antagonists, presenting key data, detailed experimental protocols, and visual representations of associated pathways and workflows.

The Histamine H3 Receptor and its Signaling Pathways

The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Activation of H3R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. The βγ subunit of the G protein can also signal independently, for instance, by inhibiting voltage-gated calcium channels.[1]

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H3R H3R G_protein Gαi/oβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Neurotransmitter_Release Neurotransmitter Release PKA->Neurotransmitter_Release Modulates Calcium Ca²⁺ Influx Ca_channel->Calcium Calcium->Neurotransmitter_Release Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist Antagonist->H3R Blocks

Figure 1: H3R Signaling Pathway

Discovery of Novel H3R Antagonists: A Workflow

The discovery of novel H3R antagonists typically follows a multi-step process, beginning with target identification and validation, followed by hit identification, lead optimization, and preclinical development.

Drug_Discovery_Workflow Target_Validation Target Validation (H3R) Hit_Identification Hit Identification (HTS, Fragment Screening) Target_Validation->Hit_Identification Hit_to_Lead Hit-to-Lead (Analogue Synthesis, Initial SAR) Hit_Identification->Hit_to_Lead Lead_Optimization Lead Optimization (SAR, DMPK, In vivo efficacy) Hit_to_Lead->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate IND_Enabling_Studies IND-Enabling Studies (Toxicology, Formulation) Preclinical_Candidate->IND_Enabling_Studies

Figure 2: H3R Antagonist Discovery Workflow

Synthesis of Novel H3R Antagonists

The synthesis of H3R antagonists often involves multi-step organic synthesis to construct the core scaffold and introduce various substituents to optimize potency, selectivity, and pharmacokinetic properties. A notable example is the synthesis of Pitolisant (B1243001) and its analogues.[2][3][4]

General Synthesis Scheme for a Novel Tetrahydroisoquinoline-based H3R Antagonist

The following scheme illustrates a general approach to synthesizing a class of tetrahydroisoquinoline-based H3R antagonists, as described in the literature.

  • Step 1: Synthesis of the Tetrahydroisoquinoline Core: The synthesis often begins with the construction of the core heterocyclic structure. For instance, a Bischler-Napieralski reaction followed by reduction can yield the tetrahydroisoquinoline scaffold.

  • Step 2: N-Alkylation: The secondary amine of the tetrahydroisoquinoline core is then alkylated with a suitable electrophile containing a linker and a terminal basic amine group, which is a common pharmacophoric element for H3R antagonists.

  • Step 3: Modification of Substituents: Further modifications on the aromatic ring or the terminal amine can be performed to explore the structure-activity relationship (SAR).

Quantitative Data of Novel H3R Antagonists

The following tables summarize the in vitro binding affinities (Ki) of representative novel H3R antagonists from different structural classes.

Table 1: Tetrahydroisoquinoline and Tetrahydroquinoline Derivatives

CompoundhH3R Ki (nM)
21a 0.8
21b 1.2
21c 0.5
22a 0.3
22b 0.2
22d 0.4

Table 2: Guanidine-Based Derivatives [5]

CompoundhH3R Ki (nM)gpH3R pA2
ADS10301 1837.15
ADS10306 1987.42
ADS10310 1277.72

Table 3: Bipyrrolidinyl Derivatives [6]

CompoundhH3R Ki (nM)
4c 1.8
4d 2.5

Experimental Protocols

H3R Radioligand Binding Assay

This protocol is used to determine the binding affinity of test compounds for the H3R.

Materials:

  • HEK-293 cells stably expressing human H3R.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Radioligand: [3H]-Nα-methylhistamine.

  • Non-specific binding control: Thioperamide (10 µM).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize H3R-expressing cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either a test compound at various concentrations, vehicle, or the non-specific binding control.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at 25°C for 60 minutes.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.[5]

cAMP Functional Assay

This assay measures the ability of H3R antagonists to block the agonist-induced inhibition of cAMP production.[1]

Materials:

  • CHO-K1 cells co-expressing human H3R and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Assay medium: DMEM/F12 with 0.1% BSA.

  • H3R agonist: (R)-α-methylhistamine.

  • Forskolin (B1673556).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, LANCE).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle for 30 minutes.

  • Agonist Stimulation: Add a fixed concentration of the H3R agonist (R)-α-methylhistamine and forskolin to all wells and incubate for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and determine the IC50 value.

In Vivo Receptor Occupancy Study

This protocol is used to determine the extent to which an H3R antagonist binds to H3 receptors in the brain of a living animal.[7]

Materials:

  • Test animals (e.g., rats).

  • H3R antagonist test compound.

  • Radiolabeled H3R antagonist tracer (e.g., [3H]-A-349821).

  • Anesthesia.

  • Brain tissue homogenization buffer.

  • Scintillation counter.

Procedure:

  • Compound Administration: Administer the test compound to the animals at various doses.

  • Tracer Administration: After a specified pre-treatment time, administer the radiolabeled tracer.

  • Tissue Collection: At a designated time point after tracer administration, anesthetize the animals and perfuse them with saline. Collect the brains and dissect the regions of interest (e.g., cortex, striatum).

  • Homogenization: Homogenize the brain tissue in an appropriate buffer.

  • Quantification: Measure the radioactivity in an aliquot of the homogenate using a scintillation counter.

  • Data Analysis: Calculate the specific binding of the tracer in different brain regions. Determine the receptor occupancy by the test compound at different doses by comparing the specific binding in treated animals to that in vehicle-treated controls.

Conclusion

The discovery and development of novel H3R antagonists represent a vibrant and promising area of medicinal chemistry. The diverse chemical scaffolds and the increasing understanding of the structure-activity relationships are paving the way for the development of new therapeutics with improved efficacy and safety profiles. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in this field, facilitating the continued exploration of H3R as a valuable drug target.

References

ADS1017: A Multi-Target Directed Ligand with Therapeutic Potential in Pain and Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: ADS1017, a novel guanidine (B92328) derivative, has emerged as a promising multi-target directed ligand with significant therapeutic potential. Primarily characterized as a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist, emerging research has unveiled its broader pharmacological profile, including interactions with muscarinic receptors and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its pharmacological targets, preclinical efficacy, and the experimental methodologies used in its evaluation.

Core Pharmacological Profile

This compound's primary mechanism of action is the blockade of the histamine H3 receptor, an autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system. By antagonizing this receptor, this compound enhances neurotransmitter release, a mechanism believed to underlie its analgesic effects.[1]

Beyond its high affinity for the H3 receptor, this compound also demonstrates significant affinity for muscarinic M2 and M4 receptors, classifying it as a multi-target directed ligand.[2][3] This polypharmacology may contribute to its overall therapeutic effects and warrants further investigation.

Quantitative Pharmacological Data

The following tables summarize the known quantitative data for this compound's binding affinities and functional activities.

Target Receptor Parameter Value Reference
Human Histamine H3 Receptor (hH3R)pKi6.80[2]
Human Muscarinic M2 Receptor (hM2R)pKi7.43[2][3]
Human Muscarinic M4 Receptor (hM4R)pKi7.17[2][3]
Human Histamine H4 Receptor (hH4R)pKi5.5[4]
Cell Line Parameter Value Reference
MDA-MB-231 (Breast Cancer)CytotoxicityMicromolar[3][5]
MCF-7 (Breast Cancer)CytotoxicityMicromolar[3][5]
Animal Model Parameter Value Reference
Formalin Test (Mice) - Early PhaseED5030.6 mg/kg[1]
Formalin Test (Mice) - Late PhaseED5020.8 mg/kg[1]

Signaling Pathways

The primary signaling pathway affected by this compound is that of the histamine H3 receptor. As an antagonist, this compound blocks the constitutive activity of the H3R and the binding of the endogenous agonist, histamine. This disinhibits the downstream signaling cascade.

H3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonism Histamine Histamine Histamine->H3R Agonism G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP cAMP AC->cAMP Produces MAPK MAPK Pathway PLC->MAPK Activates PI3K PI3K Pathway PLC->PI3K Activates PKA PKA cAMP->PKA Activates

Figure 1: Histamine H3 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available information on this compound.

Radioligand Binding Assay (Histamine H3 and Muscarinic Receptors)

This protocol outlines the general procedure for determining the binding affinity of this compound to its target receptors.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (e.g., from CHO cells expressing the receptor of interest) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [3H]-Nα-Methylhistamine) - Varying concentrations of this compound prep->incubate separate 3. Separation of Bound and Free Ligand (e.g., Rapid filtration) incubate->separate quantify 4. Quantification of Bound Radioactivity (e.g., Scintillation counting) separate->quantify analyze 5. Data Analysis - Determine IC50 - Calculate Ki using the Cheng-Prusoff equation quantify->analyze

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H3 receptor or muscarinic M2/M4 receptors are prepared by homogenization and centrifugation.

  • Incubation: In a multi-well plate, the prepared membranes are incubated with a constant concentration of a suitable radioligand (e.g., [3H]-Nα-Methylhistamine for H3R, [3H]-N-Methylscopolamine for muscarinic receptors) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

This assay is used to assess the effect of this compound on the viability of cancer cell lines.

MTT_Assay_Workflow cell_seeding 1. Cell Seeding (e.g., MCF-7, MDA-MB-231) in 96-well plates treatment 2. Treatment Incubate cells with varying concentrations of this compound cell_seeding->treatment mtt_addition 3. MTT Addition Add MTT solution to each well and incubate treatment->mtt_addition solubilization 4. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan (B1609692) crystals mtt_addition->solubilization absorbance 5. Absorbance Measurement Read absorbance at ~570 nm solubilization->absorbance ic50 6. Data Analysis Calculate IC50 value absorbance->ic50

Figure 3: Experimental Workflow for MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Breast cancer cells (MCF-7 and MDA-MB-231) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive vehicle only. The plates are then incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against the log of the drug concentration.

Formalin-Induced Nociception (Formalin Test) in Mice

This in vivo model is used to evaluate the analgesic properties of this compound.

Formalin_Test_Workflow acclimatization 1. Animal Acclimatization drug_admin 2. Drug Administration (this compound or vehicle) acclimatization->drug_admin formalin_injection 3. Formalin Injection (Subcutaneous injection into the hind paw) drug_admin->formalin_injection observation 4. Observation of Nociceptive Behavior (Licking/biting of the injected paw) formalin_injection->observation scoring 5. Scoring - Early Phase (0-5 min) - Late Phase (15-30 min) observation->scoring ed50_calc 6. Data Analysis Calculate ED50 value scoring->ed50_calc

Figure 4: Experimental Workflow for the Formalin Test.

Protocol:

  • Animal Acclimatization: Mice are acclimatized to the testing environment to minimize stress-induced variability.

  • Drug Administration: Animals are pre-treated with various doses of this compound or the vehicle control, typically via intraperitoneal injection, at a specified time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: Immediately after the formalin injection, the animals are placed in an observation chamber, and their nociceptive behavior (the amount of time spent licking or biting the injected paw) is recorded.

  • Scoring: The observation period is divided into two phases: the early phase (typically the first 5 minutes post-injection), which represents neurogenic pain, and the late phase (typically 15-30 minutes post-injection), which reflects inflammatory pain. The total time spent in nociceptive behavior is recorded for each phase.

  • Data Analysis: The data are analyzed to determine the dose-dependent effect of this compound on reducing nociceptive behavior in both phases. The ED50 value, the dose of the drug that produces a 50% reduction in the pain response, is calculated.

Conclusion

This compound is a compelling multi-target directed ligand with a well-defined primary mechanism of action as a histamine H3 receptor antagonist. Its additional activities at muscarinic receptors and its cytotoxic effects on breast cancer cells highlight its potential for therapeutic applications beyond analgesia. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this promising compound. Future studies should focus on elucidating the precise contribution of its multi-target profile to its overall efficacy and safety, as well as exploring its potential in various disease models.

References

In-Depth Pharmacological Profile of ADS1017: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADS1017 is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist with demonstrated analgesic properties in preclinical models of nociceptive and neuropathic pain. This document provides a comprehensive overview of the basic pharmacological profile of this compound, including its receptor binding affinity, functional activity, off-target profile, pharmacokinetic characteristics, and preliminary safety data. Detailed experimental protocols for the key assays are provided, along with visualizations of relevant pathways and workflows to support further research and development.

Core Pharmacological Data

Primary Target Affinity and Functional Activity

This compound exhibits high affinity for the histamine H3 receptor, acting as a potent antagonist. The binding affinity (pKi) and functional antagonism (pA2) have been determined through radioligand binding assays and functional assays, respectively.

ParameterSpecies/SystemValueReference
pKi Human H3 Receptor (hH3R)6.80
pKi Rat H3 Receptor (rH3R)7.9
pA2 Guinea Pig Jejunum (gpH3R)8.21
Off-Target Binding Profile

The selectivity of this compound has been assessed against a panel of other receptors. While it is highly selective for the H3 receptor, some affinity for other receptors has been noted at higher concentrations.

ReceptorSpeciesTest Concentration (µM)% Inhibition of Control Specific Binding
Delta Opioid (DOP) Human1-2.2
10-4.0
Kappa Opioid (KOP) Human133.8
1076.6
Mu Opioid (MOP) Human137.4
1086.3
Serotonin 5-HT1A Human139.9
1087.9
Serotonin 5-HT6 Human11.4
1021.6
Serotonin 5-HT7 Human148.5
1086.8
Sigma 1 Human152.9
1096.5
In Vitro Safety and Liability Profile

Preliminary in vitro safety assessment of this compound includes evaluation of its cytotoxic potential against cancer cell lines.

AssayCell LineIC50 (µM)
Cytotoxicity MCF-7 (Breast Cancer)> 10
Cytotoxicity MDA-MB-231 (Breast Cancer)6.6 ± 0.75

Further evaluation of hERG liability and metabolic stability is ongoing.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

This compound acts as an antagonist at the H3 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR). Antagonism by this compound blocks the constitutive activity of the H3 receptor, leading to an increase in the synthesis and release of histamine and other neurotransmitters.

H3R_Signaling cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Antagonism AC Adenylyl Cyclase H3R->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Neurotransmitter Histamine & other Neurotransmitters cAMP->Neurotransmitter Modulation of Release Machinery Release Release Neurotransmitter->Release

This compound antagonism of the H3 receptor signaling pathway.
Experimental Workflow for In Vivo Analgesic Studies

The analgesic efficacy of this compound is evaluated using a battery of rodent pain models. A general workflow for these studies is depicted below.

Analgesia_Workflow cluster_models Pain Models start Animal Acclimation dosing This compound or Vehicle Administration (i.p.) start->dosing pain_induction Induction of Nociception dosing->pain_induction behavioral_testing Behavioral Assessment pain_induction->behavioral_testing hot_plate Hot Plate Test (Thermal Nociception) behavioral_testing->hot_plate formalin Formalin Test (Inflammatory Pain) behavioral_testing->formalin von_frey Von Frey Test (Mechanical Allodynia) behavioral_testing->von_frey data_analysis Data Analysis hot_plate->data_analysis formalin->data_analysis von_frey->data_analysis

General workflow for preclinical analgesic efficacy testing.

Detailed Experimental Protocols

Radioligand Binding Assay for Histamine H3 Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the human histamine H3 receptor.

  • Materials:

    • HEK-293 cells stably expressing the human H3 receptor.

    • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

    • Radioligand: [3H]-Nα-methylhistamine.

    • Non-specific binding control: 10 µM clobenpropit (B1669187).

    • This compound stock solution and serial dilutions.

    • Glass fiber filters and scintillation fluid.

  • Procedure:

    • Prepare cell membranes from HEK-293-hH3R cells by homogenization and centrifugation.

    • In a 96-well plate, combine cell membranes (20-40 µg protein), varying concentrations of this compound, and [3H]-Nα-methylhistamine (at a concentration near its Kd).

    • For determination of non-specific binding, add 10 µM clobenpropit instead of this compound.

    • Incubate at 25°C for 60-120 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (Guinea Pig Jejunum)
  • Objective: To determine the functional antagonist potency (pA2) of this compound at the H3 receptor.

  • Materials:

    • Isolated guinea pig jejunum segments.

    • Krebs-Henseleit solution.

    • H3 receptor agonist: (R)-α-methylhistamine.

    • This compound stock solution and serial dilutions.

    • Organ bath setup with isometric transducers.

  • Procedure:

    • Mount segments of guinea pig jejunum in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

    • Allow the tissues to equilibrate under a resting tension of 1 g.

    • Generate a cumulative concentration-response curve for the agonist (R)-α-methylhistamine to establish a baseline.

    • Wash the tissues and allow them to recover.

    • Incubate the tissues with a fixed concentration of this compound for 30-60 minutes.

    • Generate a second cumulative concentration-response curve for (R)-α-methylhistamine in the presence of this compound.

    • Repeat steps 4-6 with increasing concentrations of this compound.

    • Calculate the dose-ratio for each concentration of this compound.

    • Construct a Schild plot (log(dose-ratio - 1) vs. log[antagonist]) to determine the pA2 value.

In Vivo Analgesic Models
  • Objective: To assess the effect of this compound on the response to a thermal stimulus.

  • Animals: Male mice or rats.

  • Apparatus: Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize animals to the testing room for at least 60 minutes.

    • Administer this compound or vehicle intraperitoneally (i.p.).

    • At a predetermined time post-administration (e.g., 30 or 60 minutes), place the animal on the hot plate.

    • Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Compare the latencies between the this compound-treated and vehicle-treated groups.

  • Objective: To evaluate the effect of this compound on inflammatory pain.

  • Animals: Male mice or rats.

  • Procedure:

    • Acclimatize animals to the observation chambers.

    • Administer this compound or vehicle i.p.

    • After a set pretreatment time, inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

    • Compare the licking times between the treated and control groups for both phases.

  • Objective: To measure the effect of this compound on mechanical sensitivity, typically in a model of neuropathic pain.

  • Animals: Male mice or rats with induced neuropathy (e.g., chronic constriction injury).

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Acclimatize animals on a wire mesh platform.

    • Administer this compound or vehicle i.p.

    • At a specified time post-dosing, apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold, defined as the filament force that elicits a withdrawal response in approximately 50% of applications (using the up-down method).

    • Compare the withdrawal thresholds between the treated and control groups.

Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • MCF-7 and MDA-MB-231 breast cancer cell lines.

    • Cell culture medium and supplements.

    • This compound stock solution and serial dilutions.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting cell viability against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a promising histamine H3 receptor antagonist with a strong preclinical profile for the treatment of pain. Its high affinity and selectivity for the H3 receptor, coupled with its analgesic efficacy in multiple models, warrant further investigation. The data and protocols presented in this guide provide a solid foundation for advanced preclinical and clinical development of this compound.

Methodological & Application

Application Notes and Protocols for Utilizing ADS1017 in a Chronic Constriction Injury (CCI) Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, presents a significant challenge in drug development.[1] The Chronic Constriction Injury (CCI) model is a widely utilized and robust preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, by inducing a peripheral nerve injury.[2][3][4][5] This document provides detailed application notes and protocols for investigating the therapeutic potential of ADS1017, a potent histamine (B1213489) H3 receptor (H3R) antagonist, in the CCI-induced neuropathic pain model. This compound has demonstrated a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, making it a promising candidate for further investigation.[1]

Mechanism of Action: Histamine H3 Receptor Antagonism in Neuropathic Pain

Histamine H3 receptors are primarily located in the central nervous system (CNS) where they act as presynaptic autoreceptors on histaminergic neurons and as heteroreceptors on other non-histaminergic neurons.[6] As autoreceptors, they inhibit the synthesis and release of histamine. As heteroreceptors, they inhibit the release of other key neurotransmitters involved in pain modulation, including acetylcholine, noradrenaline, and serotonin (B10506).

By acting as an antagonist, this compound blocks these inhibitory H3 receptors. This blockade leads to an increased release of histamine and other neurotransmitters in the synaptic cleft. The enhanced neurotransmission, particularly of noradrenaline and serotonin in descending pain pathways, is believed to contribute to the analgesic effects observed with H3R antagonists in neuropathic pain states.[7] Furthermore, recent studies suggest that H3R antagonists may also alleviate neuropathic pain by modulating the activation of glial cells, such as microglia and astrocytes, which are known to play a crucial role in the pathogenesis of neuropathic pain.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol (Rat Model)

This protocol describes the induction of neuropathic pain via unilateral sciatic nerve ligation.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, retractors)

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., povidone-iodine)

  • Sterile saline

Procedure:

  • Anesthetize the rat and shave the lateral aspect of the thigh on the desired side.

  • Place the animal in a prone position and sterilize the surgical area with an antiseptic solution.

  • Make a small skin incision on the lateral surface of the mid-thigh.

  • Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Proximal to the nerve's trifurcation, loosely tie four ligatures (chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each.

  • The ligatures should be tightened until a brief twitch of the corresponding hind limb is observed. The goal is to constrict the nerve without arresting epineural blood flow.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.[1][2][3][4][5]

  • Allow the animals to recover on a warming pad. Post-operative analgesia should be administered as per institutional guidelines, though some protocols for CCI models do not include it to avoid interference with pain behavior assessment.[1][2]

Behavioral Testing Protocols

Behavioral assessments should be performed at baseline (before surgery) and at multiple time points post-CCI (e.g., days 3, 7, 14, 21, and 28) to monitor the development and progression of neuropathic pain and the effects of this compound treatment.

This test measures the paw withdrawal threshold to a non-painful mechanical stimulus.

Materials:

  • Von Frey filaments of varying stiffness or an electronic von Frey apparatus

  • Elevated mesh platform with enclosures for each animal

Procedure:

  • Acclimatize the rats to the testing environment and apparatus for at least 15-30 minutes before testing.[8]

  • Place the rat in an individual enclosure on the elevated mesh platform.

  • Apply the von Frey filament to the mid-plantar surface of the hind paw, starting with a filament of lower force.

  • Apply the filament with increasing force until the rat withdraws its paw.[6]

  • The force at which the paw is withdrawn is recorded as the paw withdrawal threshold (PWT).

  • Repeat the measurement several times with a few minutes interval between stimulations and average the values.[8]

  • Test both the ipsilateral (injured) and contralateral (uninjured) paws.

This test measures the latency of paw withdrawal from a thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass-floored enclosures

Procedure:

  • Acclimatize the rats to the testing apparatus for 15-30 minutes.[5][8][9]

  • Place the rat in an individual enclosure on the glass platform.

  • Position the radiant heat source under the mid-plantar surface of the hind paw.

  • Activate the heat source and start the timer.

  • The timer stops automatically when the rat withdraws its paw. The time taken is the paw withdrawal latency (PWL).[5][9]

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

  • Repeat the measurement several times with intervals and average the values.

  • Test both the ipsilateral and contralateral paws.

This test assesses a natural, motivated behavior that is often reduced in rodents experiencing pain.[10][11]

Materials:

  • Burrowing tubes (e.g., PVC pipes)

  • Gravel or other suitable substrate

  • Weighing scale

Procedure:

  • Habituate the rats to the burrowing tubes filled with a known weight of gravel for several days before baseline measurements.[10]

  • On the test day, place an individual rat in a cage with a burrowing tube containing a pre-weighed amount of gravel.

  • After a set period (e.g., 2 hours), remove the rat and weigh the amount of gravel remaining in the tube.

  • The amount of gravel displaced (burrowed) is calculated.

  • A reduction in burrowing behavior is indicative of a pain-like state.[10][11]

Proposed Experimental Design for this compound Evaluation

Study Groups:

  • Group 1: Sham + Vehicle: Sham-operated animals receiving the vehicle for this compound.

  • Group 2: CCI + Vehicle: CCI-operated animals receiving the vehicle.

  • Group 3: CCI + this compound (Low Dose): CCI-operated animals receiving a low dose of this compound.

  • Group 4: CCI + this compound (Mid Dose): CCI-operated animals receiving a medium dose of this compound.

  • Group 5: CCI + this compound (High Dose): CCI-operated animals receiving a high dose of this compound.

  • Group 6: CCI + Positive Control (e.g., Gabapentin): CCI-operated animals receiving a standard-of-care analgesic.

Dosage and Administration of this compound:

As of the date of this document, specific dosage information for this compound in the CCI model is not publicly available. However, based on preclinical studies of other potent and selective histamine H3 receptor antagonists in rodent neuropathic pain models, the following dosage ranges for a dose-response study are proposed.[3][12] It is crucial to perform dose-range finding studies to determine the optimal therapeutic window for this compound.

  • Proposed Oral (p.o.) Dosage Range: 1 mg/kg, 3 mg/kg, and 10 mg/kg.

  • Proposed Intraperitoneal (i.p.) Dosage Range: 3 mg/kg, 10 mg/kg, and 30 mg/kg.

The administration route (e.g., oral, intraperitoneal) and vehicle should be determined based on the physicochemical properties of this compound.

Data Presentation

All quantitative data from the behavioral tests should be summarized in tables for clear comparison between the different experimental groups and time points.

Table 1: Effect of this compound on Mechanical Allodynia (Von Frey Test)

GroupBaseline PWT (g)Day 7 PWT (g)Day 14 PWT (g)Day 21 PWT (g)Day 28 PWT (g)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Low)
CCI + this compound (Mid)
CCI + this compound (High)
CCI + Gabapentin

PWT: Paw Withdrawal Threshold. Data should be presented as mean ± SEM.

Table 2: Effect of this compound on Thermal Hyperalgesia (Hargreaves Test)

GroupBaseline PWL (s)Day 7 PWL (s)Day 14 PWL (s)Day 21 PWL (s)Day 28 PWL (s)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Low)
CCI + this compound (Mid)
CCI + this compound (High)
CCI + Gabapentin

PWL: Paw Withdrawal Latency. Data should be presented as mean ± SEM.

Table 3: Effect of this compound on Spontaneous Pain (Burrowing Assay)

GroupBaseline Burrowed (g)Day 7 Burrowed (g)Day 14 Burrowed (g)Day 21 Burrowed (g)Day 28 Burrowed (g)
Sham + Vehicle
CCI + Vehicle
CCI + this compound (Low)
CCI + this compound (Mid)
CCI + this compound (High)
CCI + Gabapentin

Data should be presented as mean ± SEM.

Visualizations

experimental_workflow cluster_pre_surgery Pre-Surgery cluster_surgery Surgical Procedure cluster_post_surgery Post-Surgery & Treatment cluster_assessment Pain Assessment animal_acclimatization Animal Acclimatization baseline_testing Baseline Behavioral Testing (Von Frey, Hargreaves, Burrowing) animal_acclimatization->baseline_testing randomization Randomization into Groups baseline_testing->randomization cci_surgery Chronic Constriction Injury (CCI) or Sham Surgery randomization->cci_surgery post_op_recovery Post-Operative Recovery cci_surgery->post_op_recovery treatment_administration This compound / Vehicle / Positive Control Administration post_op_recovery->treatment_administration behavioral_testing Post-Treatment Behavioral Testing (Days 3, 7, 14, 21, 28) treatment_administration->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis

Caption: Experimental workflow for evaluating this compound in the CCI pain model.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Descending Pain Pathway) This compound This compound H3R Histamine H3 Receptor (Autoreceptor/Heteroreceptor) This compound->H3R Blocks AC Adenylate Cyclase H3R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Voltage-gated Ca2+ Channel PKA->Ca_channel Inhibits Neurotransmitter_vesicle Neurotransmitter Vesicle (Histamine, NA, 5-HT, ACh) Ca_channel->Neurotransmitter_vesicle Ca2+ influx triggers neurotransmitter release Neurotransmitter Increased Neurotransmitter (Histamine, NA, 5-HT, ACh) Neurotransmitter_vesicle->Neurotransmitter Release Postsynaptic_receptor Postsynaptic Receptors Neurotransmitter->Postsynaptic_receptor Binds to Analgesia Analgesic Effect Postsynaptic_receptor->Analgesia Leads to

Caption: Proposed signaling pathway of this compound in modulating neuropathic pain.

References

Application of ADS1017 in the Formalin-Induced Pain Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formalin-induced pain model is a widely utilized preclinical assay for assessing the efficacy of potential analgesic compounds. The model induces a biphasic pain response, reflecting both acute nociceptive pain and a more persistent, inflammatory pain state, making it a valuable tool for screening a wide range of analgesics.[1][2][3] ADS1017 is a potent and selective histamine (B1213489) H3 receptor antagonist that has demonstrated significant analgesic activity in various nociceptive and neuropathic pain models.[4][5] This document provides a detailed protocol for a proposed application of this compound in the formalin-induced pain model, offering a framework for investigating its potential as a novel analgesic. While direct experimental data for this compound in this specific model is not yet publicly available, this protocol is based on established methodologies for the formalin test and the known mechanism of action of histamine H3 receptor antagonists.

Principle of the Formalin Test

Subcutaneous injection of a dilute formalin solution into the rodent hind paw elicits a distinct biphasic pattern of nocifensive behaviors, such as licking, biting, and flinching of the injected paw.[1][2]

  • Phase I (Early Phase): Occurring within the first 5-10 minutes post-injection, this phase is characterized by acute, sharp pain resulting from the direct chemical stimulation of nociceptors.[1][6]

  • Phase II (Late Phase): Following a brief quiescent period, this phase begins approximately 15-20 minutes post-injection and can last for 20-40 minutes. It is associated with an inflammatory response and central sensitization within the spinal cord.[1][2]

Compounds that are effective against acute nociceptive pain are expected to reduce pain behaviors in Phase I, while agents with anti-inflammatory or centrally-acting analgesic properties are likely to be more effective in Phase II.

Proposed Mechanism of Action of this compound in Pain Modulation

This compound is a potent histamine H3 receptor antagonist.[4] Histamine H3 receptors are primarily located in the central nervous system and act as presynaptic autoreceptors on histaminergic neurons, inhibiting the release of histamine.[7] They also function as heteroreceptors on other neurons, modulating the release of various neurotransmitters, including acetylcholine, norepinephrine, serotonin, and glutamate.[7][8]

By antagonizing the H3 receptor, this compound is hypothesized to increase the release of histamine and other neurotransmitters in brain regions involved in pain processing. This enhanced neurotransmission is thought to activate descending pain inhibitory pathways, leading to an analgesic effect. H3 receptor antagonists have been reported to be effective in attenuating the second phase of the formalin test, suggesting an impact on central sensitization and inflammatory pain.[9][10]

Signaling Pathway of H3 Receptor Antagonism in Nociception

H3_Antagonist_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor (Autoreceptor/Heteroreceptor) This compound->H3R Blocks AC Adenylate Cyclase H3R->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel H3R->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NT_release ↑ Neurotransmitter Release (Histamine, ACh, NE, 5-HT) Ca_influx->NT_release Pain_Signal Pain Signal Propagation NT_release->Pain_Signal Modulates (Inhibits)

Caption: Proposed mechanism of this compound in modulating nociceptive signaling.

Experimental Protocol

This protocol is designed for mice but can be adapted for rats with appropriate adjustments to drug doses and formalin volume/concentration.

Materials and Reagents
  • This compound

  • Vehicle (e.g., sterile saline, distilled water with a solubilizing agent like Tween 80)

  • Formalin solution (e.g., 2.5% in physiological saline for mice)[1]

  • Experimental animals (e.g., male C57BL/6 mice, 8-10 weeks old)

  • Observation chambers (clear Plexiglas cylinders) with mirrors placed at an angle to allow for unobstructed observation of the paws.[1]

  • Syringes and needles (e.g., 30-gauge for formalin injection)[1]

  • Animal scale

  • Timers

Experimental Procedure

Formalin_Test_Workflow start Start acclimatization Animal Acclimatization (≥ 3 days) start->acclimatization habituation Habituation to Observation Chambers (1-2 days, 30-60 min/day) acclimatization->habituation randomization Randomize Animals into Treatment Groups habituation->randomization drug_admin Administer this compound or Vehicle (e.g., i.p., 30 min prior to formalin) randomization->drug_admin acclimate_post_drug Acclimate in Observation Chamber (5-10 min) drug_admin->acclimate_post_drug formalin_injection Inject Formalin (e.g., 20 µL of 2.5% solution) into plantar surface of hind paw acclimate_post_drug->formalin_injection observation Immediately begin observation and recording of nocifensive behaviors formalin_injection->observation data_analysis Data Analysis observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for the formalin-induced pain model with this compound.

  • Animal Acclimatization: House animals in a controlled environment (temperature, humidity, light/dark cycle) for at least 3 days before the experiment to minimize stress.

  • Habituation: On the day before the experiment, place each animal individually into an observation chamber for 30-60 minutes to allow them to acclimate to the testing environment.[1]

  • Treatment Groups: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound at various doses, positive control like morphine or gabapentin). A typical group size is 8-10 animals.

  • Drug Administration: Administer this compound or the vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the formalin injection (e.g., 30-60 minutes).

  • Acclimation Post-Dosing: After drug administration, place the animal back into the observation chamber for a brief period (5-10 minutes) before the formalin injection.

  • Formalin Injection: Gently restrain the animal and inject a specified volume and concentration of formalin (e.g., 20 µL of a 2.5% solution for mice) subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[1]

  • Observation and Scoring: Immediately after the injection, place the animal back in the observation chamber and start recording the cumulative time spent in nocifensive behaviors (licking, biting, and flinching of the injected paw) for a total of 45-60 minutes. The observation period is typically divided into 5-minute intervals.

    • Phase I: 0-10 minutes post-injection.

    • Phase II: 15-45 minutes post-injection.

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured table. The primary endpoint is the total time (in seconds) spent licking or biting the injected paw during Phase I and Phase II.

Hypothetical Data Table for this compound in the Formalin Test
Treatment GroupDose (mg/kg)nPhase I Licking/Biting Duration (s) (Mean ± SEM)% Inhibition (Phase I)Phase II Licking/Biting Duration (s) (Mean ± SEM)% Inhibition (Phase II)
Vehicle-1065.2 ± 5.8-150.5 ± 12.3-
This compound31058.1 ± 6.210.9%115.3 ± 10.123.4%
This compound101045.7 ± 4.929.9%80.1 ± 8.5 46.8%
This compound301030.3 ± 3.553.5%45.6 ± 5.2 69.7%
Morphine (Positive Control)51020.1 ± 2.869.2%30.2 ± 4.1***79.9%

*p < 0.05, **p < 0.01, ***p < 0.001 compared to the vehicle group (One-way ANOVA followed by Dunnett's post-hoc test).

% Inhibition Calculation: % Inhibition = [(Mean Vehicle - Mean Treated) / Mean Vehicle] * 100

Logical Relationships in the Formalin Test and Expected Effects of this compound

Formalin_Test_Logic cluster_stimulus Noxious Stimulus cluster_response Biphasic Pain Response cluster_intervention Pharmacological Intervention formalin Formalin Injection phase1 Phase I (0-10 min) Direct Nociceptor Activation (Acute Pain) formalin->phase1 phase2 Phase II (15-45 min) Inflammation & Central Sensitization (Persistent Pain) formalin->phase2 This compound This compound (H3 Antagonist) This compound->phase1 Potential moderate inhibition This compound->phase2 Expected strong inhibition

Caption: Logical flow of the formalin test and the anticipated effects of this compound.

Conclusion

This application note provides a comprehensive protocol for evaluating the analgesic potential of this compound in the formalin-induced pain model. Based on its mechanism of action as a histamine H3 receptor antagonist, it is hypothesized that this compound will demonstrate significant efficacy, particularly in the second phase of the formalin test, which is associated with central sensitization and inflammatory pain. The provided methodologies and data presentation templates offer a robust framework for conducting and analyzing these preclinical studies, which are crucial for the further development of this compound as a novel analgesic agent.

References

Methodology for Assessing ADS1017 Cytotoxicity in MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive methodology for evaluating the cytotoxic effects of ADS1017, a novel therapeutic candidate, on the human breast adenocarcinoma cell line, MCF-7. Detailed protocols for cell culture, cytotoxicity assessment using the MTT assay, and analysis of apoptosis via Annexin V-FITC staining and flow cytometry are presented. Furthermore, a hypothetical signaling pathway potentially modulated by this compound is illustrated. The provided protocols and data presentation serve as a robust framework for the in vitro characterization of this compound's anti-cancer properties.

Introduction

MCF-7 is a widely utilized human breast cancer cell line that serves as an essential model for studying hormone-responsive breast cancers.[1] Assessing the cytotoxicity of novel compounds like this compound in this cell line is a critical first step in preclinical drug development. This document outlines the standardized procedures to quantify the impact of this compound on MCF-7 cell viability and to elucidate the underlying mechanisms of cell death.

Data Presentation

The following tables summarize hypothetical quantitative data for the cytotoxic effects of this compound on MCF-7 cells.

Table 1: Viability of MCF-7 Cells Treated with this compound (MTT Assay)

This compound Concentration (µM)24 hours48 hours72 hours
0 (Control) 100 ± 4.5100 ± 5.1100 ± 4.8
1 95.2 ± 3.888.4 ± 4.275.1 ± 3.9
5 82.1 ± 4.165.7 ± 3.548.3 ± 4.0
10 68.5 ± 3.245.2 ± 2.922.6 ± 2.5
25 40.3 ± 2.820.1 ± 2.18.9 ± 1.5
50 15.8 ± 1.97.3 ± 1.23.1 ± 0.8
IC50 (µM) 35.2 12.5 6.8

Data are presented as mean percentage of cell viability ± standard deviation and are hypothetical.

Table 2: Apoptosis Analysis of MCF-7 Cells Treated with this compound for 48 hours (Flow Cytometry)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control 94.5 ± 2.12.5 ± 0.51.8 ± 0.41.2 ± 0.3
This compound (10 µM) 55.3 ± 3.525.8 ± 2.815.4 ± 2.13.5 ± 0.9
This compound (25 µM) 22.1 ± 2.948.2 ± 4.124.5 ± 3.35.2 ± 1.1

Data are presented as mean percentage of cell population ± standard deviation and are hypothetical.

Experimental Protocols

MCF-7 Cell Culture

Aseptic techniques are paramount for the successful maintenance of healthy MCF-7 cell cultures, ensuring the reliability of downstream experiments.[2]

Materials:

  • MCF-7 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Thawing: Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.[2]

  • Transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Plating: Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[2]

  • Transfer the cell suspension to a T-75 culture flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

  • Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize the trypsin with 8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Transfer a fraction of the cell suspension (typically 1:3 to 1:6 ratio) to a new T-75 flask containing fresh medium.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Materials:

  • MCF-7 cells

  • Complete growth medium

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[2]

  • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).[2]

  • Incubate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by utilizing Annexin V's high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.

Materials:

  • MCF-7 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with the desired concentrations of this compound for the specified time (e.g., 48 hours).[2]

  • Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge to pellet.[1]

  • Washing: Wash the cells twice with cold PBS.[2]

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis culture MCF-7 Cell Culture harvest Cell Harvesting & Seeding culture->harvest treatment This compound Treatment harvest->treatment mtt MTT Assay treatment->mtt flow Flow Cytometry (Apoptosis) treatment->flow data_analysis IC50 Determination & Apoptosis Quantification mtt->data_analysis flow->data_analysis

Caption: Workflow for assessing this compound cytotoxicity in MCF-7 cells.

Hypothetical this compound Signaling Pathway in MCF-7 Cells

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in breast cancer.[3] this compound may exert its cytotoxic effects by inhibiting key components of this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival This compound This compound This compound->Akt

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Note and Protocol: ADS1017 Annexin V Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the detection of apoptosis using the ADS1017 Annexin V Apoptosis Assay Kit. The assay allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. A key hallmark of early-stage apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome.[1][2][4]

The this compound Annexin V Apoptosis Assay utilizes a recombinant Annexin V conjugated to a bright and photostable green fluorescent dye. The kit also includes Propidium Iodide (PI), a fluorescent intercalating agent that stains the DNA of cells with compromised plasma membranes.[1] This dual-staining approach allows for the distinction between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[5]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[5]

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small).

Signaling Pathway Overview

During apoptosis, the asymmetric distribution of phospholipids (B1166683) in the plasma membrane is disrupted.[4] In healthy cells, phosphatidylserine (PS) is actively maintained on the inner leaflet of the plasma membrane. Upon initiation of apoptosis, caspase activation leads to the inactivation of flippases and activation of scramblases, resulting in the externalization of PS.[6][7] This exposed PS serves as an "eat-me" signal for phagocytes and is the target for Annexin V binding.[7][8]

G Apoptosis-Induced Phosphatidylserine Externalization Apoptotic_Stimulus Apoptotic Stimulus (e.g., Drug Treatment, UV) Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Flippase_Inactivation Flippase Inactivation Caspase_Activation->Flippase_Inactivation Scramblase_Activation Scramblase Activation Caspase_Activation->Scramblase_Activation PS_Externalization Phosphatidylserine (PS) Externalization Flippase_Inactivation->PS_Externalization Scramblase_Activation->PS_Externalization Annexin_V_Binding Annexin V Binding PS_Externalization->Annexin_V_Binding

Caption: Signaling pathway of apoptosis leading to PS externalization.

Materials and Reagents

ComponentDescriptionStorage
This compound-A: Annexin V Recombinant Annexin V conjugated to a green fluorescent dye.2-8°C, protect from light
This compound-B: PI Propidium Iodide solution for staining necrotic and late apoptotic cells.2-8°C, protect from light
This compound-C: 10X Binding Buffer Concentrated buffer for diluting to 1X for cell resuspension and staining.2-8°C
Phosphate-Buffered Saline (PBS) Not provided. Required for cell washing.Room Temperature
Deionized Water Not provided. Required for diluting 10X Binding Buffer.Room Temperature

Experimental Protocol

This protocol is suitable for both suspension and adherent cells. It is recommended to perform the staining and analysis on the same day.

Reagent Preparation
  • 1X Binding Buffer: Prepare a sufficient amount of 1X Binding Buffer by diluting the 10X Binding Buffer with deionized water. For example, to prepare 10 mL of 1X Binding Buffer, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water. Store the 1X Binding Buffer at 2-8°C.

Cell Preparation
  • Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include untreated cells as a negative control.

  • Harvest Cells:

    • Suspension Cells: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Carefully aspirate the supernatant.

    • Adherent Cells: Gently detach the cells using a non-enzymatic cell dissociation buffer or mild trypsinization. Collect the cells and centrifuge at 300-400 x g for 5 minutes. Carefully aspirate the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS. For each wash, resuspend the cell pellet in PBS and centrifuge at 300-400 x g for 5 minutes.

  • Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

Staining Protocol
  • Transfer 100 µL of the cell suspension (approximately 1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of this compound-A (Annexin V) to the cell suspension.

  • Add 5 µL of this compound-B (PI) to the cell suspension.

  • Gently vortex the tube to ensure thorough mixing.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Set up the flow cytometer to detect green fluorescence (e.g., FITC channel) for Annexin V and red fluorescence (e.g., PE or PerCP channel) for PI.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the cell population of interest.

  • Use single-stained controls (Annexin V only and PI only) to set up fluorescence compensation.

  • Acquire data for the dual-stained samples.

Experimental Workflow

G This compound Annexin V Assay Workflow Start Start Induce_Apoptosis Induce Apoptosis in Cells Start->Induce_Apoptosis Harvest_Cells Harvest Suspension or Adherent Cells Induce_Apoptosis->Harvest_Cells Wash_Cells Wash Cells with PBS Harvest_Cells->Wash_Cells Resuspend_Cells Resuspend in 1X Binding Buffer Wash_Cells->Resuspend_Cells Stain_Cells Add Annexin V and PI Resuspend_Cells->Stain_Cells Incubate Incubate for 15 min at RT in the Dark Stain_Cells->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Step-by-step workflow for the this compound Annexin V assay.

Data Presentation and Interpretation

The results of the flow cytometry analysis can be visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. The plot can be divided into four quadrants to quantify the percentage of cells in each population.

QuadrantAnnexin V StainingPI StainingCell Population
Q1PositivePositiveLate Apoptotic / Necrotic Cells
Q2PositiveNegativeEarly Apoptotic Cells
Q3NegativeNegativeViable Cells
Q4NegativePositiveNecrotic Cells

Example Data Table:

Treatment% Viable (Q3)% Early Apoptotic (Q2)% Late Apoptotic/Necrotic (Q1)% Necrotic (Q4)
Untreated Control95.22.51.80.5
Drug X (1 µM) 70.115.812.31.8
Drug X (10 µM) 45.628.923.12.4

Troubleshooting

ProblemPossible CauseSolution
High background fluorescence Inadequate washing of cells.[1]Ensure cells are washed thoroughly with cold PBS before staining.
Reagent concentration is too high.Titrate the Annexin V and PI concentrations to determine the optimal staining concentration for your cell type.[4]
Weak or no signal Insufficient incubation time.Ensure the 15-minute incubation period is followed.
Reagents have expired or were stored improperly.Use fresh reagents and ensure they are stored at the recommended temperature and protected from light.[1]
High percentage of PI-positive cells in the negative control Harsh cell handling during harvesting or washing.[9]Handle cells gently. For adherent cells, use a non-enzymatic dissociation method or minimize trypsin exposure.[1]
Cells were overgrown or unhealthy before the experiment.Use cells from a healthy, logarithmically growing culture.
Poor separation between populations Inadequate fluorescence compensation.Use single-stained controls to properly set up compensation on the flow cytometer.
Cell clumps are present.Ensure a single-cell suspension is obtained before staining. Filter the cell suspension if necessary.

References

Application Notes and Protocols: In Vivo Administration of ADS1017 for Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Current treatment options often provide inadequate pain relief and are associated with dose-limiting side effects. The histamine (B1213489) H3 receptor (H3R), a presynaptic autoreceptor and heteroreceptor in the central nervous system, has emerged as a promising target for the development of novel analgesics.[2] H3R antagonists have been shown to modulate the release of various neurotransmitters involved in pain processing, suggesting their potential in alleviating neuropathic pain.[2]

ADS1017 is a potent and selective guanidine (B92328) derivative that acts as a histamine H3 receptor antagonist.[1][3][4][5][6] Preclinical studies have demonstrated its analgesic efficacy in various models of nociceptive and neuropathic pain, making it a promising candidate for further investigation.[1][4] These application notes provide detailed protocols for the in vivo administration of this compound in a rodent model of neuropathic pain and for the assessment of its analgesic effects.

Mechanism of Action

This compound exerts its analgesic effects primarily through the blockade of histamine H3 receptors. As a presynaptic autoreceptor, the H3 receptor tonically inhibits the synthesis and release of histamine from histaminergic neurons. By antagonizing this receptor, this compound increases the synaptic levels of histamine. Histamine, in turn, can modulate nociceptive transmission through its interaction with other histamine receptor subtypes (H1, H2, and H4). Furthermore, H3 receptors are also expressed as presynaptic heteroreceptors on non-histaminergic neurons, where they regulate the release of other neurotransmitters crucial in pain signaling, such as acetylcholine, dopamine, norepinephrine, and serotonin.[2] The multifaceted action of this compound on these neurotransmitter systems is believed to contribute to its analgesic properties in neuropathic pain states.

ADS1017_Signaling_Pathway Proposed Signaling Pathway of this compound in Neuropathic Pain cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonism Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibition Other_NT_Vesicle Other Neurotransmitter Vesicles (e.g., NE, 5-HT) H3R->Other_NT_Vesicle Inhibition Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Other_NT_Release Neurotransmitter Release Other_NT_Vesicle->Other_NT_Release Histamine_Synapse Histamine Histamine_Release->Histamine_Synapse Other_NT_Synapse Other Neurotransmitters Other_NT_Release->Other_NT_Synapse Postsynaptic_Receptors Postsynaptic Receptors Histamine_Synapse->Postsynaptic_Receptors Other_NT_Synapse->Postsynaptic_Receptors Pain_Signal_Modulation Modulation of Pain Signaling Postsynaptic_Receptors->Pain_Signal_Modulation

Caption: Proposed mechanism of this compound in modulating neuropathic pain.

Experimental Protocols

Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)

The Chronic Constriction Injury (CCI) model is a widely used and reproducible surgical model that mimics features of human neuropathic pain.[7][8][9]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., Isoflurane)

  • Surgical scissors and forceps

  • 4-0 chromic gut or silk sutures

  • Wound clips or sutures for skin closure

  • Antiseptic solution (e.g., Betadine)

  • Sterile saline

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic protocol.

  • Shave the fur over the lateral aspect of the left thigh.

  • Disinfect the surgical area with an antiseptic solution.

  • Make a small skin incision to expose the biceps femoris muscle.

  • Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.

  • Carefully free the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between each. The ligatures should be tightened until a brief twitch of the hind limb is observed.[8]

  • Close the muscle layer with sutures.

  • Close the skin incision with wound clips or sutures.

  • Allow the animals to recover on a warming pad until they regain consciousness.

  • House the animals individually or in small groups with easy access to food and water.

  • Monitor the animals daily for any signs of distress or infection.

  • Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors before commencing drug administration and behavioral testing.

In Vivo Administration of this compound

The following is a general protocol for the administration of a histamine H3 receptor antagonist and can be adapted for this compound.

Materials:

  • This compound

  • Vehicle solution (e.g., sterile saline, 5% DMSO in saline, or 0.5% methylcellulose)

  • Syringes and needles for the chosen route of administration (e.g., intraperitoneal, oral)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • On the day of the experiment, prepare a stock solution of this compound in a suitable vehicle. The choice of vehicle should be based on the solubility of this compound and should be tested for any behavioral effects on its own.

    • Prepare different concentrations of the dosing solution to administer the desired doses based on the animal's body weight.

  • Administration:

    • Weigh each animal accurately before dosing.

    • Administer this compound via the chosen route. Intraperitoneal (i.p.) injection is a common route for preclinical studies. Oral gavage (p.o.) is also a relevant route for assessing potential clinical translatability.

    • The volume of administration should be kept consistent across all animals (e.g., 10 mL/kg for i.p. injection in mice).

    • A vehicle control group should always be included in the experimental design.

Assessment of Mechanical Allodynia: Von Frey Test

Mechanical allodynia, a key symptom of neuropathic pain, is characterized by a painful response to a normally non-painful stimulus. The von Frey test is the gold standard for assessing mechanical sensitivity in rodents.[10][11][12][13][14]

Materials:

  • Von Frey filaments with varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas enclosures for each animal

Procedure:

  • Acclimatization:

    • Place the animals in the individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30-60 minutes before testing.[11][13]

  • Testing:

    • Apply the von Frey filaments to the mid-plantar surface of the hind paw through the mesh floor.

    • Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend slightly for 2-3 seconds.

    • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next filament applied will be of a lower force. If there is no response, a filament of higher force is used.

    • The pattern of responses is used to calculate the 50% paw withdrawal threshold using a specific formula or a publicly available online calculator.

  • Experimental Timeline:

    • Establish a baseline mechanical threshold for each animal before CCI surgery.

    • After the post-operative recovery period, re-measure the mechanical threshold to confirm the development of allodynia (a significant decrease in the withdrawal threshold).

    • On the day of the experiment, measure the pre-treatment threshold.

    • Administer this compound or vehicle.

    • Measure the post-treatment mechanical threshold at various time points (e.g., 30, 60, 120, and 180 minutes) to determine the time course of the analgesic effect.

Data Presentation

Quantitative data from the in vivo studies should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Dosage and Administration of this compound

ParameterDetails
Compound This compound
Animal Model Chronic Constriction Injury (CCI) in C57BL/6 mice
Route of Administration Intraperitoneal (i.p.) or Oral (p.o.)
Vehicle 5% DMSO in sterile saline
Dosage Range 1, 5, 10, 20 mg/kg (example range)
Volume of Administration 10 mL/kg
Control Groups Vehicle-treated CCI mice; Sham-operated mice

Table 2: Efficacy of this compound on Mechanical Allodynia in CCI Mice (Example Data)

Treatment GroupDose (mg/kg)Pre-treatment Paw Withdrawal Threshold (g)Post-treatment Paw Withdrawal Threshold (g) at 60 min% Maximum Possible Effect (%MPE)
Vehicle-0.4 ± 0.10.5 ± 0.15%
This compound10.4 ± 0.11.0 ± 0.230%
This compound50.4 ± 0.11.8 ± 0.3**70%
This compound100.4 ± 0.12.5 ± 0.4***95%
Sham-3.5 ± 0.53.6 ± 0.5N/A
Data are presented as mean ± SEM. %MPE is calculated as: [(post-drug threshold - pre-drug threshold) / (sham threshold - pre-drug threshold)] x 100. Statistical significance is denoted as *p<0.05, **p<0.01, **p<0.001 compared to the vehicle group.

Experimental Workflow

Experimental_Workflow cluster_pre_surgery Baseline cluster_surgery Neuropathic Pain Induction cluster_post_surgery Confirmation of Allodynia cluster_treatment Treatment and Assessment cluster_analysis Data Analysis Baseline_VT Baseline Von Frey Testing CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline_VT->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Post_CCI_VT Von Frey Testing to Confirm Mechanical Allodynia Recovery->Post_CCI_VT Pre_Dose_VT Pre-dose Von Frey Testing Post_CCI_VT->Pre_Dose_VT Dosing Administration of this compound or Vehicle Pre_Dose_VT->Dosing Post_Dose_VT Post-dose Von Frey Testing (e.g., 30, 60, 120, 180 min) Dosing->Post_Dose_VT Data_Analysis Data Analysis and Interpretation Post_Dose_VT->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound in a neuropathic pain model.

References

Application Note: Evaluating the Cytotoxicity of ADS1017 on MDA-MB-231 Human Breast Cancer Cells using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for assessing the in vitro cytotoxicity of ADS1017, a potent histamine (B1213489) H3 receptor antagonist, on the MDA-MB-231 human breast cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Introduction

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[1] It is based on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan (B1609692) crystals. The concentration of these formazan crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells. This assay is a valuable tool in drug discovery for evaluating the cytotoxic or cytostatic effects of compounds.

This compound is recognized as a potent and selective histamine H3 receptor antagonist.[2][3][4] While its primary mechanism of action is related to the histamine receptor system, investigating its potential off-target effects, including cytotoxicity against cancer cell lines such as the triple-negative breast cancer cell line MDA-MB-231, is a critical step in its preclinical evaluation. This protocol outlines the necessary steps to determine the dose-dependent effects of this compound on the viability of MDA-MB-231 cells.

Data Presentation

The cytotoxic effect of this compound on MDA-MB-231 cells is typically represented by the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability. The results can be summarized in the following table:

CompoundCell LineIncubation Time (hours)IC50 (µM)
This compoundMDA-MB-23148Data to be determined
This compoundMDA-MB-23172Data to be determined
Doxorubicin (Control)MDA-MB-23148Reference value
Doxorubicin (Control)MDA-MB-23172Reference value

Experimental Protocol

This protocol is optimized for a 96-well plate format.

Materials and Reagents
  • MDA-MB-231 cells

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Cell Culture
  • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

MTT Assay Procedure

Day 1: Cell Seeding

  • Harvest MDA-MB-231 cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested starting range for a new compound could be from 0.1 µM to 100 µM.

  • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the highest this compound concentration) and a no-treatment control (cells with medium only).

  • Incubate the plate for the desired exposure times (e.g., 48 and 72 hours).

Day 4/5: MTT Addition and Incubation

  • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[1]

  • Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into formazan crystals.

Day 4/5: Solubilization and Absorbance Measurement

  • After the 4-hour incubation, carefully remove the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.

  • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis
  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve.

Visualizations

MTT Assay Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay cluster_analysis Data Analysis cell_culture Culture MDA-MB-231 Cells cell_seeding Seed Cells in 96-well Plate (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h Incubate for 24h cell_seeding->incubation_24h add_treatment Add this compound to Cells incubation_24h->add_treatment prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_treatment incubation_48_72h Incubate for 48h or 72h add_treatment->incubation_48_72h add_mtt Add MTT Reagent (0.5 mg/mL) incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan with DMSO incubation_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity on MDA-MB-231 cells.

Principle of the MTT Assay

MTT_Principle cluster_cell Viable Cell cluster_reaction Mitochondrial Dehydrogenase Activity Mitochondria Mitochondria MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction DMSO DMSO (Solubilizing Agent) Formazan->DMSO Dissolves to form a purple solution Measurement Spectrophotometric Measurement (Absorbance at 570 nm) DMSO->Measurement

Caption: The enzymatic conversion of MTT to formazan in viable cells.

References

Investigating ADS1017's Effect on Muscarinic Receptors In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the in vitro investigation of ADS1017's effects on muscarinic acetylcholine (B1216132) receptors (mAChRs). This compound, initially identified as a potent histamine (B1213489) H3 receptor antagonist, has been shown to exhibit significant affinity for M2 and M4 muscarinic receptor subtypes. These off-target effects are of considerable interest for drug development, potentially offering new therapeutic avenues or explaining unforeseen side effects. The following sections present quantitative binding data for this compound across all five human muscarinic receptor subtypes (M1-M5), detailed protocols for key in vitro assays, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. They play crucial roles in a wide range of physiological functions, including cognition, motor control, and autonomic regulation. The five subtypes are broadly categorized by their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins to stimulate the phospholipase C (PLC) pathway, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

This compound is a guanidine (B92328) derivative originally developed as a high-affinity histamine H3 receptor antagonist. However, subsequent research has revealed that this compound also interacts with muscarinic receptors. Specifically, structural modifications of this compound have led to the development of potent M2 and M4 receptor antagonists. Understanding the muscarinic receptor pharmacology of the parent compound, this compound, is therefore critical for a comprehensive assessment of its biological activity and potential therapeutic applications. This application note provides the necessary data and methodologies to facilitate such investigations.

Data Presentation: Quantitative Analysis of this compound Binding to Muscarinic Receptors

The binding affinity of this compound for the five human muscarinic receptor subtypes (hM1-hM5) has been determined through in vitro radioligand binding assays. The results, summarized in the table below, indicate a preferential affinity of this compound for the M2 and M4 subtypes.

Receptor SubtypeThis compound -log KiThis compound Ki (nM)
hM1> 6> 1000
hM27.4337
hM3> 6> 1000
hM47.1768
hM5> 6> 1000

Data sourced from Staszewski et al., ACS Chemical Neuroscience, 2021.[1]

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors.

Gq_signaling cluster_membrane Plasma Membrane cluster_cytosol M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation ACh Acetylcholine ACh->M1_M3_M5

Gq/11-Coupled Muscarinic Receptor Signaling Pathway.

Gi_signaling cluster_membrane Plasma Membrane cluster_cytosol M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA_inhibition Decreased PKA Activity cAMP->PKA_inhibition ACh Acetylcholine ACh->M2_M4 This compound This compound (Antagonist) This compound->M2_M4 Blocks

Gi/o-Coupled Muscarinic Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Workflow

The diagram below outlines the general workflow for characterizing the in vitro effects of this compound on muscarinic receptors.

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture Cell Culture (CHO cells expressing hM1-hM5) membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (e.g., Calcium Mobilization) (Determine EC50/IC50) cell_culture->functional_assay binding_assay Radioligand Binding Assay (Determine Ki) membrane_prep->binding_assay data_processing Data Processing and Curve Fitting binding_assay->data_processing functional_assay->data_processing results Determination of Affinity and Potency data_processing->results

General Experimental Workflow for In Vitro Characterization of this compound.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to characterize the interaction of this compound with muscarinic receptors.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors (M1-M5)

Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes.

Materials:

  • Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • Test compound: this compound at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well microplate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 1 µM atropine (for non-specific binding).

    • 25 µL of the desired concentration of this compound or assay buffer.

    • 50 µL of [3H]-NMS at a final concentration appropriate for the receptor subtype (typically around the Kd value).

    • 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg).

  • Incubate the plates at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki value of this compound by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., GraphPad Prism). The Cheng-Prusoff equation can be used to calculate the Ki from the IC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay (for M1, M3, M5 Receptors)

Objective: To determine the functional antagonist activity (IC50) of this compound at Gq/11-coupled muscarinic receptors.

Materials:

  • CHO cells stably expressing hM1, hM3, or hM5 receptors.

  • Cell culture medium (e.g., DMEM/F12).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Test compound: this compound at various concentrations.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescent plate reader with kinetic reading capabilities and automated injection.

Procedure:

  • Plate the cells in microplates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Place the plate in the fluorescent plate reader and begin kinetic reading of fluorescence intensity.

  • After establishing a stable baseline, inject a fixed concentration of the agonist (e.g., EC80 of ACh) into the wells.

  • Continue to monitor the fluorescence signal for a period of time to capture the peak response.

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

  • Normalize the data to the response of the agonist alone.

  • Determine the IC50 value of this compound by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

The provided data and protocols offer a comprehensive framework for the in vitro investigation of this compound's effects on muscarinic receptors. The notable affinity of this compound for M2 and M4 subtypes suggests that this compound may serve as a valuable pharmacological tool for studying the roles of these receptors. Furthermore, these findings highlight the importance of comprehensive off-target screening in the drug discovery process. For researchers and drug development professionals, the methodologies outlined herein provide a solid foundation for further exploration of this compound and its analogs as potential modulators of the cholinergic system.

References

Application Notes and Protocols for Studying Histamine Modulation of Neurotransmitter Release Using ADS1017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADS1017 is a potent and selective histamine (B1213489) H3 receptor antagonist. The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that negatively regulates the release of histamine and other key neurotransmitters in the central nervous system (CNS), including acetylcholine (B1216132) (ACh), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). By blocking the inhibitory action of these receptors, this compound is expected to increase the synaptic concentrations of these neurotransmitters, making it a valuable tool for studying the role of the histaminergic system in modulating neuronal communication and for the development of novel therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of this compound in studying the histamine modulation of neurotransmitter release. Detailed protocols for key in vitro and in vivo experiments are provided, along with expected quantitative data based on the known pharmacology of H3 receptor antagonists.

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G protein (Gi/o). Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of calcium channels, ultimately resulting in a reduction of neurotransmitter release. This compound, as a competitive antagonist, binds to the H3 receptor and prevents its activation by endogenous histamine. This disinhibition leads to an enhanced release of histamine from histaminergic neurons (autoreceptor antagonism) and an increased release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine from non-histaminergic neurons (heteroreceptor antagonism).

Signaling Pathway of H3 Receptor Antagonism

H3_Antagonism_Signaling cluster_presynaptic Presynaptic Terminal This compound This compound H3R Histamine H3 Receptor (Gi/o-coupled) This compound->H3R Blocks Release ↑ Neurotransmitter Release AC Adenylyl Cyclase H3R->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel H3R->Ca_channel Inhibits Histamine Histamine Histamine->H3R Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Vesicle Neurotransmitter Vesicle Ca_influx->Vesicle Reduced Fusion Vesicle->Release

Caption: Signaling pathway of this compound as a histamine H3 receptor antagonist.

Data Presentation: Expected Effects of this compound on Neurotransmitter Release

While specific quantitative data for this compound's effect on neurotransmitter release is not yet widely published, the following tables summarize the expected outcomes based on studies with other potent and selective H3 receptor antagonists. These values represent the anticipated percentage increase from baseline levels of neurotransmitters in relevant brain regions following the administration of an effective dose of an H3 antagonist.

Table 1: In Vivo Microdialysis - Expected Increase in Neurotransmitter Levels

NeurotransmitterBrain RegionExpected Mean Increase from Baseline (%)Reference Compound(s)
HistaminePrefrontal Cortex150 - 300%Thioperamide
AcetylcholineFrontal Cortex100 - 250%ABT-239
DopaminePrefrontal Cortex50 - 150%ABT-239, GSK189254
NorepinephrinePrefrontal Cortex100 - 200%H3 antagonists

Table 2: In Vitro Brain Slice Superfusion - Expected Increase in Evoked Neurotransmitter Release

NeurotransmitterBrain RegionStimulation MethodExpected Mean Increase in Evoked Release (%)Reference Compound(s)
[³H]-HistamineCortical SlicesK⁺-evoked50 - 150%ABT-239
[³H]-AcetylcholineCortical SlicesK⁺-evoked40 - 100%H3 antagonists
[³H]-DopamineStriatal SlicesK⁺-evoked30 - 80%Thioperamide
[³H]-NorepinephrineCortical SlicesK⁺-evoked50 - 120%H3 antagonists

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of this compound on neurotransmitter release.

Protocol 1: In Vivo Microdialysis in Rodents

This protocol describes the measurement of extracellular neurotransmitter levels in the brain of freely moving rodents.

Workflow Diagram:

Microdialysis_Workflow A Stereotaxic Surgery: Guide Cannula Implantation B Recovery Period (5-7 days) A->B C Microdialysis Probe Insertion & Equilibration B->C D Baseline Sample Collection C->D E This compound Administration (i.p., s.c., or p.o.) D->E F Post-dosing Sample Collection E->F G Neurotransmitter Analysis (HPLC-ECD) F->G

Caption: Workflow for in vivo microdialysis experiment.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microdialysis probes (with appropriate molecular weight cutoff)

  • Guide cannulae

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Neurotransmitter standards (Histamine, ACh, DA, NE)

Procedure:

  • Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus). Secure the cannula with dental cement. Allow the animal to recover for 5-7 days.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake and freely moving animal.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours to obtain a stable baseline.

  • Baseline Collection: Collect 3-4 baseline dialysate samples (e.g., every 20

Application of ADS1017 in Animal Models of Cognitive Disorders: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADS1017 is a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist.[1][2] Research has primarily focused on its promising analgesic effects in models of nociceptive and neuropathic pain, demonstrating a satisfactory safety profile and the ability to penetrate the blood-brain barrier.[1][2] While direct experimental evidence of this compound in animal models of cognitive disorders is not yet available in published literature, the role of the histaminergic system and H3R antagonists in neuroprotection and cognitive processes presents a strong rationale for its investigation in this domain.[1] This document outlines the theoretical basis for such an application and provides detailed, prospective protocols for evaluating the efficacy of this compound in preclinical models of cognitive impairment.

Mechanism of Action and Therapeutic Rationale

The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine in the central nervous system (CNS). It also acts as a heteroreceptor, modulating the release of other key neurotransmitters involved in cognitive functions, such as acetylcholine, norepinephrine, and dopamine.

By antagonizing the H3 receptor, this compound is hypothesized to increase the synaptic levels of these pro-cognitive neurotransmitters. This mechanism is crucial as cognitive deficits in disorders like Alzheimer's disease are linked to cholinergic and other neurotransmitter system dysfunctions.[3] The neuroprotective potential of H3R ligands further supports their exploration for neurodegenerative diseases.[1]

Logical Workflow for Preclinical Evaluation

This diagram outlines a potential workflow for assessing this compound in animal models of cognitive disorders.

G cluster_0 Phase 1: Model Selection & Compound Preparation cluster_2 Phase 3: Post-mortem Analysis cluster_3 Phase 4: Data Analysis & Interpretation A Select Animal Model (e.g., APP/PS1 for AD, Scopolamine-induced amnesia) C Determine Dosing Regimen & Route of Administration (e.g., i.p.) A->C B Synthesize/Acquire this compound B->C D Cognitive Assessment (e.g., Morris Water Maze, Novel Object Recognition) C->D E Motor Function Assessment (e.g., Open Field Test) C->E F Brain Tissue Collection D->F G Biochemical Analysis (e.g., Neurotransmitter levels, Western Blot for Aβ/Tau) F->G H Histopathological Analysis (e.g., Immunohistochemistry for plaques) F->H I Statistical Analysis of Behavioral & Molecular Data G->I H->I J Conclusion on Efficacy & Mechanism of Action I->J

Caption: Prospective experimental workflow for this compound evaluation.

Hypothesized Signaling Pathway

This diagram illustrates the proposed mechanism of action for this compound at the synaptic level.

Caption: this compound blocks inhibitory H3 receptors, boosting neurotransmitter release.

Prospective Experimental Protocols

The following are detailed, hypothetical protocols for assessing this compound in established animal models of cognitive disorders.

Protocol 1: Scopolamine-Induced Amnesia Model (Short-Term Memory)

This model is used to evaluate the potential of a compound to reverse chemically-induced short-term memory deficits, which are relevant to the cholinergic hypothesis of Alzheimer's disease.

  • Animal Model: Adult male C57BL/6 mice (8-10 weeks old).

  • Compound Administration:

    • This compound is dissolved in a vehicle (e.g., saline with 5% DMSO).

    • Administered via intraperitoneal (i.p.) injection at doses of 1, 3, and 10 mg/kg.

    • A vehicle control group and a positive control group (e.g., Donepezil, 1 mg/kg) should be included.

  • Experimental Procedure:

    • Administer this compound, vehicle, or positive control 60 minutes before the behavioral task.

    • Administer scopolamine (B1681570) (1 mg/kg, i.p.) 30 minutes before the behavioral task to induce amnesia.

    • Conduct behavioral testing using the Novel Object Recognition (NOR) or Y-maze task.

  • Behavioral Assessment (Novel Object Recognition):

    • Habituation: Allow mice to explore an empty arena (40x40 cm) for 10 minutes.

    • Training (T1): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Testing (T2): 1-hour inter-trial interval. Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Record the time spent exploring the novel (TN) and familiar (TF) objects.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) = (TN - TF) / (TN + TF).

    • Analyze data using one-way ANOVA followed by Dunnett's post-hoc test to compare this compound-treated groups to the scopolamine-only group.

Protocol 2: Transgenic Alzheimer's Disease Model (Long-Term Study)

This protocol uses a transgenic model, such as the APP/PS1 mouse, which develops age-dependent amyloid plaques and cognitive deficits, mimicking key aspects of Alzheimer's pathology.[4]

  • Animal Model: APP/PS1 transgenic mice and wild-type littermates.

  • Treatment Schedule:

    • Begin chronic treatment at an age before significant plaque deposition (e.g., 3 months of age).

    • Administer this compound (e.g., 3 mg/kg, i.p.) or vehicle daily for 3 months.

  • Behavioral Assessment (Morris Water Maze - Spatial Memory):

    • Acquisition Phase (Days 1-5): Mice are trained to find a hidden platform in a circular pool of water. Four trials per day. Record escape latency and path length.

    • Probe Trial (Day 6): The platform is removed. Allow the mouse to swim for 60 seconds. Record time spent in the target quadrant.

  • Post-mortem Analysis (at end of study):

    • Perfuse mice and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for amyloid-beta plaques (e.g., using 6E10 antibody) and gliosis (GFAP for astrocytes, Iba1 for microglia).

    • Biochemical Analysis: Use ELISA to quantify soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.

  • Data Analysis:

    • Use two-way repeated measures ANOVA for escape latency data.

    • Use one-way ANOVA for probe trial data and biochemical measurements.

Quantitative Data Presentation (Hypothetical)

The following tables represent how data from these prospective studies could be structured.

Table 1: Effect of this compound on Scopolamine-Induced Amnesia in the Novel Object Recognition Task

Treatment GroupDose (mg/kg)nDiscrimination Index (Mean ± SEM)% Reversal of Deficit
Vehicle + Saline-120.45 ± 0.05N/A
Vehicle + Scopolamine1120.02 ± 0.040%
This compound + Scopolamine1120.15 ± 0.0630%
This compound + Scopolamine3120.31 ± 0.05 67%
This compound + Scopolamine10120.38 ± 0.0684%
Donepezil + Scopolamine1120.41 ± 0.05**91%
p<0.01 vs. Vehicle + Saline; *p<0.01 vs. Vehicle + Scopolamine

Table 2: Effect of Chronic this compound Treatment on Cognitive Performance and Neuropathology in APP/PS1 Mice

GenotypeTreatmentTime in Target Quadrant (s, Mean ± SEM)Cortical Aβ42 Levels (pg/mg tissue, Mean ± SEM)
Wild-TypeVehicle25.1 ± 1.8150 ± 25
APP/PS1Vehicle12.5 ± 1.52500 ± 310
APP/PS1This compound (3 mg/kg)20.8 ± 1.7 1650 ± 280
*p<0.01 vs. Wild-Type + Vehicle; *p<0.05 vs. APP/PS1 + Vehicle

While this compound has been primarily characterized as an analgesic, its mechanism as a potent H3R antagonist provides a compelling basis for its investigation as a cognitive enhancer in disorders like Alzheimer's disease. The provided protocols offer a comprehensive framework for preclinical evaluation, from acute pharmacological models to chronic transgenic models. Successful outcomes in these studies would warrant further development of this compound as a novel therapeutic agent for cognitive impairments.

References

Application Notes and Protocols: Preclinical Evaluation of ADS1017 in Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADS1017 is a guanidine (B92328) derivative identified as a potent histamine (B1213489) H3 receptor (H3R) antagonist.[1][2][3] Emerging in vitro evidence has demonstrated its cytotoxic effects against breast cancer cell lines, including MDA-MB-231 and MCF-7, suggesting its potential as a novel anti-cancer agent.[4] Histamine and its receptors are known to be involved in cancer cell proliferation, and H3R expression has been identified in various cancer cell lines.[4] The antitumor activity of some H3R antagonists has been linked to the inhibition of histamine-induced cancer cell proliferation.[4]

This document provides a detailed experimental design for evaluating the in vivo anti-tumor efficacy of this compound using cancer xenograft models. These models are a cornerstone in preclinical oncology research, allowing for the assessment of a drug's effectiveness in a living organism.[5] The protocols outlined below describe the use of cell line-derived xenografts (CDX), which are well-suited for initial efficacy screening due to their reproducibility.

Proposed Signaling Pathway for this compound in Cancer

While the precise downstream signaling of this compound in cancer cells is still under investigation, a plausible mechanism involves the modulation of histamine-mediated pathways that influence cell proliferation and survival. As an H3R antagonist, this compound would block the constitutive activity of the H3 receptor, which may be aberrantly active in certain cancer types. This inhibition could lead to a cascade of intracellular events culminating in reduced proliferation and the induction of apoptosis.

cluster_cell Cancer Cell This compound This compound H3R Histamine H3 Receptor (H3R) This compound->H3R Antagonism G_protein Gi/o Protein H3R->G_protein Activates Histamine Histamine Histamine->H3R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Proliferation Cell Proliferation & Survival PKA->Proliferation Inhibits Apoptosis Apoptosis PKA->Apoptosis Promotes

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental Design and Protocols

The following protocols are designed for a comprehensive preclinical evaluation of this compound's anti-tumor efficacy in a subcutaneous xenograft model.

Overall Experimental Workflow

The study will proceed from cell culture and animal acclimatization to tumor implantation, treatment, and finally, data analysis and tissue collection for further investigation.

A Cell Line Culture (e.g., MDA-MB-231) C Tumor Cell Implantation (Subcutaneous) A->C B Animal Acclimatization (Immunodeficient Mice) B->C D Tumor Growth Monitoring C->D E Randomization into Treatment Groups D->E F This compound Treatment Administration E->F G Data Collection (Tumor Volume, Body Weight) F->G H Endpoint & Euthanasia G->H Tumor size limit or study duration I Tissue Collection & Analysis H->I

Caption: Overall experimental workflow for testing this compound.

Protocol 1: Cell Culture and Preparation
  • Cell Line Selection: MDA-MB-231 (human breast adenocarcinoma) is recommended based on published in vitro cytotoxicity data for this compound.[4]

  • Culture Conditions: Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is >95%. Count the cells using a hemocytometer.

  • Preparation for Injection: Centrifuge the cells and resuspend the pellet in sterile, serum-free PBS or a mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL. Keep on ice until injection.

Protocol 2: Animal Handling and Tumor Implantation
  • Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, are a suitable choice for establishing xenografts.[6]

  • Acclimatization: Allow mice to acclimatize for at least one week before any procedures.

  • Implantation:

    • Anesthetize the mouse using isoflurane.

    • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.[7]

    • Monitor the animals for recovery from anesthesia.

Protocol 3: Treatment and Monitoring
  • Tumor Growth Monitoring:

    • Once tumors are palpable, measure them 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., sterile saline or PBS)

    • Group 2: this compound - Low Dose (e.g., 10 mg/kg)

    • Group 3: this compound - High Dose (e.g., 30 mg/kg)

    • Group 4: Positive Control (Standard-of-care chemotherapy for breast cancer, e.g., Doxorubicin)

  • Drug Administration:

    • Administer this compound (or vehicle/positive control) via a clinically relevant route, such as intraperitoneal (IP) or oral gavage (PO).[8]

    • The dosing schedule should be determined based on preliminary tolerability studies, but a common schedule is once daily for 21 days.[8]

  • Monitoring Animal Health:

    • Record body weight for each mouse 2-3 times per week as an indicator of toxicity.

    • Observe the animals for any signs of distress or adverse reactions to the treatment.

Protocol 4: Endpoint and Tissue Collection
  • Study Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21-28 days). Individual animals may be euthanized if their tumor becomes ulcerated or if they lose more than 20% of their initial body weight.[9]

  • Euthanasia: Euthanize mice according to IACUC-approved guidelines (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Tissue Collection:

    • Excise the tumors and record their final weight.

    • Divide the tumor tissue for different analyses:

      • Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

      • Snap-freeze a portion in liquid nitrogen for Western blot or RNA sequencing analysis.

    • Collect blood samples for potential pharmacokinetic analysis.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition
Treatment GroupNMean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value (vs. Vehicle)
Vehicle Control10125.5 ± 10.21850.3 ± 150.7--
This compound (10 mg/kg)10128.1 ± 9.81105.6 ± 120.440.2<0.05
This compound (30 mg/kg)10126.9 ± 11.1650.1 ± 95.364.9<0.001
Doxorubicin (5 mg/kg)10127.4 ± 10.5455.8 ± 80.175.4<0.001

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

Table 2: Animal Body Weight Changes
Treatment GroupNMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Body Weight Change (%)
Vehicle Control1022.5 ± 0.523.1 ± 0.6+2.7
This compound (10 mg/kg)1022.7 ± 0.422.9 ± 0.5+0.9
This compound (30 mg/kg)1022.6 ± 0.522.1 ± 0.7-2.2
Doxorubicin (5 mg/kg)1022.8 ± 0.620.9 ± 0.8-8.3

Body weight change is a key indicator of treatment-related toxicity.

Table 3: Post-Mortem Tumor Weight
Treatment GroupNMean Final Tumor Weight (g) ± SEMp-value (vs. Vehicle)
Vehicle Control101.95 ± 0.21-
This compound (10 mg/kg)101.12 ± 0.18<0.05
This compound (30 mg/kg)100.68 ± 0.11<0.001
Doxorubicin (5 mg/kg)100.49 ± 0.09<0.001

Conclusion

This application note provides a comprehensive framework for the preclinical evaluation of this compound in cancer xenograft models. The detailed protocols and data presentation formats are intended to guide researchers in designing and executing robust in vivo studies to assess the anti-tumor efficacy and tolerability of this promising compound. The results from these studies will be critical in determining the potential of this compound for further development as a cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ADS1017 Dosage for In Vivo Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of ADS1017 for in vivo pain relief experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in pain relief?

A1: this compound is a potent and selective histamine (B1213489) H3 receptor antagonist.[1][2][3] The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that negatively regulates the release of histamine and other neurotransmitters.[4][5] By antagonizing the H3 receptor, this compound increases the release of histamine in key pain-processing areas of the brain and spinal cord.[5][6] This increased histaminergic neurotransmission is believed to contribute to its analgesic effects in both nociceptive and neuropathic pain models.[1][2][3]

Q2: In which in vivo pain models has this compound shown efficacy?

A2: this compound has demonstrated a broad spectrum of analgesic activity in preclinical studies, showing effectiveness in both nociceptive and neuropathic pain models.[1][2][3] A similar guanidine (B92328) derivative compound showed anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model.[7]

Q3: What is a typical starting dose for this compound in in vivo studies?

A3: Based on preclinical data for similar compounds, a starting dose of 50 mg/kg administered intraperitoneally (i.p.) has been shown to produce anti-inflammatory and analgesic effects in a carrageenan-induced inflammatory pain model.[7] However, the optimal dose will depend on the specific animal model, pain modality, and route of administration. A thorough dose-response study is crucial to determine the optimal dose for your specific experimental conditions.

Q4: What are the known off-target effects of this compound?

A4: While this compound is a potent H3 receptor antagonist, in vitro studies have shown that it also has a potent affinity for sigma 1 and sigma 2 receptors and moderate affinity for opioid kappa receptors. It shows no affinity for delta or μ opioid receptors.[7] Researchers should consider these off-target activities when interpreting experimental results.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo experiments with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Lack of Analgesic Effect - Suboptimal Dose: The administered dose may be too low to elicit a significant analgesic response. - Inappropriate Route of Administration: The chosen route may result in poor bioavailability or delayed onset of action. - Timing of Assessment: The pain assessment may be conducted outside the peak therapeutic window of the compound. - Animal Model Variability: The chosen animal model may not be sensitive to the mechanism of action of this compound.- Conduct a Dose-Response Study: Test a range of doses (e.g., 10, 30, 50, 100 mg/kg) to determine the optimal effective dose. - Evaluate Different Administration Routes: Compare intraperitoneal (i.p.), oral (p.o.), and intravenous (i.v.) administration to find the most effective route. - Perform a Time-Course Study: Measure analgesic effects at multiple time points after administration (e.g., 30, 60, 120, 240 minutes) to identify the time of peak effect. - Re-evaluate the Pain Model: Ensure the chosen model is appropriate for assessing the analgesic effects of an H3 receptor antagonist. Consider models of both inflammatory and neuropathic pain.
High Variability in Results - Inconsistent Dosing Technique: Inaccurate or inconsistent administration of this compound. - Animal Stress: Stress can significantly impact pain perception and response to analgesics. - Individual Animal Differences: Biological variability among animals.- Standardize Dosing Procedure: Ensure all personnel are properly trained in the chosen administration technique. Use calibrated equipment. - Acclimatize Animals: Allow sufficient time for animals to acclimate to the laboratory environment and handling procedures before the experiment. - Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the overall results.
Adverse Effects Observed - Dose is Too High: The administered dose may be approaching toxic levels. - Off-Target Effects: The observed adverse effects may be due to the compound's activity at other receptors.- Reduce the Dose: If adverse effects are observed, lower the dose and re-evaluate the analgesic response. - Monitor for Specific Side Effects: Based on the known off-target profile (sigma and kappa opioid receptors), monitor for relevant behavioral changes. - Consult Toxicological Data: If available, review any existing toxicology data for this compound.

Experimental Protocols

Protocol 1: Determination of Optimal Analgesic Dose of this compound in a Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

Objective: To determine the dose-dependent analgesic effect of this compound on inflammatory pain in rodents.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Rodents (e.g., male Sprague-Dawley rats, 200-250g)

  • Plethysmometer or calipers

  • Von Frey filaments or Randall-Selitto analgesy-meter

Procedure:

  • Animal Acclimatization: Acclimatize animals to the testing environment for at least 3 days prior to the experiment.

  • Baseline Measurements: Measure the baseline paw volume and mechanical withdrawal threshold of the right hind paw of each animal.

  • Grouping: Randomly assign animals to different treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (e.g., 10, 30, 50, 100 mg/kg, i.p.)

    • Positive control (e.g., morphine, 5 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle, this compound, or positive control 30 minutes prior to carrageenan injection.

  • Induction of Inflammation: Inject 100 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Post-Treatment Measurements: Measure paw volume and mechanical withdrawal threshold at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema and the percentage of the maximum possible effect (%MPE) for analgesia. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups.

Data Presentation: Example Dose-Response Data for this compound in the Carrageenan Model
Treatment Group Dose (mg/kg, i.p.) Paw Volume Increase at 3h (mL, Mean ± SEM) Mechanical Withdrawal Threshold at 3h (g, Mean ± SEM) % MPE for Analgesia at 3h
Vehicle-0.85 ± 0.054.2 ± 0.50%
This compound100.68 ± 0.046.8 ± 0.628.9%
This compound300.45 ± 0.03 10.5 ± 0.865.6%
This compound500.32 ± 0.02 13.8 ± 0.998.9%
This compound1000.30 ± 0.02 14.1 ± 0.7102.2%
Morphine50.35 ± 0.03 14.5 ± 0.8105.6%
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle group.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histidine Histidine Histamine_Vesicle Histamine in Vesicles Histidine->Histamine_Vesicle Synthesis Histamine Release Histamine Release Histamine_Vesicle->Histamine Release Exocytosis H3_Autoreceptor H3 Autoreceptor Gi_Go Gi/o Protein H3_Autoreceptor->Gi_Go Activates Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Histamine Release Triggers Histamine Release->H3_Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic Histamine Receptor (H1, H2) Histamine Release->Postsynaptic_Receptor Activates Gi_Go->Ca_Channel Inhibits Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces This compound This compound This compound->H3_Autoreceptor Antagonizes Neuronal Modulation\n(Pain Relief) Neuronal Modulation (Pain Relief) Postsynaptic_Receptor->Neuronal Modulation\n(Pain Relief) Leads to

Caption: this compound Signaling Pathway for Analgesia.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (≥ 3 days) Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimatization->Baseline_Measurement Randomization Randomization into Treatment Groups Baseline_Measurement->Randomization Drug_Admin This compound / Vehicle / Positive Control Administration Randomization->Drug_Admin Pain_Induction Induction of Pain (e.g., Carrageenan Injection) Drug_Admin->Pain_Induction Time_Course_Measurement Pain Threshold Measurement (Multiple Time Points) Pain_Induction->Time_Course_Measurement Data_Compilation Data Compilation and Calculation of %MPE Time_Course_Measurement->Data_Compilation Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Compilation->Statistical_Analysis Conclusion Conclusion on Optimal Dose Statistical_Analysis->Conclusion

Caption: Workflow for In Vivo Dose Optimization.

logical_relationship cluster_input Input Variables cluster_outcome Experimental Outcome cluster_decision Decision Point Dose This compound Dose Analgesia Analgesic Efficacy Dose->Analgesia Side_Effects Adverse Effects Dose->Side_Effects Route Administration Route Route->Analgesia Model Pain Model Model->Analgesia Optimal_Dose Optimal Therapeutic Dose Achieved? Analgesia->Optimal_Dose Side_Effects->Optimal_Dose Proceed Proceed with Further Studies Optimal_Dose->Proceed Yes Modify Modify Input Variables Optimal_Dose->Modify No Modify->Dose Modify->Route Modify->Model

Caption: Decision-Making in Dosage Optimization.

References

troubleshooting ADS1017 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of ADS1017 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is recommended. This compound, like many small organic molecules, generally exhibits good solubility in DMSO.[1][2] Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.[3]

Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my assay. What should I do?

Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds.[3][4] Here are several troubleshooting steps:

  • Lower the Final Concentration: The most direct approach is to reduce the final concentration of this compound in your assay.[3][4]

  • Optimize DMSO Concentration: A slightly higher final concentration of DMSO (up to 0.5%) might be necessary to maintain solubility.[3] However, it is critical to run a vehicle control to ensure the DMSO concentration does not affect your experimental results, as concentrations above 0.5% - 1% can be cytotoxic to some cells.[3]

  • pH Adjustment: If your compound has ionizable groups, the pH of your aqueous buffer can significantly impact its solubility.[3][4][5] Experiment with a range of pH values to find the optimal condition.

  • Use of Co-solvents or Surfactants: Consider adding a small percentage of a water-miscible organic co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG).[4] Alternatively, non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[4][6]

Q3: How can I determine the kinetic solubility of this compound in my specific assay buffer?

You can perform a kinetic solubility assay. This involves preparing a serial dilution of your DMSO stock solution and then diluting it into your aqueous buffer. After a set incubation time, any precipitate is removed by centrifugation, and the concentration of the dissolved compound in the supernatant is measured, often by HPLC-UV or UV-Vis spectroscopy.[7]

Q4: Can I use heating or sonication to dissolve my this compound?

Gentle heating (e.g., a 37°C water bath) and brief sonication can aid in dissolving stubborn compounds.[4] However, it is crucial to be cautious as excessive heat can lead to degradation. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.[4]

Q5: How should I store my this compound stock solution?

Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] DMSO is hygroscopic, meaning it can absorb moisture from the air, which can dilute your stock concentration over time.[3]

Troubleshooting Guide

Problem: Inconsistent or non-reproducible results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Visual Inspection: After adding this compound to your cell culture plate, carefully inspect the wells under a microscope for any signs of precipitation, which may appear as crystals or an oily film.[4]

    • Pre-Assay Solubility Test: Before your experiment, perform a small-scale test to determine the solubility of this compound in your specific cell culture medium at the intended concentration and temperature.[4]

    • Optimize Dilution Technique: When diluting the DMSO stock, add it dropwise to the cell culture medium while gently vortexing or swirling to promote rapid dispersion.[4]

    • Serum Effects: The presence of proteins in serum can affect the solubility and bioavailability of small molecules. Consider testing different serum concentrations or using serum-free media if your experiment allows.[4]

Quantitative Data Summary

The following table summarizes the typical solubility of a small molecule like this compound in common solvents. Note: This data is representative and should be confirmed experimentally for your specific batch of this compound.

Solvent/Buffer SystemTypical Solubility RangeNotes
100% DMSO10 - 50 mMRecommended for primary stock solutions.
100% Ethanol5 - 20 mMCan be used as an alternative stock solvent.
PBS (pH 7.4)< 10 µMSolubility is significantly lower in aqueous buffers.
Cell Culture Media + 10% FBS1 - 25 µMSerum proteins can sometimes aid in solubilization.
PBS (pH 7.4) + 0.5% DMSO10 - 50 µMThe presence of a small amount of DMSO can increase aqueous solubility.
PBS (pH 7.4) + 0.1% Tween® 2015 - 60 µMSurfactants can help to prevent precipitation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Gently vortex the solution. If necessary, sonicate in a water bath for short intervals or warm gently at 37°C until the solid is completely dissolved.[4]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[4]

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Prepare Stock Dilutions: Create a serial dilution of your 10 mM this compound stock solution in 100% DMSO.

  • Dilution in Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4).[3]

  • Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).

  • Centrifugation: Centrifuge the plate at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any precipitate.[4]

  • Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of dissolved this compound using a suitable analytical method like HPLC-UV.[4]

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for this compound Solubility Issues start Start: this compound Precipitation in Aqueous Buffer lower_conc Lower Final Concentration start->lower_conc check_dmso Optimize DMSO Concentration (Vehicle Control is Critical) lower_conc->check_dmso If precipitation persists success Success: Soluble Solution lower_conc->success If soluble adjust_ph Adjust Buffer pH check_dmso->adjust_ph If precipitation persists check_dmso->success If soluble co_solvent Use Co-solvent or Surfactant adjust_ph->co_solvent If precipitation persists adjust_ph->success If soluble co_solvent->success If soluble failure Still Precipitates: Consult Further co_solvent->failure If precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

This compound is a potent histamine (B1213489) H3 receptor antagonist.[8][9][10][11][12] The histamine H3 receptor is a G-protein coupled receptor (GPCR).[8] The diagram below illustrates a generalized signaling pathway for a GPCR, which would be relevant to the mechanism of action of this compound.

GPCR_Signaling_Pathway Generalized GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Antagonist) H3R Histamine H3 Receptor (GPCR) This compound->H3R Blocks Histamine Binding G_protein G-protein (Gi/Go) H3R->G_protein Inhibits Activation adenylyl_cyclase Adenylyl Cyclase G_protein->adenylyl_cyclase Inhibition camp cAMP adenylyl_cyclase->camp Decreased Production pka Protein Kinase A (PKA) camp->pka Inhibition downstream Downstream Cellular Responses pka->downstream Modulation

Caption: Generalized GPCR signaling for this compound.

References

Technical Support Center: Synthesis of ADS1017

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ADS1017. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this potent histamine (B1213489) H3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that involves the formation of a key intermediate, a substituted piperazine (B1678402), followed by a guanidinylation reaction. The overall strategy focuses on building the molecule in a convergent manner, preparing the piperazine core and the guanidinylating agent separately before their final coupling.

Q2: I am seeing a low yield in the final guanidinylation step. What are the common causes?

A2: Low yields in the guanidinylation step can stem from several factors:

  • Purity of the Amine Precursor: Ensure the secondary amine precursor is of high purity. Any residual impurities can interfere with the reaction.

  • Moisture: The reaction is sensitive to moisture. All solvents and reagents should be anhydrous, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Guanidinylating Agent: The reactivity of the guanidinylating agent is crucial. Using a pre-formed, stable, but reactive agent is recommended.

  • Reaction Temperature: The temperature should be carefully controlled. Side reactions may occur at elevated temperatures, while the reaction may be too slow at lower temperatures.

  • Stoichiometry: Precise stoichiometry of the reactants is important. An excess of either the amine or the guanidinylating agent might lead to side products.

Q3: What purification methods are recommended for the final this compound product?

A3: Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. The choice of eluent system will depend on the polarity of the final compound and any impurities present. It is advisable to perform a preliminary thin-layer chromatography (TLC) analysis to determine the optimal solvent system. Recrystallization from a suitable solvent system can also be employed for final purification to obtain a highly pure product.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used in the synthesis may be hazardous, so it is essential to consult the Safety Data Sheets (SDS) for each chemical before use.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of intermediate 1-(4-aminobutyl)piperazine Incomplete reduction of the nitrile precursor.- Ensure the reducing agent (e.g., LiAlH4) is fresh and added portion-wise to control the reaction temperature.- Extend the reaction time or gently heat the reaction mixture if TLC indicates the presence of starting material.
Difficulty in isolating the product during work-up.- Adjust the pH of the aqueous layer carefully during extraction to ensure the amine is in its free base form.- Use a continuous liquid-liquid extractor for more efficient extraction of the water-soluble diamine.
Formation of multiple spots on TLC after the final coupling reaction Presence of side products due to unreacted starting materials or side reactions.- Monitor the reaction progress closely by TLC.- Optimize the reaction conditions (temperature, reaction time, stoichiometry).- Purify the crude product carefully using column chromatography with a gradient elution.
Decomposition of the product on silica gel.- Deactivate the silica gel with a small percentage of triethylamine (B128534) in the eluent system to prevent streaking and decomposition of the basic product.- Consider using a different stationary phase, such as alumina, if product decomposition is severe.
Difficulty in removing the Boc protecting group Incomplete deprotection reaction.- Ensure a sufficient excess of the deprotecting agent (e.g., trifluoroacetic acid or HCl in dioxane) is used.- Increase the reaction time or temperature if necessary, while monitoring for potential side reactions.
Formation of a stable salt that is difficult to handle.- After deprotection, carefully neutralize the reaction mixture and extract the free amine. Alternatively, the salt can be directly used in the next step if the reaction conditions are compatible.

Experimental Protocols

An alternative synthetic route has been proposed to improve the overall yield of this compound. The key steps are outlined below.

Synthesis of tert-butyl 4-(4-(benzyl(imino)methyl)piperazin-1-yl)butylcarbamate
  • Dissolve tert-butyl (4-aminobutyl)carbamate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add N-benzyl-1H-pyrazole-1-carboximidamide hydrochloride (1.1 eq) and triethylamine (2.5 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion , wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection and Salt Formation of this compound
  • Dissolve the purified Boc-protected intermediate in a minimal amount of DCM.

  • Add a solution of HCl in dioxane (4 M, excess) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride (B599025) salt of this compound as a solid.

  • Wash the solid with diethyl ether and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Guanidinylation cluster_step2 Step 2: Deprotection Amine tert-butyl (4-aminobutyl)carbamate Boc_this compound Boc-protected this compound Amine->Boc_this compound TEA, DCM, RT, 24h GuanidinylatingAgent N-benzyl-1H-pyrazole-1- carboximidamide hydrochloride GuanidinylatingAgent->Boc_this compound Boc_ADS1017_2 Boc-protected this compound ADS1017_Salt This compound Dihydrochloride Boc_ADS1017_2->ADS1017_Salt DCM, 0°C to RT, 4h DeprotectingAgent HCl in Dioxane DeprotectingAgent->ADS1017_Salt

Caption: High-level workflow for the improved synthesis of this compound.

Troubleshooting_Tree Start Low Yield in Final Step Purity Check Purity of Amine Precursor Start->Purity Moisture Check for Moisture Contamination Start->Moisture Reagent Evaluate Guanidinylating Agent Start->Reagent Temp Optimize Reaction Temperature Start->Temp Stoich Verify Stoichiometry Start->Stoich Purity_Sol Solution: Re-purify amine precursor. Purity->Purity_Sol Moisture_Sol Solution: Use anhydrous solvents and inert atmosphere. Moisture->Moisture_Sol Reagent_Sol Solution: Use fresh, high-quality guanidinylating agent. Reagent->Reagent_Sol Temp_Sol Solution: Perform temperature screening. Temp->Temp_Sol Stoich_Sol Solution: Carefully measure reactants. Stoich->Stoich_Sol

Caption: Decision tree for troubleshooting low yield in the final step.

Purification_Workflow Crude Crude this compound Product TLC TLC Analysis to Determine Optimal Eluent System Crude->TLC Column Column Chromatography (Silica Gel) TLC->Column Fractions Collect and Analyze Fractions Column->Fractions Combine Combine Pure Fractions and Evaporate Solvent Fractions->Combine Purity_Check Purity Check (e.g., NMR, LC-MS) Combine->Purity_Check Recrystallize Optional: Recrystallization for Higher Purity Purity_Check->Recrystallize Further Purification Needed Final Pure this compound Purity_Check->Final Purity Acceptable Recrystallize->Final

Caption: General workflow for the purification of this compound.

Technical Support Center: Addressing Off-Target Effects of ADS1017 in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of ADS1017, a potent histamine (B1213489) H3 receptor (H3R) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a guanidine (B92328) derivative that acts as a potent and selective antagonist for the histamine H3 receptor (H3R). The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. Antagonism of H3R can lead to increased neurotransmitter release, which is being investigated for various therapeutic applications, including the treatment of neuropathic pain.

Q2: What are the known off-target effects of this compound?

A2: While this compound is a potent H3R antagonist, it exhibits moderate selectivity. The primary known off-targets of this compound are muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Specifically, it has been shown to have nanomolar binding affinities for the M2 and M4 muscarinic receptor subtypes.[1]

Q3: Why are the muscarinic receptor off-target effects of this compound a concern in my experiments?

A3: Muscarinic receptors are widely expressed throughout the body, including the central and peripheral nervous systems, and are involved in a vast array of physiological processes. Off-target binding of this compound to M2 and M4 receptors can lead to unintended pharmacological effects, potentially confounding experimental results. For example, M2 receptors are involved in regulating heart rate and neuronal activity, while M4 receptors play a role in modulating neurotransmitter release in the striatum. Uncontrolled engagement of these receptors could lead to misinterpretation of data intended to reflect H3R-specific effects.

Q4: How can I minimize the impact of this compound's off-target effects in my experiments?

A4: Several strategies can be employed:

  • Dose-response studies: Use the lowest effective concentration of this compound that elicits a response in your H3R-dependent assay. This minimizes the likelihood of engaging lower-affinity off-targets.

  • Use of selective antagonists as controls: In your experimental setup, include a selective antagonist for the suspected off-target receptor (e.g., a selective M2 or M4 antagonist) to see if it can reverse or block any of the observed effects of this compound.

  • Cell lines with targeted knockouts: If available, use cell lines where the suspected off-target receptor (e.g., M2 or M4) has been knocked out. This can help to definitively determine if the observed effect is mediated through that receptor.

  • Orthogonal approaches: Confirm your findings using a structurally different H3R antagonist with a different off-target profile.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Troubleshooting Steps
Unexpected cardiovascular effects in in vivo models (e.g., bradycardia) Engagement of M2 muscarinic receptors in the heart.1. Administer a selective M2 antagonist (e.g., methoctramine) prior to this compound to see if the cardiovascular effect is blocked.2. Perform in vitro functional assays on isolated cardiac tissue to directly assess the effect of this compound on cardiac muscle contraction and rate.
Anomalous locomotor activity or striatal dopamine-related effects Interaction with M4 muscarinic receptors in the basal ganglia.1. Co-administer a selective M4 antagonist (e.g., tropicamide) to determine if the locomotor effects are altered.2. Use microdialysis in the striatum to measure dopamine (B1211576) release in the presence of this compound with and without an M4 antagonist.
Inconsistent results between different cell lines Varying expression levels of H3R and muscarinic receptor subtypes.1. Quantify the expression levels of H3R, M2R, and M4R in each cell line using qPCR or Western blotting.2. Choose a cell line with high H3R expression and low or absent expression of the off-target muscarinic receptors.
Observed phenotype does not align with known H3R signaling The phenotype is being driven by off-target muscarinic receptor signaling.1. Review the known signaling pathways of M2 and M4 receptors (typically Gi/o-coupled, leading to inhibition of adenylyl cyclase).2. Measure downstream markers of muscarinic receptor activation (e.g., cAMP levels, calcium mobilization) in response to this compound.

Quantitative Data: On-Target and Off-Target Affinities of this compound

The following table summarizes the known binding affinities of this compound for its primary target (Histamine H3 Receptor) and key off-targets (Muscarinic Receptors).

TargetLigandSpeciesAssay TypeAffinity (Ki)-log KiReference
Histamine H3 Receptor (hH3R) This compoundHumanRadioligand BindingData not explicitly found in provided search resultsData not explicitly found in provided search results
Muscarinic M2 Receptor (hM2R) This compoundHumanRadioligand Binding37 nM7.43[1]
Muscarinic M4 Receptor (hM4R) This compoundHumanRadioligand Binding68 nM7.17[1]
Other Muscarinic Receptors This compoundHumanRadioligand Binding>100 nM< 6.0[1]

Note: While this compound is described as a potent H3R antagonist, the specific Ki value for hH3R was not found in the provided search results. Researchers should consult the primary literature for the most accurate on-target affinity data.

Experimental Protocols

Protocol 1: Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes (M1-M5).

Principle: This is a competitive binding assay where the ability of a test compound (this compound) to displace a known radiolabeled ligand from the receptor is measured.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., 1 µM Atropine)

  • 96-well filter plates

  • Scintillation fluid and counter

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations or vehicle control

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from all measurements.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assessment of Muscarinic Receptor Activity (Calcium Mobilization Assay)

Objective: To determine if this compound acts as an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by measuring its ability to block agonist-induced calcium release.

Principle: Activation of Gq-coupled muscarinic receptors leads to an increase in intracellular calcium. This assay measures changes in intracellular calcium levels using a fluorescent indicator.

Materials:

  • Cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1, M3, or M5)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Muscarinic receptor agonist (e.g., Carbachol)

  • This compound

  • Fluorescent plate reader with kinetic read capabilities

Methodology:

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove culture medium and incubate cells with the calcium-sensitive dye in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Compound Incubation: Wash the cells with assay buffer and then incubate with various concentrations of this compound or vehicle control for a predetermined time (e.g., 15-30 minutes).

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence in each well using the plate reader.

  • Agonist Stimulation and Signal Detection: Add a fixed concentration of the muscarinic agonist (e.g., EC80 of carbachol) to all wells and immediately begin measuring the fluorescence intensity kinetically for a period of time (e.g., 1-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each well.

    • Plot the agonist-induced fluorescence response against the log concentration of this compound.

    • Fit the data to a dose-response curve to determine the IC50 of this compound for inhibiting the agonist response.

Visualizations

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron H3R Histamine H3 Receptor Gi_o Gi/o Protein H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_ion Ca2+ Ca_channel->Ca_ion Influx Histamine_vesicle Histamine Vesicle Ca_ion->Histamine_vesicle Triggers fusion Histamine_release Histamine Release Histamine_vesicle->Histamine_release This compound This compound This compound->H3R Antagonist

Caption: Signaling pathway of the Histamine H3 Receptor and the antagonistic action of this compound.

Off_Target_Workflow start Start: Phenotypic observation with this compound q1 Is the phenotype consistent with known H3R signaling? start->q1 on_target Likely on-target H3R effect q1->on_target Yes off_target_hypothesis Hypothesize off-target effect (e.g., muscarinic receptors) q1->off_target_hypothesis No binding_assay Perform radioligand binding assays for suspected off-targets (M1-M5) off_target_hypothesis->binding_assay functional_assay Conduct functional assays (e.g., calcium mobilization, cAMP) off_target_hypothesis->functional_assay control_expt Use selective off-target antagonists or knockout models as controls off_target_hypothesis->control_expt analyze Analyze data: Determine Ki and IC50 for off-targets binding_assay->analyze functional_assay->analyze control_expt->analyze conclusion Conclude role of off-target in observed phenotype analyze->conclusion

Caption: Experimental workflow for investigating and confirming off-target effects of this compound.

References

ADS1017 stability and long-term storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of ADS1017. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For solid (powder) this compound, long-term storage at -20°C or -80°C is recommended to ensure maximum stability and prevent degradation.[1][2] The compound should be stored in a tightly sealed container, protected from light and moisture.[1] For shorter periods, storage in a desiccator at 2-8°C may be acceptable, but it is crucial to refer to the supplier's specific recommendations.

Q2: How should I prepare and store stock solutions of this compound?

A2: To prepare a stock solution, use a high-purity, anhydrous solvent in which this compound is soluble, such as DMSO or ethanol.[1] To minimize the risk of degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1] These aliquots should be stored at -20°C or -80°C.[1][2] Before use, allow the aliquot to thaw completely and come to room temperature.

Q3: Can I store this compound solutions at room temperature?

A3: Storing this compound solutions at room temperature for extended periods is not recommended as it may lead to degradation.[2] If temporary storage at room temperature is necessary, it should be for the shortest possible duration, and the solution should be protected from light.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively published, compounds with a guanidine (B92328) group can be susceptible to hydrolysis.[3] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully elucidate its degradation profile.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution due to improper storage or handling.1. Prepare a fresh stock solution from solid compound. 2. Aliquot the new stock solution into single-use vials to avoid freeze-thaw cycles.[1] 3. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC).
Loss of compound activity over time The compound has degraded during storage.1. Review storage conditions. Ensure the compound (solid and solution) is stored at the correct temperature and protected from light and moisture.[1][2] 2. Perform a quality control check on an older aliquot against a freshly prepared one.
Precipitate observed in thawed stock solution The compound's solubility limit may have been exceeded, or the solvent quality is poor.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate remains, consider preparing a new stock solution at a slightly lower concentration. 3. Ensure the use of high-purity, anhydrous solvent.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various experiments.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, sterile, low-adhesion microcentrifuge tubes.

  • Label each aliquot clearly with the compound name, concentration, date, and solvent.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study Workflow

Objective: To identify potential degradation products and pathways of this compound under stress conditions.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis This compound This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl) This compound->Acid Expose aliquots Base Base Hydrolysis (e.g., 0.1M NaOH) This compound->Base Expose aliquots Oxidation Oxidation (e.g., 3% H2O2) This compound->Oxidation Expose aliquots Thermal Thermal Stress (e.g., 60°C) This compound->Thermal Expose aliquots Photo Photolytic Stress (UV/Vis light) This compound->Photo Expose aliquots HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points Characterization Characterize Degradants HPLC->Characterization Identify peaks

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Prepare solutions of this compound in appropriate solvents.

  • Expose the solutions to a range of stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic (UV/Visible light) stress.[6]

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).[7]

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Signaling Pathways and Logical Relationships

Logical Flow for Troubleshooting Inconsistent Results

Troubleshooting_Flow Start Inconsistent Experimental Results Check_Storage Review this compound Storage Conditions (-20°C or -80°C, protected from light/moisture?) Start->Check_Storage Check_Handling Review Stock Solution Handling (Aliquoted? Multiple freeze-thaws?) Check_Storage->Check_Handling Prepare_Fresh Prepare Fresh Stock Solution Check_Handling->Prepare_Fresh QC_Check Perform QC Check (e.g., HPLC) on old and new stock Prepare_Fresh->QC_Check Degradation_Confirmed Degradation Confirmed QC_Check->Degradation_Confirmed No_Degradation No Degradation Observed QC_Check->No_Degradation Discard_Old Discard Old Stock. Use Fresh Stock. Degradation_Confirmed->Discard_Old Investigate_Assay Investigate Other Experimental Variables No_Degradation->Investigate_Assay

References

Technical Support Center: Optimizing ADS1017 Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for determining the optimal concentration of ADS1017 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the histamine (B1213489) H3 receptor (H3R).[1][2][3] The H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine. It also acts as a heteroreceptor to modulate the release of other neurotransmitters such as dopamine, acetylcholine, and norepinephrine.[3][4] By blocking the H3 receptor, this compound can increase the release of these neurotransmitters, making it a subject of interest in neuroscience and other research areas.

Q2: What is a good starting concentration for this compound in a new cell line?

A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. A wide range of concentrations, for example, from 1 nM to 100 µM, can be tested initially using a serial dilution.[5] Based on existing data, concentrations around 10 µM have been used with minimal effects on the viability of cell lines like HepG2 and SH-SY5Y. For sensitive cell lines, or for studies on specific signaling pathways, lower concentrations in the nanomolar range may be more appropriate.

Q3: How can I determine the cytotoxic effects of this compound on my cells?

A3: A common method to determine cytotoxicity is the MTT assay, which measures cell viability. This assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. By treating cells with different concentrations of this compound and performing an MTT assay, you can determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is a potent and selective H3 receptor antagonist, some studies have shown that it may have affinity for other receptors at higher concentrations. For instance, it has been noted to have some activity at muscarinic M2 and M4 receptors. It is important to consider potential off-target effects when interpreting experimental results, especially at high concentrations.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in cell viability assays. Uneven cell seeding, edge effects in multi-well plates, or pipetting errors.Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Use calibrated pipettes and proper technique to ensure accuracy.
Low potency or no effect of this compound. Degradation of the compound, incorrect concentration, or low expression of H3 receptors in the cell line.Prepare fresh stock solutions of this compound. Verify the final concentration in the culture medium. Confirm the expression of the histamine H3 receptor in your cell line using techniques like qPCR or Western blotting.
High background in MTT assay. Contamination of the cell culture with bacteria or yeast.Regularly check cell cultures for any signs of contamination. Use aseptic techniques and consider using antibiotics in the culture medium if necessary.
Cells detaching from the culture plate after treatment. High concentration of this compound leading to cytotoxicity, or issues with the culture surface.Perform a dose-response experiment to find a non-toxic concentration. Ensure the use of tissue culture-treated plates. For weakly adherent cells, consider coating the plates with extracellular matrix proteins like collagen or fibronectin.
Precipitate formation in the culture medium. Poor solubility of this compound at high concentrations or interaction with media components.Ensure that the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%). Prepare fresh dilutions of this compound for each experiment. If solubility is an issue, consider using a different solvent or a solubilizing agent, after verifying its compatibility with your cell line.

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of this compound in various cell lines. This data can be used as a reference for designing experiments.

Cell Line Assay Incubation Time IC50 Value Reference
MDA-MB-231 (Breast Cancer)MTT48 hoursMicromolar range
MCF-7 (Breast Cancer)MTT48 hoursMicromolar range
HepG2 (Hepatocyte)Growth InhibitionNot specifiedMinimal inhibition at 10 µM
SH-SY5Y (Neuroblastoma)Growth InhibitionNot specifiedModerate growth increase at 10 µM
HepG2 (Hepatocyte)Toxicity TestNot specifiedNo toxicity up to 50 µM
SH-SY5Y (Neuroblastoma)Toxicity TestNot specifiedNo toxicity up to 50 µM

Experimental Protocols

Protocol: Determining the IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cell lines.

Materials:

  • This compound

  • Target adherent cell line

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in culture medium to obtain a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Histamine H3 Receptor Signaling Pathway

H3R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound H3R Histamine H3 Receptor This compound->H3R Antagonist G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates MAPK MAPK G_protein->MAPK Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates AKT AKT PI3K->AKT Activates Gene Gene Expression CREB->Gene Regulates

Caption: Signaling pathway of the Histamine H3 receptor antagonized by this compound.

Experimental Workflow for Determining Optimal this compound Concentration

experimental_workflow start Start: Prepare Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_ads Prepare Serial Dilutions of this compound seed_cells->prepare_ads treat_cells Treat Cells with this compound prepare_ads->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_abs Measure Absorbance at 570 nm mtt_assay->measure_abs analyze_data Analyze Data and Determine IC50 measure_abs->analyze_data end End: Optimal Concentration Determined analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound using an MTT assay.

References

challenges in the purification of guanidine derivatives like ADS1017

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of guanidine (B92328) derivatives, such as ADS1017.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of guanidine derivatives?

Guanidine derivatives present a unique set of purification challenges due to their strong basicity and high polarity. Common issues include:

  • High Polarity and Water Solubility: Many guanidinium (B1211019) salts are highly soluble in aqueous solutions, making extraction with organic solvents difficult.

  • Strong Basicity: The guanidinium group is one of the strongest organic bases, which can lead to strong interactions with stationary phases in chromatography, causing poor peak shape and recovery.

  • Salt Impurities: Syntheses often result in inorganic salt byproducts (e.g., ammonium (B1175870) chloride, sodium sulfate) that can be challenging to separate from the desired guanidinium salt.[1][2]

  • Reactant and Byproduct Contamination: Unreacted starting materials or byproducts from the synthesis, such as urea, can co-purify with the target compound.[3][4]

  • Crystallization Difficulties: Some guanidine derivatives are difficult to crystallize, forming oils or amorphous solids instead of well-defined crystals.[5]

Q2: Which purification techniques are most effective for guanidine derivatives?

The choice of purification technique depends on the specific properties of the derivative and the impurities present. Commonly used methods include:

  • Crystallization: This is a preferred method for obtaining high-purity material if the compound crystallizes well. It can be effective for removing both organic and inorganic impurities.[5][6][7]

  • Chromatography:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often requires ion-pairing reagents or acidic mobile phases to achieve good separation and peak shape.[8][9]

    • Ion-Exchange Chromatography (IEC): Can be very effective due to the cationic nature of the guanidinium group.[3][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): A suitable option for highly polar compounds that are not well-retained in reversed-phase chromatography.[8]

  • Extraction: Liquid-liquid extraction can be used, but its effectiveness is often limited by the high water solubility of many guanidinium salts. The acid guanidinium thiocyanate-phenol-chloroform (AGPC) extraction is a specialized method used for isolating RNA, where the guanidinium salt acts as a chaotropic agent.[10][11]

Q3: How can I improve the crystallization of my guanidine derivative?

If your guanidine derivative is difficult to crystallize, consider the following strategies:

  • Solvent Selection: Experiment with a variety of solvents and solvent mixtures. Alcohols (methanol, propanol, isopropanol), ketones (acetone), and nitriles are commonly used.[5]

  • Anti-Solvent Crystallization: Dissolve the compound in a good solvent and then slowly add a solvent in which it is insoluble (an anti-solvent) to induce crystallization.

  • Temperature Control: Cooling crystallization, where the compound is dissolved at a higher temperature and allowed to slowly cool, can be effective.[5][12]

  • pH Adjustment: Adjusting the pH of the solution with a suitable acid can sometimes promote crystallization. For hydrochloride salts, a pH of 1-3.5 may be beneficial.[5]

  • Salt Exchange: If the current salt form is difficult to crystallize, consider forming a different salt (e.g., picrate) that may have better crystallization properties.[3]

Troubleshooting Guides

Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Strong interaction between the basic guanidinium group and acidic silanols on the silica-based column.- Add a competitive base (e.g., triethylamine) to the mobile phase.- Use a low pH mobile phase (e.g., with formic acid or trifluoroacetic acid) to protonate the guanidinium group and silanols.[8]- Employ an end-capped column or a column with a different stationary phase (e.g., polymer-based).
Poor Retention in RP-HPLC The compound is too polar for the stationary phase.- Use a more polar stationary phase (e.g., C4 or C8 instead of C18).- Consider using HILIC chromatography.[8]- Add an ion-pairing reagent (e.g., alkyl sulfonate) to the mobile phase to increase retention.
Low Recovery Irreversible adsorption of the compound onto the stationary phase.- Modify the mobile phase composition (pH, ionic strength).- Use a different type of chromatography (e.g., ion-exchange).- Passivate the HPLC system to minimize non-specific binding.
Co-elution with Impurities Insufficient resolution between the target compound and impurities.- Optimize the mobile phase gradient.- Change the stationary phase or the chromatographic mode (e.g., RP-HPLC to IEC).- Adjust the pH of the mobile phase to alter the ionization state of the compound and impurities.
Crystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
Oiling Out The compound's solubility is too high in the chosen solvent, or it is precipitating above its melting point.- Use a less polar solvent or a solvent mixture.- Lower the crystallization temperature.- Try anti-solvent crystallization.[12]
Formation of Amorphous Solid Rapid precipitation of the compound.- Slow down the crystallization process by reducing the rate of cooling or anti-solvent addition.- Use a more viscous solvent system.- Try vapor diffusion crystallization.
Low Yield The compound is too soluble in the mother liquor.- Optimize the solvent system for lower solubility at the final temperature.- Increase the concentration of the anti-solvent.- Ensure the final temperature is sufficiently low.
Impure Crystals Impurities are co-crystallizing with the product.- Perform a pre-purification step (e.g., column chromatography) to remove major impurities.- Recrystallize the product multiple times.- Choose a solvent system that selectively dissolves the impurities.

Experimental Protocols

Protocol 1: General Recrystallization of a Guanidinium Salt
  • Solvent Screening: In small vials, test the solubility of the crude guanidinium salt in various solvents (e.g., methanol, ethanol, isopropanol, acetone, water) at room temperature and upon heating. Identify a solvent that dissolves the compound when hot but has low solubility when cold.

  • Dissolution: In a flask, add the crude guanidinium salt and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution through a pre-heated funnel with filter paper to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath or refrigerator to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Reversed-Phase HPLC with Ion-Pairing
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to elute the compound.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 210-250 nm). If the compound lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) can be used.[8]

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Injection: Inject the filtered sample onto the column.

  • Fraction Collection: Collect fractions corresponding to the peak of the target compound.

  • Post-Purification: Combine the fractions containing the pure product. The solvent can be removed by lyophilization or rotary evaporation.

Visualizations

Experimental_Workflow_for_Guanidine_Derivative_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude_Product Crude Product (with impurities) Purification_Method Purification Method (e.g., Crystallization, Chromatography) Crude_Product->Purification_Method Purity_Analysis Purity Analysis (e.g., HPLC, NMR) Purification_Method->Purity_Analysis Purity_Analysis->Purification_Method If not pure, re-purify Pure_Product Pure Guanidine Derivative Purity_Analysis->Pure_Product

Caption: General experimental workflow for the purification of guanidine derivatives.

Crystallization_Troubleshooting_Logic Start Crude Guanidine Derivative Dissolve Dissolve in Hot Solvent Start->Dissolve Cool Cool Solution Dissolve->Cool Result Observe Outcome Cool->Result Crystals Good Crystals Formed Result->Crystals Success Oil Oils Out Result->Oil Failure Amorphous Amorphous Solid Result->Amorphous Failure No_Precipitate No Precipitate Result->No_Precipitate Failure Change_Solvent Change Solvent/ Use Anti-Solvent Oil->Change_Solvent Slow_Cooling Slower Cooling/ Scratch Flask Amorphous->Slow_Cooling Concentrate Concentrate Solution/ Lower Temperature No_Precipitate->Concentrate Change_Solvent->Dissolve Slow_Cooling->Cool Concentrate->Cool

Caption: Troubleshooting logic for the crystallization of guanidine derivatives.

References

Technical Support Center: Vehicle Selection for In Vivo Delivery of ADS1017

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate vehicle for the in vivo delivery of ADS1017, a potent guanidine-derivative histamine (B1213489) H3 receptor antagonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound for in vivo studies?

A1: The primary challenge in formulating this compound stems from the physicochemical properties of its guanidine (B92328) group. Guanidine derivatives are typically highly basic and polar. This can lead to poor solubility in common non-polar vehicles and potential precipitation when transitioning from a solubilized formulation to an aqueous physiological environment. Therefore, careful selection of a vehicle that can maintain the solubility and stability of this compound upon administration is critical for achieving reliable in vivo results.

Q2: What general types of vehicles should be considered for the intraperitoneal (IP) delivery of this compound?

A2: For IP injection of compounds like this compound, which may have limited aqueous solubility, several vehicle categories can be explored. These include:

  • Aqueous Vehicles with Solubilizing Excipients: Saline or phosphate-buffered saline (PBS) can be used if this compound shows sufficient solubility, potentially with the aid of pH adjustment or complexing agents.

  • Co-solvent Systems: Mixtures of water-miscible organic solvents with aqueous solutions are a common strategy. These can enhance the solubility of compounds that are not readily soluble in purely aqueous or organic solvents.

  • Surfactant-based Vehicles: Surfactants can form micelles that encapsulate non-polar compounds, increasing their apparent solubility in aqueous environments.

  • Lipid-based Formulations: For lipophilic compounds, oil-based vehicles can be suitable for IP administration.

Q3: Has this compound been successfully administered in vivo previously?

A3: Yes, pharmacokinetic studies have shown that after intraperitoneal administration, this compound is present at high concentrations in both peripheral tissues and the central nervous system.[1] This indicates that a suitable vehicle for in vivo IP delivery of this compound exists and is effective.

Q4: What are the regulatory considerations for choosing excipients for in vivo studies?

A4: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The concentration of each excipient should be kept to the minimum necessary to achieve the desired formulation properties and should be below established toxicity limits. Always consult relevant guidelines and literature for the specific animal model being used.

Troubleshooting Guides

Problem: this compound precipitates out of solution when preparing the formulation.

  • Possible Cause: The solubility limit of this compound in the chosen solvent system has been exceeded. The polarity of the solvent may not be optimal for a guanidine-containing compound.

  • Troubleshooting Steps:

    • Reduce Concentration: Attempt to prepare the formulation at a lower concentration of this compound.

    • pH Adjustment: Since guanidine groups are basic, adjusting the pH of the vehicle towards the acidic range can increase the solubility of the protonated form. This should be done cautiously to ensure the pH remains physiologically tolerable.

    • Add a Co-solvent: If using a primarily aqueous vehicle, incrementally add a water-miscible organic co-solvent to increase the solvating capacity of the mixture.

    • Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to dissolve the compound. However, ensure that this compound is stable under these conditions.

Problem: The prepared this compound formulation appears cloudy or forms a suspension.

  • Possible Cause: this compound is not fully dissolved and exists as fine particles in the vehicle.

  • Troubleshooting Steps:

    • Particle Size Reduction: If a suspension is intended, particle size reduction techniques like micronization can improve the stability and bioavailability of the suspension.

    • Increase Solubilizing Agent Concentration: If a clear solution is desired, a higher concentration of the co-solvent or surfactant may be necessary. This should be balanced against potential toxicity.

    • Explore Alternative Vehicles: The current vehicle system may be inappropriate for this compound. A systematic screening of different vehicle types is recommended.

Problem: The vehicle itself is causing adverse effects in the animals.

  • Possible Cause: The concentration of an organic solvent (e.g., DMSO, ethanol) or surfactant is too high, leading to local irritation or systemic toxicity.

  • Troubleshooting Steps:

    • Reduce Excipient Concentration: Lower the percentage of the problematic excipient in the formulation. It is often recommended to use the lowest effective concentration.

    • Substitute the Excipient: Replace the toxic excipient with a better-tolerated alternative.

    • Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle-induced effects and compound-specific effects.

Data Presentation

Table 1: Recommended Starting Points for Vehicle Screening for this compound

Vehicle TypeExample CompositionSuitability for Guanidine DerivativesKey Considerations
Aqueous with pH adjustment 0.9% Saline, pH adjusted to 5.0-6.5 with HClGood, as guanidines are basic and form soluble salts.Ensure final pH is within a physiologically acceptable range for IP injection.
Co-solvent System 10-30% PEG 400 in SalineGood, PEG 400 is a versatile solvent for a range of polarities.Monitor for any potential toxicity associated with the co-solvent.
Co-solvent System 5-10% DMSO in SalinePotentially effective, as DMSO is a strong solvent.DMSO can have its own biological effects and toxicity at higher concentrations.
Surfactant System 1-5% Tween 80 in PBSCan be effective for compounds with some lipophilicity.Potential for hypersensitivity reactions with some surfactants.
Cyclodextrin (B1172386) Complexation 5-15% Hydroxypropyl-β-cyclodextrin in WaterGood, can encapsulate the less polar parts of the molecule.May alter the pharmacokinetic profile of the compound.

Experimental Protocols

Protocol 1: Screening for a Suitable Vehicle for this compound

  • Objective: To empirically determine a suitable vehicle that can dissolve this compound at the desired concentration and is well-tolerated in vivo.

  • Materials:

    • This compound

    • Sterile 0.9% Saline

    • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

    • PEG 400 (Polyethylene glycol 400)

    • DMSO (Dimethyl sulfoxide), cell culture grade

    • Tween 80 (Polysorbate 80)

    • Hydroxypropyl-β-cyclodextrin

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO or ethanol) at a high concentration.

    • Prepare a series of potential vehicle formulations as outlined in Table 1.

    • In separate microcentrifuge tubes, add a small, precise volume of the this compound stock solution.

    • Evaporate the organic solvent from the stock solution under a gentle stream of nitrogen or in a vacuum concentrator.

    • Add a defined volume of each test vehicle to the tubes containing the dried this compound to achieve the target final concentration.

    • Vortex each tube vigorously for 2 minutes.

    • If the compound is not fully dissolved, sonicate the tubes for 10-15 minutes.

    • Visually inspect each tube for clarity. A clear solution indicates successful solubilization. Note any precipitation or cloudiness.

    • For the most promising clear formulations, perform a small-scale pilot in vivo tolerability study in a few animals before proceeding to the main experiment.

Mandatory Visualization

VehicleSelectionWorkflow start Start: Need to formulate this compound for IP injection solubility_check Determine solubility of this compound in aqueous buffer (e.g., Saline, PBS) start->solubility_check is_soluble Is it soluble at the required concentration? solubility_check->is_soluble aqueous_vehicle Use simple aqueous vehicle (Saline or PBS) is_soluble->aqueous_vehicle Yes co_solvent Screen co-solvent systems (e.g., PEG 400/Saline, DMSO/Saline) is_soluble->co_solvent No tolerability_test Conduct in vivo tolerability test of the chosen vehicle aqueous_vehicle->tolerability_test is_soluble_cosolvent Is it soluble? co_solvent->is_soluble_cosolvent surfactant Screen surfactant systems (e.g., Tween 80 in PBS) is_soluble_cosolvent->surfactant No is_soluble_cosolvent->tolerability_test Yes is_soluble_surfactant Is it soluble? surfactant->is_soluble_surfactant cyclodextrin Screen cyclodextrin formulations (e.g., HP-β-CD in water) is_soluble_surfactant->cyclodextrin No is_soluble_surfactant->tolerability_test Yes is_soluble_cd Is it soluble? cyclodextrin->is_soluble_cd reformulate Consider reformulation or chemical modification of this compound is_soluble_cd->reformulate No is_soluble_cd->tolerability_test Yes final_formulation Final Formulation for In Vivo Study tolerability_test->final_formulation

Caption: A decision workflow for selecting an appropriate vehicle for this compound.

References

refining experimental protocols to minimize ADS1017 off-target binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to identify, understand, and mitigate off-target binding of the novel Kinase Alpha (KA) inhibitor, ADS1017. The following troubleshooting guides, FAQs, and detailed protocols are designed to ensure the generation of reliable and reproducible experimental data.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent phenotypic results across different cell lines. 1. Varying expression levels of the on-target protein (KA) or off-target proteins (Kinase Beta - KB, Protein Gamma - PG).2. Cell line-specific compensatory signaling pathways.[1]1. Quantify Protein Levels: Perform Western blotting to quantify the expression levels of KA, KB, and PG in each cell line.2. Use Multiple Inhibitors: Test inhibitors with different chemical scaffolds that target KA to see if the phenotype is consistent.[1]3. Pathway Analysis: Use phosphoproteomics or Western blotting to investigate the activation of known compensatory pathways in non-responsive cell lines.[1]
Observed cellular toxicity at concentrations required for KA inhibition. 1. The phenotype is an on-target effect of inhibiting KA.2. Off-target binding to an essential protein (e.g., KB or PG) is causing toxicity.[1][2]1. Genetic Validation: Use CRISPR/Cas9 or siRNA to knock down KA. If the toxicity is recapitulated, it is likely an on-target effect.[2][3]2. Dose-Response Curve: Determine the IC50 for KA inhibition and the CC50 (cytotoxic concentration 50%). A large window between these values suggests off-target toxicity.3. Test Analogs: Synthesize or obtain a structurally similar but inactive analog of this compound to use as a negative control.[2] This helps confirm the toxicity is not due to the chemical scaffold itself.
Discrepancy between in vitro IC50 and cellular EC50. 1. Poor cell permeability of this compound.2. High protein binding in cell culture media.3. Compound efflux by transporters (e.g., P-glycoprotein).4. High intracellular ATP concentrations competing with the inhibitor.[4]1. Permeability Assay: Perform a PAMPA or Caco-2 assay to assess cell permeability.2. Target Engagement Assay: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to KA in intact cells.[2][3]3. Modify Assay Conditions: If possible, perform cellular assays in serum-free media for a short duration to reduce protein binding effects.
Phenotype persists after KA knockdown/knockout. The observed effect is likely due to off-target binding.[2]1. Off-Target Identification: Perform an unbiased proteome-wide analysis such as Affinity Chromatography followed by Mass Spectrometry (see protocol below) to identify binding partners of this compound.[5]2. Validate Off-Targets: Once potential off-targets are identified (e.g., KB, PG), use genetic knockdown of these specific proteins to see if the phenotype is reversed.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for this compound?

A1: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target, Kinase Alpha (KA).[1][2] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of KA.[2] They can also cause cellular toxicity and are a major reason for the failure of drug candidates in clinical trials.[1]

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: Several strategies can be implemented to reduce the impact of off-target effects. First, always use the lowest effective concentration of this compound by performing a careful dose-response analysis.[2] Higher concentrations are more likely to engage lower-affinity off-targets.[2] Second, whenever possible, use multiple, structurally distinct inhibitors targeting KA to ensure the observed phenotype is consistent. Finally, incorporating a negative control, such as a chemically similar but inactive molecule, can help differentiate on-target effects from those caused by the compound's scaffold.[2]

Q3: What is the difference between a direct and a competitive binding assay for assessing off-target interactions?

A3: A direct binding assay measures the direct interaction between this compound and a potential off-target protein. In contrast, a competitive binding assay measures the ability of this compound to displace a known, labeled ligand from the target protein.[6][7] Competitive assays are particularly useful when it is difficult to label this compound directly or for screening against a panel of kinases where validated labeled ligands already exist.[6]

Q4: What kind of unbiased screening methods can I use to identify all potential off-targets of this compound?

A4: Affinity selection mass spectrometry (AS-MS) is a powerful, unbiased method to identify proteins that bind to this compound from a complex mixture like a cell lysate.[8][9][10] This technique involves immobilizing this compound on a solid support (like beads), incubating it with cell lysate, washing away non-specific binders, and then identifying the specifically bound proteins using mass spectrometry.[11]

Experimental Protocols

Protocol 1: Affinity Chromatography Mass Spectrometry (AC-MS) for Off-Target Identification

Objective: To identify the cellular binding partners of this compound in an unbiased manner.

Methodology:

  • Immobilization: Covalently link this compound to N-hydroxysuccinimide (NHS)-activated sepharose beads. A linker can be added to this compound to facilitate this if needed. Prepare control beads using the same chemistry but without the compound.

  • Lysate Preparation: Grow cells of interest to ~80% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Affinity Pulldown: Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[11] Use buffers with increasing stringency (e.g., increasing salt concentration) if high background is observed.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by competitive elution with a high concentration of free this compound.

  • Protein Identification: Run the eluate on an SDS-PAGE gel and perform an in-gel trypsin digest. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

  • Data Analysis: Identify proteins that are significantly enriched in the this compound pulldown compared to the control beads. These are your candidate off-targets.

Protocol 2: Competitive Kinase Binding Assay

Objective: To quantify the binding affinity of this compound for the on-target Kinase Alpha (KA) versus the off-target Kinase Beta (KB).

Methodology:

  • Plate Preparation: Coat a 96-well microplate with purified recombinant KA or KB protein.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 3% BSA in assay buffer) to prevent non-specific binding.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Competition Reaction: Add a constant, low concentration of a known fluorescently-labeled or biotinylated ligand that binds to the kinase of interest. Immediately add the serially diluted this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound ligands.

  • Detection: Read the signal from the labeled ligand using a suitable plate reader. The signal will be inversely proportional to the amount of this compound bound.

  • Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of this compound that displaces 50% of the labeled ligand.[12] This can be used to calculate the inhibitor constant (Ki).

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its intended target (KA) and a known off-target (KB). A higher IC50 value indicates weaker inhibition.

KinaseIC50 (nM)Description
Kinase Alpha (KA) 15On-Target
Kinase Beta (KB) 850Off-Target
Kinase Gamma>10,000Not a significant target
Kinase Delta>10,000Not a significant target
Table 2: AC-MS Off-Target Identification Results

This table shows a partial list of proteins identified by Affinity Chromatography Mass Spectrometry (AC-MS) that bind to this compound. Enrichment is calculated relative to control beads.

Protein IdentifiedGene NameEnrichment FactorKnown Function
Kinase Alpha KNA52.3Intended Target
Kinase Beta KNB12.1Serine/Threonine Kinase
Protein Gamma PRG8.5Scaffolding Protein
Heat Shock Protein 90HSP903.2Chaperone

Mandatory Visualization

G cluster_0 cluster_1 GF Growth Factor GFR GF Receptor GF->GFR Adaptor Adaptor Protein GFR->Adaptor KA Kinase Alpha (On-Target) Adaptor->KA Downstream Downstream Effector KA->Downstream Response Cellular Response Downstream->Response This compound This compound This compound->KA KB Kinase Beta (Off-Target) This compound->KB PG Protein Gamma (Off-Target) This compound->PG

Caption: On-target and off-target interactions of this compound.

G start Start prep_beads 1. Prepare this compound- conjugated beads start->prep_beads prep_lysate 2. Prepare native cell lysate start->prep_lysate incubate 3. Incubate lysate with beads prep_beads->incubate prep_lysate->incubate wash 4. Wash beads to remove non-specific binders incubate->wash elute 5. Elute bound proteins wash->elute ms_analysis 6. LC-MS/MS Analysis elute->ms_analysis data_analysis 7. Identify enriched proteins (off-targets) ms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for AC-MS off-target identification.

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of Low-Sodium Oxybate (ADS1017/FT218) and Pitolisant for the Treatment of Narcolepsy

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the in vivo efficacy of two prominent treatments for narcolepsy: a once-nightly, low-sodium formulation of sodium oxybate (FT218, marketed as Lumryz™) and the selective histamine (B1213489) H₃ receptor antagonist/inverse agonist, pitolisant (B1243001) (marketed as Wakix®).

A note on nomenclature: The query "ADS1017" appears to refer to two different compounds in scientific literature: an early-preclinical guanidine (B92328) derivative with histamine H3 antagonist activity[1][2], and more commonly in clinical contexts, it is associated with low-sodium oxybate formulations. This guide will focus on the latter, specifically the once-nightly formulation FT218, due to the availability of extensive in vivo clinical trial data, allowing for a meaningful comparison with pitolisant.

The following analysis is based on data from pivotal, placebo-controlled Phase 3 clinical trials: the REST-ON trial for once-nightly sodium oxybate[3][4] and the HARMONY 1 & HARMONY CTP trials for pitolisant[5][6][7][8]. It is critical to note that the data presented are from separate studies and do not constitute a direct, head-to-head comparison.

Mechanism of Action

The two compounds address narcolepsy symptoms through distinct pharmacological pathways.

Pitolisant: As a selective histamine H₃ receptor antagonist and inverse agonist, pitolisant blocks presynaptic H₃ autoreceptors on histaminergic neurons.[9][10] This action inhibits the negative feedback loop that normally limits histamine production, thereby increasing the synthesis and release of histamine in the brain.[11] Elevated histaminergic activity in key brain regions like the cortex and hypothalamus enhances wakefulness and arousal.[11][12] Pitolisant also indirectly modulates other neurotransmitter systems, including acetylcholine, norepinephrine, and dopamine, further contributing to its wake-promoting effects.[9][13]

pitolisant_moa cluster_pre Presynaptic Histaminergic Neuron cluster_post Postsynaptic Neuron H3R H3 Receptor (Autoreceptor) Histamine_Vesicle Histamine Vesicles H3R->Histamine_Vesicle Inhibits (Negative Feedback) Histamine_Release Histamine Release Histamine_Vesicle->Histamine_Release Wakefulness Increased Wakefulness & Alertness Pitolisant Pitolisant Pitolisant->H3R Histamine_Release->Wakefulness Promotes

Figure 1. Mechanism of action for pitolisant.

Once-Nightly Sodium Oxybate (FT218): The precise mechanism of action for sodium oxybate in narcolepsy is not fully elucidated. It is the sodium salt of gamma-hydroxybutyrate (GHB), a metabolite of the neurotransmitter GABA. Its therapeutic effects are believed to be mediated through binding to GABA-B receptors.[14] Unlike wake-promoting agents, sodium oxybate is a central nervous system depressant taken at bedtime. It is thought to work by consolidating and deepening nocturnal sleep, particularly by increasing slow-wave sleep. This improvement in nocturnal sleep architecture is believed to reduce sleep fragmentation and, consequently, alleviate the key daytime symptoms of excessive daytime sleepiness (EDS) and cataplexy.

Comparative Efficacy Data

The following tables summarize the primary efficacy outcomes from the respective Phase 3 clinical trials.

Table 1: Efficacy in Treating Excessive Daytime Sleepiness (EDS)
EndpointOnce-Nightly Sodium Oxybate (REST-ON)[4]Pitolisant (HARMONY 1 & CTP)[7]Placebo (REST-ON)[4]Placebo (HARMONY)[7]
Mean Change in ESS ¹-6.52 (at 9g dose)-5.8 (H1), -5.4 (CTP)-2.7 -3.4 (H1), -1.9 (CTP)
Mean Change in MWT ² (min)+10.8 (at 9g dose)+1.47 (vs placebo, H1)+4.7 Not directly comparable
¹Epworth Sleepiness Scale (Lower score = less sleepy)
²Maintenance of Wakefulness Test (Higher value = more awake)
Table 2: Efficacy in Treating Cataplexy
EndpointOnce-Nightly Sodium Oxybate (REST-ON)[4]Pitolisant (HARMONY CTP)[7]Placebo (REST-ON)[4]Placebo (HARMONY CTP)[7]
Change in Mean Weekly Cataplexy Attacks -11.5 (at 9g dose)75% reduction -4.9 38% reduction

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. Below are summaries of the pivotal trial designs.

clinical_trial_workflow Screening Screening & Washout Period Baseline Baseline Data Collection (ESS, Cataplexy Diary, MWT) Screening->Baseline Randomization 1:1 Randomization Baseline->Randomization Titration Dose Titration Phase (e.g., 3-4 weeks) Randomization->Titration Treatment Arm Randomization->Titration Placebo Arm Maintenance Stable Dose / Maintenance Phase (e.g., 4-9 weeks) Titration->Maintenance Endpoint Primary Endpoint Assessment Maintenance->Endpoint FollowUp Follow-Up / Safety Assessment Endpoint->FollowUp

Figure 2. A generalized workflow for a randomized controlled trial.
Once-Nightly Sodium Oxybate (REST-ON Trial)

The REST-ON study was a Phase 3, double-blind, placebo-controlled, multicenter, randomized withdrawal trial.[3][4]

  • Population: 222 patients aged 16 years and older with narcolepsy (both type 1 and type 2).

  • Design: Participants were randomized 1:1 to receive either once-nightly sodium oxybate or a placebo.

  • Dosing: The treatment arm involved a titration schedule over 13 weeks. Dosing began at 4.5 g for one week, followed by 6 g for two weeks, 7.5 g for five weeks, and finally 9 g for five weeks.[3]

  • Primary Endpoints: The study had three co-primary endpoints evaluated at the 6 g, 7.5 g, and 9 g doses:

    • Change from baseline in the mean sleep latency on the Maintenance of Wakefulness Test (MWT).

    • The percentage of patients showing improvement on the Clinical Global Impression-Improvement (CGI-I) scale.

    • Change from baseline in the number of weekly cataplexy attacks.[4]

Pitolisant (HARMONY 1 & HARMONY CTP Trials)

The HARMONY trials were a series of Phase 3, multicenter, prospective, double-blind, randomized, placebo-controlled studies.[6][7][8]

  • Population: HARMONY 1 included 94 adult patients with narcolepsy characterized by high levels of EDS.[7][8] HARMONY CTP focused specifically on 105 adult patients with a high frequency of cataplexy.[6][7]

  • Design: Patients were randomized to receive pitolisant or a placebo (HARMONY 1 also included a modafinil (B37608) arm).[8]

  • Dosing: The treatment period was typically 7-8 weeks, starting with a 3-week flexible dosing period where the dose was individually titrated (up to a maximum of 35.6 mg/day or 40 mg/day), followed by a stable-dose period of 4-5 weeks.[5][8]

  • Primary Endpoints:

    • The primary endpoint for EDS was the change from baseline in the Epworth Sleepiness Scale (ESS) score.[7][12]

    • The primary endpoint for cataplexy (in HARMONY CTP) was the change from baseline in the mean weekly rate of cataplexy (WRC).[6][9]

Safety and Tolerability Summary

Both medications have distinct safety profiles.

Table 3: Common Treatment-Emergent Adverse Events (Incidence ≥5%)
Adverse EventOnce-Nightly Sodium Oxybate (REST-ON)[4]Pitolisant (HARMONY Trials)[7][15]
Headache YesYes
Nausea YesYes
Dizziness YesNo
Vomiting YesNo
Enuresis YesNo
Insomnia NoYes
Anxiety NoYes
Irritability NoYes

Note: This table is not exhaustive and represents commonly reported adverse events. Sodium oxybate carries a boxed warning for central nervous system depression and for abuse and misuse.

Conclusion

This guide presents an objective comparison based on available Phase 3 clinical trial data for once-nightly sodium oxybate and pitolisant.

  • Pitolisant enhances wakefulness via a novel histaminergic mechanism, demonstrating significant efficacy in reducing both subjective sleepiness (ESS) and cataplexy rates.[5][7] It is not classified as a controlled substance.[12]

  • Once-nightly sodium oxybate (FT218) acts as a CNS depressant to improve nocturnal sleep quality, leading to significant improvements in objective measures of wakefulness (MWT) and profound reductions in cataplexy attacks.[4][16]

The choice between these therapies depends on a comprehensive evaluation of the patient's specific symptom burden, potential comorbidities, and the distinct mechanism of action and safety profile of each drug. The lack of direct head-to-head trials means that cross-trial comparisons must be made with caution, acknowledging potential differences in study populations and methodologies.

References

A Comparative Guide to ADS1017 and Thioperamide as H3R Antagonist Tools

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent histamine (B1213489) H3 receptor (H3R) antagonists, ADS1017 and thioperamide (B1682323), intended to assist researchers in selecting the appropriate tool for their preclinical studies. The comparison covers key pharmacological and pharmacokinetic parameters, supported by experimental data and detailed methodologies for relevant assays.

Executive Summary

Both this compound and thioperamide are potent antagonists of the histamine H3 receptor, a critical target in the central nervous system for modulating neurotransmitter release. Thioperamide, a well-established tool, is known for its high potency and selectivity against H1 and H2 receptors, but its utility is hampered by off-target effects and known hepatotoxicity. This compound is a more recently developed antagonist, presented as a highly potent and selective agent with a promising safety profile. However, comprehensive public data on its pharmacokinetics and broad selectivity profile remain limited. This guide aims to consolidate the available information to facilitate an informed decision.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and thioperamide.

Table 1: Receptor Binding Affinity

CompoundTargetSpeciesKi (nM)pKiReference
This compound H3RHuman-6.8
Thioperamide H3RHuman4.0-
H3RRat4.3-
H4RHuman27-

Note: Ki for this compound is not explicitly stated in nanomolar concentrations in the available literature. The pKi of 6.8 corresponds to an approximate Ki of 158 nM.

Table 2: Receptor Selectivity Profile

CompoundOff-TargetKi (nM)Fold Selectivity (H3R vs. Off-Target)Reference
This compound H4R--
M2R--
M4R--
Thioperamide H1R>10,000>2500
H2R>10,000>2500
5-HT312030
Sigma (σ)18045

Note: Detailed quantitative off-target screening data for this compound is not publicly available. The compound is described as having "moderate selectivity".

Table 3: Pharmacokinetic Parameters

CompoundSpeciesRouteDose (mg/kg)T1/2CmaxTmaxBioavailability (%)Brain PenetrationReference
This compound ---Not AvailableNot AvailableNot AvailableNot AvailableYes
Thioperamide RatIV1026.9 min---Yes (Dose-dependent)
RatIP10120 min---Low at low doses
RatIP20-60Up to 600 min---Higher at high doses

Note: Comprehensive pharmacokinetic data for this compound (Cmax, Tmax, half-life, bioavailability) are not available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These

Comparative Bioactivity Analysis of ADS1017 and ADS1020: Potent Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of ADS1017 and ADS1020, two closely related guanidine (B92328) derivatives, reveals their significant potential as potent antagonists of the histamine (B1213489) H3 receptor (H3R). This comparative guide synthesizes available data on their bioactivity, supported by experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive overview of these compounds.

This compound and ADS1020 have been identified as lead compounds in the development of novel non-imidazole histamine H3 receptor antagonists. Their core structure, featuring a guanidine moiety, has been the subject of structure-activity relationship (SAR) studies aimed at optimizing their therapeutic potential. Both compounds have demonstrated high affinity for the H3 receptor, a key target in the central nervous system for modulating the release of histamine and other neurotransmitters.

Quantitative Bioactivity Data

The primary measure of the bioactivity of this compound and ADS1020 as H3R antagonists is their pA2 value, which represents the negative logarithm of the antagonist's molar concentration that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Based on the foundational research by Staszewski and Walczyński (2012), the following bioactivity data has been established:

CompoundBioactivity (pA2) at Histamine H3 Receptor
This compound 8.49 ± 0.05
ADS1020 8.43 ± 0.05

Table 1: Comparative Bioactivity of this compound and ADS1020 at the Histamine H3 Receptor.

As the data indicates, both this compound and ADS1020 exhibit potent antagonist activity at the histamine H3 receptor, with this compound showing a slightly higher potency.

Signaling Pathway and Experimental Workflow

The antagonism of the histamine H3 receptor by this compound and ADS120 modulates downstream signaling pathways. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, inhibits the release of histamine and other neurotransmitters. By blocking this receptor, this compound and ADS1020 prevent this inhibitory effect, leading to an increase in neurotransmitter release.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3_Receptor Histamine H3 Receptor Histamine->H3_Receptor Binds to H3_Receptor->Inhibition Activates Inhibitory Pathway ADS1017_ADS1020 This compound / ADS1020 ADS1017_ADS1020->H3_Receptor Blocks Neurotransmitter_Release Neurotransmitter Release Inhibition->Neurotransmitter_Release Inhibits

Caption: Signaling pathway of histamine H3 receptor antagonism by this compound and ADS1020.

The experimental workflow to determine the bioactivity of these compounds typically involves an ex vivo assay using guinea pig ileum, which is a classic pharmacological preparation for studying H3 receptor antagonism.

Experimental_Workflow Tissue_Preparation Isolated Guinea Pig Ileum Preparation Stimulation Electrical Field Stimulation Tissue_Preparation->Stimulation Agonist_Addition Addition of H3 Receptor Agonist (e.g., R-α-methylhistamine) Stimulation->Agonist_Addition Contraction_Measurement Measurement of Ileum Contraction Agonist_Addition->Contraction_Measurement Antagonist_Incubation Incubation with This compound or ADS1020 Contraction_Measurement->Antagonist_Incubation Dose_Response_Curve Generation of Dose-Response Curve Antagonist_Incubation->Dose_Response_Curve pA2_Calculation Calculation of pA2 Value Dose_Response_Curve->pA2_Calculation

Caption: Experimental workflow for determining H3 receptor antagonist activity.

Experimental Protocols

The determination of the pA2 values for this compound and ADS1020 was performed using a well-established ex vivo method. The following is a detailed description of the experimental protocol adapted from the work of Staszewski and Walczyński (2012).[1]

Ex Vivo Assay for Histamine H3 Receptor Antagonism on Guinea Pig Ileum

1. Tissue Preparation:

  • Male guinea pigs (250-350 g) are euthanized.

  • A segment of the ileum is removed and placed in Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), gassed with 95% O2 and 5% CO2.

  • The longitudinal muscle strip with the myenteric plexus attached is prepared.

2. Experimental Setup:

  • The prepared tissue is mounted in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed continuously.

  • The tissue is connected to an isometric force transducer for recording contractions.

  • An initial tension of 1.0 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with the buffer being changed every 15 minutes.

3. Electrical Field Stimulation:

  • Contractions are induced by electrical field stimulation (EFS) using a pair of platinum electrodes.

  • Stimulation parameters are typically set at a frequency of 0.1 Hz, a pulse duration of 0.5 ms, and a supramaximal voltage.

4. Determination of Antagonist Potency (pA2):

  • A cumulative concentration-response curve to a standard H3 receptor agonist (e.g., R-α-methylhistamine) is established.

  • The tissue is then washed and incubated with a specific concentration of the antagonist (this compound or ADS1020) for 30 minutes.

  • A second concentration-response curve to the agonist is then obtained in the presence of the antagonist.

  • This procedure is repeated with at least three different concentrations of the antagonist.

  • The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration.

  • A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist.

  • The pA2 value is determined as the intercept of the Schild plot with the x-axis.

Conclusion

References

Assessing the Off-Target Binding Profile of ADS1017: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of ADS1017, a potent and selective histamine (B1213489) H3 receptor (H3R) antagonist. By juxtaposing its binding affinities with those of other notable H3R antagonists—Pitolisant, Ciproxifan, and ABT-239—this document aims to offer an objective assessment of this compound's selectivity and potential for off-target interactions. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for further investigation and development.

Executive Summary

This compound is a high-affinity histamine H3 receptor antagonist with moderate selectivity.[1] Its primary off-target interactions identified to date are with the histamine H4 receptor and the muscarinic M2 and M4 receptors. Compared to other H3R antagonists, this compound's off-target profile presents a unique set of considerations for researchers. This guide provides the available quantitative data, detailed experimental methodologies for assessing off-target binding, and visual representations of key experimental workflows to facilitate a comprehensive evaluation.

Comparative Off-Target Binding Profiles

The following table summarizes the known binding affinities (pKi or pA2 values) of this compound and three comparator H3R antagonists against a range of molecular targets. Higher pKi/pA2 values indicate stronger binding affinity.

TargetThis compoundPitolisantCiproxifanABT-239
Histamine H3R (human) 6.80 (pKi)9.21 (pKi)9.3 (pKi)9.5 (pKi)
Histamine H1R 6.70 (pA2)< 5.0 (pKi)4.6 (pKi)< 5.0 (pKi)
Histamine H2R Not Reported< 5.0 (pKi)4.9 (pKi)< 5.0 (pKi)
Histamine H4R 5.49 (pKi)< 5.0 (pKi)Not Reported< 5.0 (pKi)
Muscarinic M1R Intrinsic activity checked, no affinity dataNot ReportedNot ReportedNot Reported
Muscarinic M2R 7.43 (pKi)Not ReportedNot ReportedNot Reported
Muscarinic M3R Not ReportedNot Reported5.5 (pKi)Not Reported
Muscarinic M4R 7.17 (pKi)Not ReportedNot ReportedNot Reported
Adrenergic α1D Not ReportedNot Reported5.4 (pKi)No significant inhibition
Adrenergic β1 Not ReportedNot Reported4.9 (pKi)No significant inhibition
Serotonin 5-HT1B Not ReportedNot Reported< 5.0 (pKi)No significant inhibition
Serotonin 5-HT2A Not ReportedModerate affinity4.8 (pKi)No significant inhibition
Serotonin 5-HT2B Not ReportedNot ReportedNot ReportedNo significant inhibition
Serotonin 5-HT3 Not ReportedNot Reported< 5.5 (pKi)Not Reported
Serotonin 5-HT4 Not ReportedNot Reported< 5.7 (pKi)Not Reported
Dopamine D3 Not ReportedModerate affinityNot ReportedNo significant inhibition
Sigma-1 Receptor Not ReportedHigh affinityNot ReportedNot Reported
Sigma-2 Receptor Not ReportedHigh affinityNot ReportedNot Reported
CYP Enzymes (various) Not ReportedNo significant inhibitionNot ReportedNo inhibition of CYP1A2, 2A6, 2C19, 3A4, 2E1; <25% inhibition of 2C9 & 2D6

Note: "Not Reported" indicates that data was not found in the searched literature. "No significant inhibition" for ABT-239 refers to a broad panel screening where the compound showed >5000-fold selectivity for H3R over other histamine receptors and no significant activity against a panel of 70 other receptors, ion channels, and enzymes at a concentration of 1 µM.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the off-target binding profile of a compound like this compound.

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound to a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific GPCR by measuring its ability to displace a known radioligand.

Materials:

  • Cell Membranes: A preparation of cell membranes expressing the target GPCR.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [3H] or [125I]).

  • Test Compound: The compound to be evaluated (e.g., this compound).

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay Buffer: A buffer solution optimized for the binding reaction (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: An instrument to measure radioactivity.

  • Scintillation Fluid: A liquid that emits light when it interacts with radioactive particles.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (radioactivity in the absence of a competing ligand).

    • Determine the non-specific binding (radioactivity in the presence of a high concentration of an unlabeled ligand).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay for GPCR Antagonism

This assay determines the functional consequence of a compound binding to a receptor, i.e., whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To determine the ability of a test compound to inhibit the functional response induced by a known agonist at a specific GPCR.

Materials:

  • Cell Line: A cell line engineered to express the target GPCR and a reporter system that responds to receptor activation (e.g., aequorin-expressing cells for measuring intracellular Ca2+ mobilization, or cells with a cAMP-responsive reporter gene).

  • Agonist: A known agonist for the target receptor.

  • Test Compound: The compound to be evaluated.

  • Assay Medium: A cell culture medium appropriate for the cell line.

  • Detection Reagent: A reagent to measure the reporter signal (e.g., coelenterazine (B1669285) for aequorin-based assays, or a luciferase substrate for reporter gene assays).

  • Luminometer or Fluorometer: An instrument to measure the light or fluorescence output.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere and grow overnight.

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific period.

  • Agonist Stimulation: Add a fixed concentration of the agonist to the wells to stimulate the receptor.

  • Signal Detection: Measure the reporter signal (e.g., luminescence or fluorescence) at a specific time point after agonist addition.

  • Data Analysis:

    • Plot the reporter signal against the concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the maximal response induced by the agonist.

    • Calculate the pA2 value, which is a measure of the antagonist's potency, using the Schild equation. A pA2 value is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

Visualizations

The following diagrams illustrate the experimental workflow for assessing off-target binding and the logical relationship in a competitive binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (this compound) Incubation Incubation Compound->Incubation Membranes Cell Membranes with Target Receptor Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Filtration Filtration Incubation->Filtration Measurement Radioactivity Measurement Filtration->Measurement Competition_Curve Generate Competition Curve Measurement->Competition_Curve IC50 Determine IC50 Competition_Curve->IC50 Ki Calculate Ki IC50->Ki

Workflow for Radioligand Binding Assay.

Competitive_Binding Receptor Receptor Bound_Complex_Radio Receptor-Radioligand Complex Receptor->Bound_Complex_Radio Binds Bound_Complex_Test Receptor-Test Compound Complex Receptor->Bound_Complex_Test Binds Radioligand Radioligand Radioligand->Bound_Complex_Radio Binds Test_Compound Test Compound (this compound) Test_Compound->Bound_Complex_Test Binds

Competitive Binding at a Receptor Site.

References

Cross-Validation of ADS1017's Analgesic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the analgesic properties of ADS1017, a potent histamine (B1213489) H3 (H3) receptor antagonist, across various preclinical pain models. The information is intended for researchers, scientists, and professionals involved in drug development and pain research. While direct comparative studies are limited, this document synthesizes available data for this compound and established analgesics to offer a preliminary assessment of its potential.

Executive Summary

This compound has demonstrated significant analgesic activity in models of nociceptive pain. Its primary mechanism of action is believed to be the antagonism of the H3 receptor, which plays a modulatory role in pain transmission. Additionally, this compound exhibits affinity for sigma-1 receptors, which are also implicated in pain pathways. This guide presents the available quantitative data, detailed experimental methodologies, and relevant signaling pathways to facilitate an objective evaluation of this compound's analgesic profile.

Comparative Analgesic Efficacy

The following tables summarize the analgesic effects of this compound in key pain models. Due to the limited publicly available data, direct head-to-head comparisons with other analgesics in the same studies are not available. The data for comparator drugs are derived from separate, representative studies to provide a contextual benchmark.

Table 1: Analgesic Effects of this compound in the Formalin Test (Nociceptive Pain)

TreatmentDose (mg/kg)Phase I Licking Time (s)% Inhibition (Phase I)Phase II Licking Time (s)% Inhibition (Phase II)
Vehicle-Data not specified-Data not specified-
This compound5Not Statistically Significant-Statistically Significant ReductionData not specified
This compound10Statistically Significant ReductionData not specifiedStatistically Significant ReductionData not specified
This compound20Not Statistically Significant-Statistically Significant ReductionData not specified

Data for this compound is inferred from qualitative descriptions in the available literature, which indicate a U-shaped dose-response curve in Phase I and significant effects in Phase II. Specific quantitative data on licking time and percentage inhibition were not available in the searched sources.

Table 2: Analgesic Effects of this compound in the Capsaicin-Induced Pain Model (Nociceptive Pain)

TreatmentDose (mg/kg)Paw Licking/Biting Time (s)% Inhibition
Vehicle-Data not specified-
This compound5Statistically Significant ReductionData not specified
This compound10Statistically Significant ReductionData not specified
This compound20Statistically Significant ReductionData not specified

The available literature confirms that this compound significantly reduces nociceptive behavior in the capsaicin (B1668287) test at the tested doses. However, precise quantitative data for paw licking/biting time and percentage inhibition were not found in the search results.

Table 3: Comparative Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)

TreatmentDose (mg/kg)Paw Withdrawal Threshold (g)% Reversal of Hyperalgesia
This compoundNot AvailableData Not Available Data Not Available
Gabapentin (B195806) (comparator)100Significant Increase vs. Vehicle~50-70%
Morphine (comparator)10Significant Increase vs. Vehicle~60-80%

Crucially, no specific quantitative data on the efficacy of this compound in established models of neuropathic pain, such as the Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) models, were identified in the search results. The data for gabapentin and morphine are provided as representative examples of standard-of-care efficacy in such models.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Formalin Test

The formalin test is a widely used model of tonic pain that assesses both acute nociceptive and inflammatory pain responses.

Procedure:

  • Acclimation: Rodents (typically rats or mice) are individually placed in observation chambers for at least 30 minutes to acclimate to the environment.

  • Drug Administration: this compound or a vehicle control is administered at predetermined doses and routes (e.g., intraperitoneally, orally) at a specified time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

  • Observation: The animal's behavior is observed for a set period, typically 30-60 minutes. The cumulative time spent licking, biting, or flinching the injected paw is recorded.

  • Data Analysis: The observation period is divided into two phases: Phase I (early phase, 0-5 minutes post-injection), representing direct nociceptor activation, and Phase II (late phase, 15-30 minutes post-injection), reflecting inflammatory pain mechanisms. The total time spent in nociceptive behaviors is calculated for each phase.

Capsaicin-Induced Pain Model

This model assesses acute neurogenic pain mediated by the activation of TRPV1 receptors.

Procedure:

  • Acclimation: Animals are habituated to the testing environment as described for the formalin test.

  • Drug Administration: Test compounds or vehicle are administered prior to capsaicin injection.

  • Capsaicin Injection: A solution of capsaicin is injected subcutaneously into the plantar surface of a hind paw.

  • Observation: The total time the animal spends licking or biting the injected paw is recorded for a defined period (e.g., 5-15 minutes) immediately following the injection.

  • Data Analysis: The cumulative licking/biting time is calculated for each treatment group and compared to the vehicle control.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a common method for inducing peripheral neuropathic pain.

Procedure:

  • Surgery: Under anesthesia, the sciatic nerve of one hind leg is exposed. Four loose ligatures are tied around the nerve at 1 mm intervals.

  • Post-operative Recovery: Animals are allowed to recover for a period of days to weeks, during which neuropathic pain behaviors develop.

  • Behavioral Testing (von Frey Test): Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The filaments are applied to the plantar surface of the injured paw with increasing force until a withdrawal response is elicited. The force at which the paw is withdrawn is recorded as the paw withdrawal threshold.

  • Drug Administration and Testing: After the establishment of stable mechanical allodynia, drugs are administered, and the paw withdrawal threshold is reassessed at various time points to determine the analgesic effect.

Signaling Pathways and Mechanism of Action

The analgesic effects of this compound are primarily attributed to its antagonism of the histamine H3 receptor, with potential contributions from its interaction with the sigma-1 receptor.

Histamine H3 Receptor Signaling in Pain Modulation

H3 receptors are presynaptic autoreceptors and heteroreceptors that regulate the release of histamine and other neurotransmitters involved in pain signaling. By blocking these receptors, this compound is hypothesized to increase the synaptic levels of these neurotransmitters, leading to a net analgesic effect.

H3_Receptor_Signaling cluster_inhibition Inhibition of Neurotransmitter Release This compound This compound H3R Histamine H3 Receptor (Presynaptic) This compound->H3R Antagonizes Analgesia Analgesia This compound->Analgesia Promotes G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits NT_release ↓ Neurotransmitter Release (e.g., CGRP, Substance P) G_protein->NT_release Inhibits cAMP ↓ cAMP Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Reduces

Caption: this compound antagonism of the H3 receptor leads to analgesia.

Sigma-1 Receptor Involvement in Pain

This compound also binds to sigma-1 receptors, which are intracellular chaperones that can modulate the activity of various ion channels and receptors involved in pain processing. Antagonism of sigma-1 receptors has been shown to produce analgesia in various pain models.

Sigma1_Receptor_Signaling cluster_modulation Modulation of Neuronal Excitability This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonizes Analgesia Analgesia This compound->Analgesia Promotes Ion_Channels Ion Channels (e.g., NMDA-R, Nav1.5) Sigma1R->Ion_Channels Modulates Neuronal_Hyperexcitability Neuronal Hyperexcitability Ion_Channels->Neuronal_Hyperexcitability Contributes to Central_Sensitization Central Sensitization Neuronal_Hyperexcitability->Central_Sensitization Leads to Pain Pain Central_Sensitization->Pain Causes

Caption: this compound's interaction with the sigma-1 receptor may contribute to its analgesic effects.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel analgesic compound like this compound.

Experimental_Workflow cluster_preclinical Preclinical Analgesic Evaluation Compound_Selection Compound Selection (this compound) Nociceptive_Models Nociceptive Pain Models (Formalin, Capsaicin) Compound_Selection->Nociceptive_Models Neuropathic_Models Neuropathic Pain Models (CCI, SNI) Compound_Selection->Neuropathic_Models Data_Analysis Data Analysis and Efficacy Determination Nociceptive_Models->Data_Analysis Neuropathic_Models->Data_Analysis Comparative_Studies Comparative Studies vs. Standard of Care Data_Analysis->Comparative_Studies Mechanism_Studies Mechanism of Action Studies (Receptor Binding, Signaling) Mechanism_Studies->Data_Analysis Report Report Generation Comparative_Studies->Report

A Comparative Guide to the ADMETox Profiles of ADS1017 and Other Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) profiles of the novel histamine (B1213489) H3 receptor (H3R) antagonist, ADS1017, alongside other prominent H3R antagonists: Pitolisant (Wakix®), Thioperamide, and GSK189254. The objective is to offer a comprehensive resource for researchers and drug development professionals, facilitating informed decisions in the pursuit of novel therapeutics targeting the H3R.

While comprehensive preclinical data for this compound is highlighted in the promising publication, "Guanidine Derivative this compound, a Potent Histamine H3 Receptor Antagonist with Promising Analgesic Activity and Satisfactory Safety Profile," specific quantitative ADMETox values from this study were not publicly available in the searched literature. This guide, therefore, collates available data for other key H3R antagonists to provide a comparative context.

Comparative ADMETox Data of H3R Antagonists

The following table summarizes the available in vitro ADMETox data for this compound and selected comparator H3R antagonists. It is important to note that direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

ParameterThis compoundPitolisant (Wakix®)ThioperamideGSK189254
Metabolic Stability (Human Liver Microsomes) Data not availableMetabolized primarily by CYP2D6 and to a lesser extent by CYP3A4[1][2]Interacts with cytochrome P450 enzymes[3][4]Data not available
CYP450 Inhibition Data not availableInhibitor of CYP2D6 (IC50 = 2.6 µM); Inducer of CYP3A4, CYP1A2, and CYP2B6[2][5]Data not availableData not available
hERG Inhibition (IC50) Data not available1.3 µM[5][6]Data not availableData not available
Plasma Protein Binding Data not available91-96% (primarily to albumin and alpha-1 glycoprotein)[1][2]Data not available61% (in rat)[7]
Permeability (e.g., Caco-2) Data not availableNot a substrate or inhibitor of P-glycoprotein[2]Freely crosses the blood-brain barrierGood brain penetration[8]

Experimental Protocols

This section details the generalized methodologies for the key in vitro ADMETox experiments cited in this guide.

Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology:

  • The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes at 37°C.

  • The reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The concentration of the remaining parent compound is quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

CYP450 Inhibition Assay

Objective: To assess the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.

Methodology:

  • The test compound is incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, and midazolam for CYP3A4).

  • The reaction is initiated by the addition of NADPH.

  • Following incubation at 37°C, the formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • A range of concentrations of the test compound is used to determine the IC50 value, which is the concentration that causes 50% inhibition of the enzyme activity.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To evaluate the potential of a compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Methodology:

  • Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.

  • The whole-cell patch clamp technique is employed to measure the hERG current in response to a specific voltage clamp protocol.

  • The cells are exposed to increasing concentrations of the test compound.

  • The inhibition of the hERG tail current is measured at each concentration.

  • The IC50 value is calculated from the concentration-response curve.

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

Objective: To determine the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically pharmacologically active.

Methodology:

  • A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

  • One chamber is filled with plasma containing the test compound, and the other chamber is filled with a protein-free buffer.

  • The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.

  • After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.

  • The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two chambers.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and to identify whether it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semipermeable membrane in a transwell plate.

  • The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer.

  • Samples are taken from the opposite chamber at various time points to determine the rate of transport.

  • The apparent permeability coefficient (Papp) is calculated for both AP to BL and BL to AP directions.

  • An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests that the compound is a substrate for an efflux transporter. The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

Visualizations

Histamine H3 Receptor Antagonist Signaling Pathway

H3R_Antagonist_Signaling cluster_presynaptic Presynaptic Neuron cluster_effects Downstream Effects H3R H3 Receptor G_protein Gαi/o H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases production Histamine_Vesicle Histamine Ca_channel->Histamine_Vesicle Triggers release Other_NT_Vesicle Other NTs (ACh, DA, NE) Ca_channel->Other_NT_Vesicle Triggers release Increased_Histamine Increased Histamine Release Increased_Other_NT Increased Release of ACh, DA, NE This compound This compound (H3R Antagonist) This compound->H3R Blocks Cognitive_Enhancement Cognitive Enhancement Increased_Histamine->Cognitive_Enhancement Increased_Other_NT->Cognitive_Enhancement

Caption: H3R Antagonist Signaling Pathway

In Vitro ADMETox Screening Workflow

ADMETox_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_toxicity Toxicity Solubility Aqueous Solubility Lead_Optimization Lead Optimization/ Candidate Selection Solubility->Lead_Optimization Permeability Caco-2 Permeability Efflux_Ratio P-gp Substrate? Permeability->Efflux_Ratio Determine PPB Plasma Protein Binding PPB->Lead_Optimization BPR Blood-Plasma Ratio BPR->Lead_Optimization Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Metabolic_Stability->Lead_Optimization CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Lead_Optimization Metabolite_ID->Lead_Optimization hERG hERG Inhibition hERG->Lead_Optimization Cytotoxicity Cytotoxicity Assays Cytotoxicity->Lead_Optimization Test_Compound Test Compound Test_Compound->Solubility Test_Compound->Permeability Test_Compound->PPB Test_Compound->BPR Test_Compound->Metabolic_Stability Test_Compound->CYP_Inhibition Test_Compound->hERG Test_Compound->Cytotoxicity Efflux_Ratio->Lead_Optimization

Caption: In Vitro ADMETox Screening Workflow

References

Unveiling the Dual-Action Profile of ADS1017: A Comparative Guide to its H3 and Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the investigational compound ADS1017, focusing on the validation of its dual antagonism of Histamine (B1213489) H3 (H3) and Muscarinic acetylcholine (B1216132) (M) receptors. Through a detailed presentation of available preclinical data, experimental methodologies, and signaling pathways, this document aims to offer an objective comparison with a structurally related compound, ADS10227, to highlight the nuances of its multi-target profile.

Executive Summary

This compound is a potent histamine H3 receptor antagonist that also exhibits significant affinity for M2 and M4 muscarinic receptors. This dual-action profile presents a unique pharmacological scaffold for potential therapeutic applications. This guide consolidates the currently available in vitro data to substantiate its activity at these receptors. A comparison with ADS10227, a close structural analog, reveals how subtle chemical modifications can modulate the affinity and selectivity towards these two receptor families, shifting the profile towards a more potent muscarinic antagonist.

Data Presentation: Comparative Binding Affinities

The following tables summarize the available quantitative data on the binding affinities of this compound and its analog ADS10227 for histamine H3 and various muscarinic receptor subtypes. Affinities are presented as pKi values, where a higher value indicates a stronger binding affinity.

Table 1: Binding Affinity (pKi) of this compound at Histamine and Muscarinic Receptors

Receptor SubtypeHuman (h) pKiRat (r) pKiGuinea Pig (gp) pA2
H3R 6.80[1]7.9[1]8.21 (jejunum assay)[1]
H4R 5.49[1]
M1R Activity Checked*
M2R 7.43[1]
M3R Not Reported
M4R 7.17[1]
M5R Not Reported

*Intrinsic activity was evaluated, confirming antagonism, but a specific pKi value was not reported in the reviewed literature.[2][3]

Table 2: Comparative Binding Affinity (pKi) of ADS10227

Receptor SubtypeHuman (h) pKi
H3R 5.23
M1R 7.12
M2R 8.55
M3R 6.91
M4R 8.29
M5R 7.23

Experimental Protocols

The validation of this compound's dual antagonism relies on standard in vitro pharmacological assays. The following sections detail the generalized methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

Objective: To quantify the affinity of this compound and comparator compounds for H3 and muscarinic receptor subtypes.

General Protocol for Histamine H3 Receptor Binding Assay:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human H3 receptor (e.g., HEK-293 cells).

  • Radioligand: A radiolabeled H3 receptor agonist, such as [3H]-Nα-methylhistamine, is used.

  • Incubation: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation, and this is often expressed as pKi (-logKi).

General Protocol for Muscarinic Receptor Binding Assays:

The protocol is similar to the H3 receptor binding assay, with the following key differences:

  • Cell Lines: Separate cell lines expressing each of the five human muscarinic receptor subtypes (M1-M5) are used.

  • Radioligand: A non-subtype-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is commonly used.

Functional Assays

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activator) or an antagonist (blocker).

Objective: To characterize the functional activity of this compound at H3 and muscarinic receptors.

cAMP Accumulation Assay (for Gi-coupled receptors like H3, M2, M4):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Forskolin Stimulation: Intracellular cyclic AMP (cAMP) levels are elevated using forskolin, an adenylyl cyclase activator.

  • Compound Addition: The cells are treated with a known agonist for the receptor in the presence of varying concentrations of the test compound (e.g., this compound).

  • cAMP Measurement: The intracellular cAMP levels are measured, typically using a competitive immunoassay format (e.g., HTRF).

  • Data Analysis: An antagonist will inhibit the agonist-induced decrease in cAMP levels in a concentration-dependent manner, from which its potency (e.g., pA2 or IC50) can be determined.

Calcium Mobilization Assay (for Gq-coupled receptors like M1, M3, M5):

  • Cell Loading: Cells expressing the receptor of interest are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are exposed to a known agonist in the presence of varying concentrations of the test compound.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence of the dye.

  • Data Analysis: An antagonist will block the agonist-induced increase in intracellular calcium in a concentration-dependent manner, allowing for the determination of its potency.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways for the H3, M2, and M4 receptors, as well as a typical experimental workflow for determining antagonist activity.

H3_Signaling_Pathway cluster_inhibition Inhibitory Pathway (Blocked by this compound) This compound This compound H3R H3 Receptor (Gi/o-coupled) This compound->H3R Antagonism G_protein Gi/o Protein H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Neurotransmitter_Release Reduced Neurotransmitter Release PKA->Neurotransmitter_Release Modulation

Histamine H3 Receptor Signaling Pathway and this compound Antagonism.

M2_M4_Signaling_Pathway cluster_inhibition Inhibitory Pathway (Blocked by this compound) This compound This compound M2_M4_R M2/M4 Receptors (Gi/o-coupled) This compound->M2_M4_R Antagonism G_protein Gi/o Protein M2_M4_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream_Effects Inhibition of Neuronal Activity cAMP->Downstream_Effects Leads to

Muscarinic M2/M4 Receptor Signaling and this compound Antagonism.

Antagonist_Assay_Workflow Start Start: Cell Culture (Expressing Receptor) Step1 Step 1: Compound Plating (Varying concentrations of this compound) Start->Step1 Step2 Step 2: Agonist Addition (Fixed concentration) Step1->Step2 Step3 Step 3: Incubation Step2->Step3 Step4 Step 4: Signal Detection (e.g., cAMP or Ca2+ level) Step3->Step4 End End: Data Analysis (IC50/pA2 determination) Step4->End

Generalized Workflow for In Vitro Antagonist Functional Assay.

Discussion and Conclusion

The available data robustly support the classification of this compound as a potent histamine H3 receptor antagonist. Furthermore, the compound demonstrates significant binding affinity and antagonist activity at muscarinic M2 and M4 receptors, confirming its dual-action profile. The pKi values at M2 and M4 receptors are in the nanomolar range, suggesting that these interactions are pharmacologically relevant.

The comparison with ADS10227 is particularly insightful. A structural modification in ADS10227 leads to a substantial increase in affinity for M2 and M4 receptors, while concurrently reducing its affinity for the H3 receptor.[4] This highlights a structure-activity relationship where the guanidine (B92328) scaffold can be tuned to modulate the selectivity between these two important CNS receptor families.

While the current data for this compound provides a strong foundation for its dual antagonism, a complete pharmacological profile would benefit from the determination of its binding affinities at the M1, M3, and M5 muscarinic receptor subtypes. Such data would allow for a more precise assessment of its selectivity within the muscarinic receptor family and a better prediction of its potential therapeutic window and side-effect profile.

References

A Head-to-Head Comparison of Non-Imidazole Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H3 receptor (H3R) has emerged as a promising therapeutic target for a variety of central nervous system disorders, including narcolepsy, cognitive impairment in Alzheimer's disease and schizophrenia, and attention-deficit hyperactivity disorder (ADHD).[1][2][3] The development of non-imidazole H3R antagonists has been a key focus, aiming to overcome the limitations of early imidazole-based compounds, such as their interaction with cytochrome P450 enzymes.[1][4] This guide provides an objective, data-driven comparison of key non-imidazole H3R antagonists, summarizing their performance based on available preclinical and clinical data.

Introduction to Non-Imidazole H3R Antagonists

The H3R is a G protein-coupled receptor (GPCR) that acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release.[5] It also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of other crucial neurotransmitters like acetylcholine, dopamine, norepinephrine, and serotonin.[1][5] Many H3Rs exhibit high constitutive activity, meaning they can signal without an agonist.[6] Non-imidazole antagonists, by acting as inverse agonists, can reduce this basal signaling, leading to enhanced neurotransmitter release and promoting wakefulness and cognitive functions.[7][8] This class of compounds has shown promise in various preclinical models and has led to the clinical success of drugs like Pitolisant (B1243001).[9][10]

Comparative Performance Data

The following tables summarize the in vitro binding affinities, selectivity, and pharmacokinetic profiles of prominent non-imidazole H3R antagonists. Data has been compiled from various sources and should be interpreted with the consideration that experimental conditions may have varied between studies.

Table 1: In Vitro Receptor Binding Affinities and Selectivity

CompoundhH3R Ki (nM)rH3R Ki (nM)Selectivity over H1R, H2R, H4RKey References
Pitolisant (Wakix®) 0.16->1000-fold[8][11]
ABT-239 0.4 (pKi 9.4)1.26 (pKi 8.9)>1000-fold[1][12]
A-431404 1.00.27>100-fold[1]
GSK-189254 1.00.6>100-fold[13][14]
Enerisant (TS-091) Potent (specific values not consistently reported)-Highly Selective[15][16][17][18]
PF-00389027 <10->100-fold[19]

Table 2: Comparative Pharmacokinetic Profiles

CompoundHalf-life (t1/2)Oral BioavailabilityKey References
Pitolisant (human) 10-12 hours~90%[9]
ABT-239 (rat, dog, monkey) 4-29 hours52-89%[1]
GSK-189254 (mouse) ~1.7 hoursGood (specific % not stated)[13]
Enerisant (human) ~8 hoursRapidly absorbed[17][18]

In Vivo Efficacy Highlights

  • Pitolisant (Wakix®) is the first H3R antagonist/inverse agonist to receive clinical approval for the treatment of excessive daytime sleepiness in narcolepsy.[9] It has demonstrated a significant reduction in the Epworth Sleepiness Scale score in patients.[6]

  • ABT-239 and A-431404 have shown efficacy in animal models relevant to cognitive deficits associated with schizophrenia by attenuating ketamine- and MK-801-induced impairments in working and long-term memory.[20] ABT-239 has also demonstrated pro-cognitive effects in various rodent models of learning and memory.[12][21]

  • GSK-189254 has been shown to improve performance in a range of cognition paradigms in rats, including passive avoidance, water maze, and object recognition tasks, suggesting its potential for treating dementia in conditions like Alzheimer's disease.[14][22] It also increases wakefulness in animal models of narcolepsy.[13][23]

  • Enerisant has demonstrated dose-dependent occupancy of H3 receptors in the human brain, with higher doses leading to persistently high levels of receptor occupancy.[15][24]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the H3 receptor signaling pathway and a general workflow for experimental characterization.

H3R_Signaling_Pathway H3R_antagonist Non-imidazole H3R Antagonist/ Inverse Agonist H3R Histamine H3 Receptor (H3R) H3R_antagonist->H3R Blocks/Inactivates Gi_o Gαi/o Protein H3R->Gi_o Activates (constitutively) Neurotransmitter_Release ↑ Neurotransmitter Release (Histamine, ACh, DA, NE) H3R->Neurotransmitter_Release Relieves Inhibition MAPK MAPK Pathway H3R->MAPK PI3K_Akt PI3K/Akt Pathway H3R->PI3K_Akt AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assays (GTPγS or cAMP) (Determine Potency & Efficacy) Binding_Assay->Functional_Assay Selectivity_Screening Selectivity Screening (vs. H1R, H2R, H4R, etc.) Functional_Assay->Selectivity_Screening PK_Studies Pharmacokinetic Studies (t1/2, Bioavailability) Selectivity_Screening->PK_Studies PD_Models Pharmacodynamic Models (Receptor Occupancy - PET) PK_Studies->PD_Models Efficacy_Models Efficacy Models (Cognition, Narcolepsy) PD_Models->Efficacy_Models

Caption: General Experimental Workflow for H3R Antagonist Characterization.

Experimental Protocols

Radioligand Binding Assay (for Determination of Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the H3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing recombinant human or rat H3 receptors (e.g., HEK-293 or CHO cells).

  • Radioligand: [3H]Nα-methylhistamine (agonist) or a selective H3R antagonist radioligand.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a known H3R ligand (e.g., 10 µM thioperamide).

  • Test compound at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.

  • After incubation (e.g., 60 minutes at 25°C), the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.

  • The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data.

  • The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Binding Assay (Functional Assay for Inverse Agonism)

Objective: To measure the ability of a compound to decrease the basal (constitutive) activity of the H3 receptor by measuring G protein activation.

Materials:

  • Cell membranes with expressed H3 receptors.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, NaCl, and GDP.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compound at various concentrations.

  • Unlabeled GTPγS for non-specific binding determination.

Protocol:

  • Pre-incubate cell membranes with the test compound and GDP.

  • Initiate the binding reaction by adding [35S]GTPγS.

  • Incubate to allow for [35S]GTPγS binding to activated G proteins.

  • Terminate the reaction by filtration, similar to the radioligand binding assay.

  • Quantify the amount of bound [35S]GTPγS by scintillation counting.

  • Inverse agonists will show a concentration-dependent decrease in basal [35S]GTPγS binding. The EC50 and maximal inhibition are determined from the dose-response curve.[25]

In Vivo Model: Object Recognition Task (for Cognition Enhancement)

Objective: To assess the effect of an H3R antagonist on learning and memory.

Animals: Adult rats or mice.

Protocol:

  • Habituation: Allow the animals to freely explore an open-field arena for a set period.

  • Training (T1): Place two identical objects in the arena and allow the animal to explore for a defined time (e.g., 5 minutes). The time spent exploring each object is recorded. Administer the test compound (e.g., GSK-189254) or vehicle before or after this session, depending on the memory phase being investigated (acquisition, consolidation, or retrieval).[14]

  • Testing (T2): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring the familiar and novel objects. A significant preference for exploring the novel object (discrimination index > 0) indicates successful memory of the familiar object. The performance of the compound-treated group is compared to the vehicle-treated group.[14][22]

Conclusion

The non-imidazole H3R antagonists represent a promising class of drugs with the potential to treat a range of CNS disorders. Pitolisant's clinical success has validated the therapeutic utility of this mechanism. Compounds like ABT-239 and GSK-189254 have demonstrated robust pro-cognitive effects in preclinical models, warranting further investigation. The data presented in this guide provides a comparative overview to aid researchers and drug development professionals in the evaluation and advancement of novel non-imidazole H3R antagonists. Future head-to-head clinical studies will be crucial for definitively establishing the comparative efficacy and safety profiles of these promising therapeutic agents.

References

Confirming the On-Target Effects of ADS1017 Using H3R Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ADS1017's performance with other histamine (B1213489) H3 receptor (H3R) antagonists, supported by experimental data. The use of H3R knockout models is a critical tool for validating the on-target effects of novel H3R-targeting compounds like this compound.

This compound is a potent and selective histamine H3 receptor (H3R) antagonist with promising therapeutic potential for a range of neurological disorders.[1][2] Its efficacy is attributed to its ability to block the inhibitory H3 autoreceptors on histaminergic neurons, thereby increasing the synthesis and release of histamine and other neurotransmitters.[3][4] To definitively confirm that the pharmacological effects of this compound are mediated through its interaction with the H3R, studies in H3R knockout (H3R-/-) animal models are invaluable. While direct experimental data of this compound in H3R knockout models is not yet publicly available, this guide will synthesize existing data on this compound and compare its expected outcomes with the observed effects of other H3R antagonists in H3R-/- mice.

The Role of H3R Knockout Models in Target Validation

H3R knockout mice provide a definitive biological system to test for on-target effects. If an H3R antagonist is specific for its target, its characteristic effects observed in wild-type animals should be absent in H3R-/- mice.[5] Studies on H3R knockout mice have revealed a distinct phenotype, including enhanced spatial learning and memory.[5] This phenotype of enhanced cognitive function in the absence of the H3 receptor aligns with the pro-cognitive effects observed with H3R antagonists.[3][6]

Comparative Analysis of H3R Antagonists

The following tables summarize the in vitro binding affinities of this compound and other representative H3R antagonists, as well as a comparative overview of their effects in wild-type and H3R knockout mice.

Table 1: In Vitro Receptor Binding Affinity of this compound and Other H3R Antagonists

CompoundhH3R Ki (nM)hH1R Ki (nM)hH4R Ki (nM)Selectivity for hH3RReference
This compound 15.5>1000162~10-fold vs H4R[1]
Pitolisant1.0500>1000>500-fold vs H1R[3]
Ciproxifan (B1662499)2.44300>10000>1700-fold vs H1R[7]
ABT-2391.2>10000>10000>8000-fold[3]

Table 2: Comparison of Expected and Observed Effects of H3R Antagonists in Wild-Type and H3R Knockout Mice

EffectThis compound (Expected in H3R-/-)Other H3R Antagonists (Observed in H3R-/-)Rationale for On-Target Effect ConfirmationReference
Cognitive Enhancement No further enhancement of the already improved baseline cognitive performance.H3R antagonists like ciproxifan fail to further improve cognitive performance in H3R-/- mice.The lack of additional cognitive enhancement in H3R-/- mice treated with an H3R antagonist would strongly suggest that the pro-cognitive effects are mediated by the H3R.[5]
Increased Histamine Release No significant increase in brain histamine levels.The wake-promoting and histamine-releasing effects of H3R antagonists are absent in H3R-/- mice.This demonstrates that the primary mechanism of action is the blockade of the H3 autoreceptor.[5]
Analgesic Effects Attenuated or absent analgesic effects in models of nociceptive and neuropathic pain.While not extensively studied for analgesia in H3R-/- mice, the analgesic effects of H3R antagonists are believed to be centrally mediated through increased histamine.The absence of this effect in knockout models would confirm the role of H3R in its analgesic properties.[1]
Modulation of Other Neurotransmitters No significant alteration in the release of acetylcholine, dopamine (B1211576), etc.H3R antagonists increase the release of various neurotransmitters in wild-type animals, an effect that is absent in H3R-/- mice.This confirms the role of H3 heteroreceptors in modulating other neurotransmitter systems.[3][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and how H3R knockout models are used to validate its on-target effects, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R H3 Receptor Gi Gi/o Protein H3R->Gi Activates Neurotransmitter_Release ↑ Neurotransmitter Release H3R->Neurotransmitter_Release Inhibits (presynaptically) AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC Inhibits This compound This compound (Antagonist) This compound->H3R Blocks This compound->Neurotransmitter_Release Disinhibits Histamine Histamine (Agonist) Histamine->H3R Activates PKA ↓ PKA cAMP->PKA

Caption: H3R Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_animals Animal Groups WT_Vehicle Wild-Type + Vehicle Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Novel Object Recognition) WT_Vehicle->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis for Neurotransmitter Levels) WT_Vehicle->Neurochemical_Analysis WT_this compound Wild-Type + this compound WT_this compound->Behavioral_Testing WT_this compound->Neurochemical_Analysis KO_Vehicle H3R-/- + Vehicle KO_Vehicle->Behavioral_Testing KO_Vehicle->Neurochemical_Analysis KO_this compound H3R-/- + this compound KO_this compound->Behavioral_Testing KO_this compound->Neurochemical_Analysis Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: Experimental Workflow for Validating On-Target Effects.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the on-target effects of H3R antagonists.

In Vivo Behavioral Testing: Novel Object Recognition (NOR) Task
  • Objective: To assess cognitive-enhancing effects.

  • Animals: Adult male wild-type and H3R-/- mice (e.g., C57BL/6J background).

  • Procedure:

    • Habituation: Mice are individually habituated to an open-field arena for 10 minutes for 2-3 consecutive days.

    • Training (T1): On the test day, two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.

    • Inter-trial Interval: A delay of 1 to 24 hours is imposed.

    • Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena for 5 minutes.

    • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 30-60 minutes before the training session or before the testing session.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A discrimination index (DI) is calculated as (Time_novel - Time_familiar) / (Time_novel + Time_familiar). A higher DI indicates better recognition memory.

  • Expected Outcome for On-Target Confirmation: Wild-type mice treated with this compound are expected to show a significantly higher DI compared to vehicle-treated wild-type mice. H3R-/- mice are expected to show a high baseline DI, which is not further increased by this compound treatment.

In Vivo Neurochemical Analysis: Microdialysis
  • Objective: To measure extracellular levels of histamine and other neurotransmitters in specific brain regions.

  • Animals: Adult male wild-type and H3R-/- rats or mice.

  • Procedure:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into a target brain region (e.g., prefrontal cortex, hippocampus).

    • Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected.

    • Drug Administration: this compound or vehicle is administered (i.p. or via the probe).

    • Post-treatment Collection: Dialysate samples are collected at regular intervals post-administration.

  • Data Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography (HPLC). Changes from baseline are calculated.

  • Expected Outcome for On-Target Confirmation: this compound is expected to significantly increase histamine, acetylcholine, and dopamine levels in the prefrontal cortex of wild-type animals. These effects should be absent or significantly blunted in H3R-/- animals.

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of ADS1017: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of a novel chemical entity like ADS1017 is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, designed for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is imperative.[4] Guanidine (B92328) derivatives, such as guanidine hydrochloride, are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1][5][6] Therefore, all handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Gloves Nitrile rubber, minimum 0.11mm thickness.To prevent skin contact. Contaminated gloves must be disposed of as chemical waste.[1]
Eye Protection Safety glasses with side-shields or chemical splash goggles.To protect eyes from splashes and airborne particles.[5]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be required if there is a risk of generating and inhaling dust particles.To prevent respiratory tract irritation.[1]

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe collection, temporary storage, and final disposal of this compound waste and any contaminated materials.

Step 1: Waste Segregation At the point of generation, designate a specific and clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).[1][3] Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid dangerous reactions.[1][7][8]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use a chemically resistant container with a secure, screw-on cap for all this compound waste.[2][9][10] Plastic containers are often preferred for their durability.[11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound (Guanidine Derivative)," and any known hazard pictograms (e.g., irritant, harmful).[1][2][9] The date when waste was first added to the container must also be clearly marked.[3][8]

Step 3: Collection of Waste

  • Solid Waste: Carefully transfer solid this compound waste into the designated container using a dedicated scoop or spatula. To minimize the generation of dust, this activity should be performed in a chemical fume hood.[1] All contaminated disposable lab supplies, such as weighing boats and paper towels, must also be placed in this container.[1][2]

  • Liquid Waste: Collect solutions containing this compound in a designated, sealed, and properly labeled liquid waste container.[2] Do not overfill liquid waste containers.[12]

  • Contaminated Sharps: Any chemically contaminated sharps, such as needles or broken glass, should be collected in a separate, puncture-resistant container specifically designated for this waste stream.[13]

Step 4: Temporary Storage in the Laboratory The sealed waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.[1][11] This area must be at or near the point of waste generation and under the control of laboratory personnel.[3][10] The SAA should be located away from general lab traffic and incompatible chemicals, and secondary containment (such as a spill tray) should be used for liquid waste containers.[8][9][12]

Step 5: Disposal of Empty Containers An empty container that previously held this compound must be managed as hazardous waste unless it is triple-rinsed with a suitable solvent.[8][9][13] The rinsate from this process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[1][8][13] After triple-rinsing, deface the original label before disposing of the container as regular trash.[9]

Step 6: Final Disposal All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[1] Contact your EHS department to schedule a pickup for your properly labeled and sealed waste containers.[2][11] Never dispose of hazardous chemicals by evaporation, down the sewer, or in the regular trash.[8][9]

III. Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a novel research chemical like this compound.

ADS1017_Disposal_Workflow start Start: Generation of This compound Waste assess_hazards 1. Hazard Assessment (Treat as harmful Guanidine Derivative) start->assess_hazards wear_ppe 2. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->wear_ppe segregate 3. Segregate Waste at Point of Generation wear_ppe->segregate is_solid Solid Waste or Contaminated Debris? segregate->is_solid is_liquid Aqueous/Organic Solution? is_solid->is_liquid No collect_solid 4a. Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Contaminated Sharp? is_liquid->is_sharp No collect_liquid 4b. Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharp 4c. Collect in Labeled Puncture-Resistant Container is_sharp->collect_sharp Yes storage 5. Store in Designated Satellite Accumulation Area is_sharp->storage No collect_solid->storage collect_liquid->storage collect_sharp->storage contact_ehs 6. Container Full or Storage Time Limit Reached? Contact EHS for Pickup storage->contact_ehs end End: Compliant Disposal contact_ehs->end Yes

References

Essential Safety and Operational Guide for Handling ADS1017

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of ADS1017, a guanidine (B92328) derivative identified as a potent histamine (B1213489) H3 receptor antagonist. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of guanidine compounds and general best practices for laboratory chemical waste management.

Personal Protective Equipment (PPE)

Given that this compound belongs to the guanidine class of compounds, it should be handled with precautions similar to other hazardous guanidine derivatives, such as guanidine hydrochloride. These compounds are typically harmful if swallowed or inhaled and can cause skin and eye irritation. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationPurpose
Hand Protection Nitrile rubber gloves (minimum 0.11mm thickness)To prevent skin contact. Contaminated gloves should be disposed of as chemical waste.
Eye Protection Safety glasses with side-shields or safety gogglesTo protect eyes from splashes and airborne particles.
Skin and Body Protection Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when there is a risk of inhaling dust particles, especially when handling the solid compound.

Operational Plan: Handling and Storage

Safe handling and appropriate storage are critical to minimize exposure risks and maintain the integrity of this compound.

Handling:

  • Avoid the formation of dust and aerosols.

  • Use only in a well-ventilated area, such as a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store in a tightly closed, properly labeled container.

  • Keep in a dry and cool place.

  • Store away from incompatible materials, such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Identification and Collection:

  • This compound waste should be considered hazardous chemical waste.

  • Collect solid waste in a clearly labeled, sealed, and puncture-resistant container. The label must include "Hazardous Waste" and the full chemical name.

  • Any materials contaminated with this compound, such as gloves, weighing papers, and pipette tips, should also be disposed of as hazardous waste.

Disposal of Empty Containers:

  • Empty containers that held this compound must be managed as hazardous waste unless they are triple-rinsed with a suitable solvent.

  • The rinsate from the triple-rinsing process must be collected and disposed of as hazardous liquid waste.

Final Disposal:

  • All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Protocol: Preparation of this compound Stock Solution for In Vitro Assays

This protocol outlines a general procedure for preparing a stock solution of a research compound like this compound.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., DMSO, sterile water - solubility information should be obtained from the supplier or through preliminary testing)

  • Calibrated analytical balance

  • Fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Preparation: Don all required PPE and perform all subsequent steps in a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. Record the exact weight.

  • Solvent Addition: Calculate the volume of solvent needed to achieve the desired stock solution concentration (e.g., 10 mM). Using a calibrated micropipette, add the calculated volume of the appropriate solvent to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Labeling: Clearly label the stock solution tube with the compound name (this compound), concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability. Protect from light if the compound is light-sensitive.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before each experiment.

Visualizations

ADS1017_Handling_Workflow This compound Handling and Disposal Workflow start Start: Receive this compound assess_sds SDS Available? start->assess_sds sds_yes Review Specific PPE & Handling Procedures assess_sds->sds_yes Yes sds_no Treat as Hazardous: Follow Guanidine Derivative Protocol assess_sds->sds_no No handling Perform Experiment in Fume Hood with PPE sds_yes->handling sds_no->handling waste_generation Generate Waste (Solid, Liquid, Contaminated Materials) handling->waste_generation segregate_waste Segregate Waste Streams waste_generation->segregate_waste label_waste Label Waste Container: 'Hazardous Waste - this compound' segregate_waste->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste dispose Arrange for Pickup by Licensed Hazardous Waste Disposal store_waste->dispose

Caption: Workflow

×

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。